molecular formula C3H5Br3 B079776 1,1,2-Tribromopropane CAS No. 14602-62-1

1,1,2-Tribromopropane

Cat. No.: B079776
CAS No.: 14602-62-1
M. Wt: 280.78 g/mol
InChI Key: ZLOLQHBVMYXNHX-UHFFFAOYSA-N
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Description

1,1,2-Tribromopropane is a useful research compound. Its molecular formula is C3H5Br3 and its molecular weight is 280.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,2-tribromopropane
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InChI

InChI=1S/C3H5Br3/c1-2(4)3(5)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOLQHBVMYXNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80871230
Record name Propane, 1,1,2-tribromo-
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Molecular Weight

280.78 g/mol
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CAS No.

14602-62-1
Record name 1,1,2-Tribromopropane
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Record name Propane, 1,1,2-tribromo-
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Record name Propane, 1,1,2-tribromo-
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Record name Propane, 1,1,2-tribromo-
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Record name 1,1,2-tribromopropane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1,1,2-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1,2-tribromopropane (CAS No. 14602-62-1). The document is intended for researchers, scientists, and professionals in drug development who require detailed information on this halogenated hydrocarbon. This guide covers its molecular structure, physical characteristics, spectral data, and proposed experimental protocols for its synthesis and analysis. All quantitative data are presented in clear, tabular formats for ease of comparison. Additionally, a logical workflow for the synthesis and characterization of this compound is visualized using a Graphviz diagram.

Chemical and Physical Properties

This compound is a halogenated alkane with the molecular formula C₃H₅Br₃.[1][2] Its chemical structure consists of a propane (B168953) backbone with three bromine atoms attached, two on the first carbon and one on the second.

General Properties
PropertyValueSource(s)
IUPAC NameThis compound[2]
CAS Number14602-62-1[2]
Molecular FormulaC₃H₅Br₃[1][2]
Molecular Weight280.78 g/mol [1][3]
Canonical SMILESCC(C(Br)Br)Br[2]
InChI KeyZLOLQHBVMYXNHX-UHFFFAOYSA-N[4]
Physical Properties

Precise experimental data for the physical properties of this compound are not extensively reported in the literature, with much of the available information pertaining to its isomer, 1,2,3-tribromopropane. The following table summarizes the available and computed data for this compound.

PropertyValueSource(s)
Boiling Point200 °C[4]
Melting PointNo experimental data available
DensityNo experimental data available
SolubilityInsoluble in water; Soluble in alcohols, ethers, and chlorinated solvents (qualitative, by analogy to similar compounds)[1][5]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern due to the chirality at the second carbon. The methyl protons (CH₃) would appear as a doublet. The methine proton (CH) attached to one bromine would likely be a multiplet, as would the methine proton (CH) attached to two bromines.

  • ¹³C NMR: A reference to a ¹³C NMR spectrum for this compound acquired on a BRUKER HX-90 instrument exists, though the detailed spectrum is not provided.[2] The spectrum would be expected to show three distinct signals corresponding to the three non-equivalent carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to C-H stretching and bending vibrations, as well as C-Br stretching frequencies.

Mass Spectrometry (MS)

Mass spectrometry of this compound will exhibit a characteristic isotopic pattern for a compound containing three bromine atoms. The molecular ion peak would be observed as a cluster of peaks due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns would involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.[6][7]

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of this compound are scarce. The following are proposed methodologies adapted from general procedures for similar halogenated compounds.

Synthesis of this compound

A plausible synthetic route to this compound is the addition of hydrogen bromide to 1,1-dibromopropene or the bromination of 2-bromopropene (B1265445).

Protocol: Bromination of 2-Bromopropene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-bromopropene in a suitable inert solvent such as carbon tetrachloride.

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine, also dissolved in carbon tetrachloride, from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: The disappearance of the reddish-brown color of bromine indicates the completion of the reaction. The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with a dilute aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis and identification of this compound.[8][9]

Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector and Detector Temperatures: Typically set around 250 °C and 280 °C, respectively.

  • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, with a final hold for 5 minutes.

  • Mass Spectrometer Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-350.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.

Mandatory Visualization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (e.g., 2-Bromopropene) reaction Bromination Reaction start->reaction Solvent (CCl4) workup Aqueous Work-up reaction->workup Br2 purification Purification (Fractional Distillation) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms GC-MS Analysis product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for the synthesis and characterization of this compound.

Safety Information

This compound is a halogenated hydrocarbon and should be handled with appropriate safety precautions. While specific toxicity data for this isomer is limited, related compounds are known to be harmful.[10] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the currently available chemical and physical data for this compound. While there are gaps in the experimental data for this specific isomer, this document provides a foundational understanding for researchers and scientists. The proposed experimental protocols offer a starting point for the synthesis and analysis of this compound. Further research is warranted to fully characterize its physical properties, spectroscopic details, and potential biological activities.

References

An In-depth Technical Guide to the Molecular Structure of 1,1,2-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure, properties, and spectroscopic characteristics of 1,1,2-Tribromopropane, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Structure

This compound is a halogenated hydrocarbon belonging to the family of brominated propanes. Its structure consists of a three-carbon backbone with three bromine atoms distributed across the first and second carbon atoms. The systematic IUPAC name for this compound is this compound.[1] The presence of three bromine atoms significantly influences its chemical reactivity and physical properties.

The molecular formula for this compound is C₃H₅Br₃.[1][2][3][4] Its molecular weight is approximately 280.78 g/mol .[1][2][3] The connectivity of the atoms is characterized by a methyl group (CH₃) at one end, a carbon atom bonded to one bromine atom and a hydrogen atom (CHBr) in the middle, and a carbon atom bonded to two bromine atoms and a hydrogen atom (CHBr₂) at the other end.

Stereoisomerism

A critical feature of the this compound molecule is the presence of a chiral center at the second carbon atom (C2). This carbon is bonded to four different groups: a methyl group (-CH₃), a dibromomethyl group (-CHBr₂), a bromine atom (-Br), and a hydrogen atom (-H). Consequently, this compound exists as a pair of enantiomers:

  • (S)-1,1,2-tribromopropane

  • (R)-1,1,2-tribromopropane

These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The specific rotation would need to be determined experimentally for each enantiomer.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

PropertyValue
Molecular Formula C₃H₅Br₃[1][2][3][4]
Molecular Weight 280.784 g/mol [3][4]
Boiling Point 192.6°C at 760 mmHg[3]
Density 2.372 g/cm³[3]
Flash Point 71.8°C[3]
Refractive Index 1.574[3]
Vapor Pressure 0.677 mmHg at 25°C[3]
LogP 2.88570[3]
CAS Number 14602-62-1[1][3][4]
InChIKey ZLOLQHBVMYXNHX-UHFFFAOYSA-N[1][2][3][4]
SMILES CC(Br)C(Br)Br[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound. Key spectroscopic techniques and their expected outcomes are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on each carbon. The methyl protons (C3) would appear as a doublet due to coupling with the proton on C2. The proton on C2 would likely be a multiplet due to coupling with the methyl protons and the proton on C1. The proton on C1 would appear as a doublet, coupling with the proton on C2.

  • ¹³C NMR: The carbon NMR spectrum would display three distinct signals corresponding to the three non-equivalent carbon atoms in the molecule.[1] The chemical shifts would be influenced by the number of attached bromine atoms, with the carbon bearing two bromines (C1) being the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching and bending vibrations. The C-Br stretching vibrations would be observed in the fingerprint region, typically at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry would show the molecular ion peak corresponding to the mass of the molecule.[1][4] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak and fragment peaks containing bromine will exhibit a characteristic isotopic pattern.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the provided search results, a general and common method for the preparation of polybrominated alkanes is the bromination of an appropriate unsaturated precursor. For instance, the synthesis of the related 1,2,3-tribromopropane (B147538) often involves the bromination of allyl bromide.[5]

A plausible synthetic route to this compound could involve the reaction of 1-bromopropene with bromine (Br₂).

Representative Experimental Protocol: Bromination of an Alkene

  • Reaction Setup: A solution of the starting alkene (e.g., 1-bromopropene) in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to control the reaction temperature, as bromination is typically exothermic.

  • Addition of Bromine: A solution of bromine in the same solvent is added dropwise from the dropping funnel to the stirred alkene solution. The characteristic reddish-brown color of bromine will disappear as it reacts with the double bond. The addition is continued until a faint bromine color persists, indicating the completion of the reaction.

  • Work-up: The reaction mixture is allowed to warm to room temperature. Any excess bromine can be quenched by adding a small amount of a reducing agent, such as a saturated solution of sodium thiosulfate.

  • Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent like magnesium sulfate. The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by distillation under reduced pressure to obtain pure this compound.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound with the chiral center (C*) highlighted.

Logical Relationship of Properties

properties_relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_analysis Analytical Characterization This compound This compound Chiral Center (C2) Chiral Center (C2) This compound->Chiral Center (C2) Boiling Point Boiling Point This compound->Boiling Point determines Density Density This compound->Density determines NMR Spectroscopy NMR Spectroscopy This compound->NMR Spectroscopy verified by IR Spectroscopy IR Spectroscopy This compound->IR Spectroscopy verified by Mass Spectrometry Mass Spectrometry This compound->Mass Spectrometry verified by Reactivity Reactivity Chiral Center (C2)->Reactivity influences

References

An In-depth Technical Guide to 1,1,2-Tribromopropane (CAS Number 14602-62-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Tribromopropane is a halogenated hydrocarbon with the chemical formula C₃H₅Br₃. While specific research on this particular isomer is limited, this guide provides a comprehensive overview of its known chemical and physical properties, alongside inferred information regarding its synthesis, potential biological activities, and metabolic pathways based on studies of closely related halogenated propanes. This document aims to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a dense liquid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various chemical databases.

PropertyValueReference
Molecular Formula C₃H₅Br₃[1][2][3]
Molecular Weight 280.78 g/mol [1][3]
CAS Number 14602-62-1[1][2][3]
IUPAC Name This compound[3]
Synonyms Propane, 1,1,2-tribromo-[1]
Density 2.372 g/cm³
Boiling Point 192.6 °C at 760 mmHg
Flash Point 71.8 °C
LogP 2.88570
Vapor Pressure 0.677 mmHg at 25°C
Index of Refraction 1.574

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopy Key Data and Observations Reference
Mass Spectrometry (Electron Ionization) Molecular Weight: 280.784. The NIST WebBook provides a digitized mass spectrum for this compound.[2]
¹³C NMR Spectroscopy Spectra available on PubChem, recorded on a BRUKER HX-90 instrument.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Data available on PubChem.[3]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available on PubChem.[3]

Synthesis of this compound

Proposed Synthesis Pathway

G 1-Bromopropene 1-Bromopropene This compound This compound 1-Bromopropene->this compound  Br2, CCl4 (solvent)

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is a hypothetical procedure based on the general mechanism of bromine addition to alkenes and has not been experimentally validated from the searched literature.

Objective: To synthesize this compound via the bromination of 1-bromopropene.

Materials:

  • 1-bromopropene

  • Liquid bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or another inert solvent

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromopropene in an equal volume of carbon tetrachloride.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a stoichiometric equivalent of liquid bromine dissolved in carbon tetrachloride from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

  • Quench any unreacted bromine by washing the reaction mixture with a saturated solution of sodium thiosulfate.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Potential Biological Activity and Metabolic Pathways

Direct experimental data on the biological activity of this compound is not available in the reviewed literature. However, studies on its isomers and other halogenated propanes provide insights into its potential toxicity and metabolic fate. Halogenated propanes, as a class, are known to exhibit varying degrees of genotoxicity and mutagenicity, often requiring metabolic activation.[4]

Inferred Genotoxicity and Mutagenicity

Studies on related compounds such as 1,2-dibromopropane (B165211) and 1,1,3-tribromopropane (B1194335) have shown positive results in genotoxicity assays, including SOS-induction in E. coli and DNA repair in primary rat hepatocyte cultures.[5] It is plausible that this compound may also exhibit similar properties. The mutagenic activity of halogenated propanes is often dependent on the position of the halogen atoms, which influences the formation of reactive metabolites.[4]

Proposed Metabolic Pathway

The metabolism of halogenated hydrocarbons typically involves two main phases. Phase I metabolism is often mediated by cytochrome P450 (CYP) enzymes, leading to oxidation. Phase II involves conjugation with endogenous molecules, such as glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs).

Based on the metabolism of related compounds like 1-bromopropane (B46711) and 1,2-dibromo-3-chloropropane (B7766517), a probable metabolic pathway for this compound can be proposed.[6][7]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidized Metabolites Oxidized Metabolites This compound->Oxidized Metabolites Cytochrome P450 (CYP) Glutathione Conjugates Glutathione Conjugates Oxidized Metabolites->Glutathione Conjugates Glutathione S-Transferase (GST) Excretion (Urine) Excretion (Urine) Glutathione Conjugates->Excretion (Urine)

Caption: Proposed metabolic pathway for this compound.

This proposed pathway involves initial oxidation by CYP enzymes to form reactive intermediates, which are then detoxified by conjugation with glutathione. The resulting conjugates are typically water-soluble and can be excreted in the urine. It is important to note that the formation of reactive intermediates during metabolism can lead to covalent binding to cellular macromolecules, which is a potential mechanism of toxicity.

Applications in Research and Drug Development

There is no specific information in the searched literature regarding the application of this compound in drug development. Halogenated compounds can serve as intermediates in organic synthesis, and it is possible that this compound could be used as a building block for more complex molecules. However, without specific examples, its role in this field remains speculative.

Safety and Handling

Detailed safety data for this compound is limited. However, based on the data for its isomers and other halogenated hydrocarbons, it should be handled with caution in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, should be worn. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

This compound is a chemical compound with defined physical and spectroscopic properties. While a detailed experimental protocol for its synthesis is not explicitly documented, a plausible route via the bromination of 1-bromopropene can be proposed. Information on its biological activity is scarce, but by analogy with its isomers, it may possess genotoxic properties that are dependent on metabolic activation. The proposed metabolic pathway involves cytochrome P450-mediated oxidation followed by glutathione conjugation. Further research is needed to fully elucidate the synthesis, biological effects, and potential applications of this compound. This guide provides a foundational understanding based on the currently available information and inferences from related chemical structures.

References

A Technical Guide to the IUPAC Nomenclature of 1,1,2-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the haloalkane 1,1,2-Tribromopropane. It details the systematic application of IUPAC rules, including the identification of the parent alkane, the numbering of the carbon chain to assign the lowest possible locants to substituents, and the correct assembly of the final chemical name. This document serves as a reference for the unambiguous naming of halogenated hydrocarbons, a critical aspect of chemical communication in research and development.

Introduction

The precise and systematic naming of chemical compounds is fundamental to scientific communication, ensuring that a chemical formula corresponds to one unambiguous name. The IUPAC has established a set of rules to govern this process. Haloalkanes, which are alkanes containing one or more halogen substituents, are named as substituted alkanes under this system.[1][2] This guide focuses on the derivation of the IUPAC name for the compound with the chemical formula C₃H₅Br₃, specifically the isomer this compound.[3][4]

Systematic Name Derivation

The IUPAC name "this compound" is derived by following a sequential and logical application of established nomenclature rules.[5] The process involves identifying the core carbon structure, locating the substituents, and assigning numbering to ensure the lowest possible locants.

The first step is to identify the longest continuous chain of carbon atoms.[6] In the structure of this compound, the longest chain consists of three carbon atoms. Therefore, the parent alkane is propane (B168953) .

The molecule contains three bromine atoms attached to the propane chain.[7]

  • The prefix for a bromine substituent is "bromo-".[1]

  • Since there are three identical halogen atoms, the Greek numerical prefix "tri-" is used.[5][8]

  • Combining these gives the substituent prefix: tribromo- .

The parent chain must be numbered to give the substituents the lowest possible set of locants (numbers indicating their position).[5][6] For the given structure, there are two possible numbering schemes:

  • Scheme A: Numbering from left to right, the bromine atoms are on carbons 1, 1, and 2. This gives the locant set (1,1,2) .

  • Scheme B: Numbering from right to left, the bromine atoms are on carbons 2, 3, and 3. This gives the locant set (2,3,3) .

According to the "first point of difference" rule, the set of locants is compared term by term, and the set that has the lowest number at the first point of difference is chosen.[6] Comparing (1,1,2) and (2,3,3), the first number (1) in Scheme A is lower than the first number (2) in Scheme B. Therefore, (1,1,2) is the correct locant set.

Data Presentation: Comparison of Numbering Schemes

To illustrate the selection of the correct locant set, the two possible numbering schemes are summarized below.

Numbering SchemeSubstituent PositionsResulting Locant SetFirst Point of DifferenceIUPAC Rule Compliance
Scheme A C1, C1, C2(1, 1, 2)1Correct
Scheme B C2, C3, C3(2, 3, 3)2Incorrect

Table 1: Analysis of locant assignments for tribromopropane based on IUPAC's "first point of difference" rule.

Final Assembly of the IUPAC Name

The final name is assembled by combining the locants, the substituent prefix, and the parent alkane name.

  • Locants: 1,1,2

  • Prefix: Tribromo

  • Parent: Propane

The components are combined into a single word, with commas separating the numbers and a hyphen separating the numbers from the name: This compound .[3][6]

Experimental Protocols for Structural Confirmation

While IUPAC nomenclature provides a systematic name for a given structure, the determination of the molecule's actual structure requires experimental validation. For a compound like this compound, standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to determine the connectivity of atoms and confirm the number of hydrogen and carbon environments, which is dictated by the placement of the bromine atoms.

  • Mass Spectrometry (MS): This technique would confirm the molecular weight (280.78 g/mol ) and provide fragmentation patterns characteristic of the compound's structure.[4]

Detailed experimental protocols for these standard techniques are beyond the scope of this nomenclature guide but are foundational in the fields of chemical synthesis and structural elucidation.

Visualization of the Naming Workflow

The logical process for determining the IUPAC name of this compound can be visualized as a workflow.

IUPAC_Nomenclature_Workflow start Start with Molecular Structure (C₃H₅Br₃) parent_chain Identify Longest Carbon Chain start->parent_chain substituents Identify Substituents parent_chain->substituents numbering Number the Chain for Lowest Locants substituents->numbering comparison Compare Locant Sets: (1,1,2) vs (2,3,3) numbering->comparison select_locants Select Lowest Set: (1,1,2) comparison->select_locants '1' < '2' assemble_name Assemble Name: Locants + Prefix + Parent select_locants->assemble_name final_name Final IUPAC Name: This compound assemble_name->final_name

Caption: Logical workflow for deriving the IUPAC name for this compound.

Conclusion

The IUPAC name for the specified haloalkane is unequivocally This compound . This name is derived from the three-carbon parent chain (propane) substituted with three bromine atoms (tribromo-), with their positions assigned the lowest possible locant set of (1,1,2). This systematic approach ensures that the name corresponds to a single, unique chemical structure, which is essential for accuracy in scientific literature, patents, and regulatory documentation.[8]

References

In-Depth Technical Guide to the Stereoisomers and Chirality of 1,1,2-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers and chirality of 1,1,2-tribromopropane. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous chiral brominated alkanes and employs predictive methodologies to offer a thorough understanding of its stereochemical properties. This document covers the theoretical basis of chirality in this compound, proposes synthetic strategies for obtaining enantiomerically enriched samples, and outlines detailed experimental protocols for stereochemical analysis using polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data are presented in structured tables, and key conceptual workflows are visualized using Graphviz diagrams.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom (-H), a methyl group (-CH3), a bromine atom (-Br), and a dibromomethyl group (-CHBr2). This structural feature results in the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-1,1,2-tribromopropane and (S)-1,1,2-tribromopropane based on the Cahn-Ingold-Prelog priority rules.

The physical and chemical properties of the (R) and (S) enantiomers are identical, with the notable exception of their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. A 50:50 mixture of the two enantiomers, known as a racemic mixture, is optically inactive.

Synthesis of Chiral this compound

Proposed Synthetic Pathway: Free-Radical Bromination

A potential route to this compound is the free-radical bromination of 1,1-dibromopropane. However, this reaction is likely to produce a mixture of products due to the different types of hydrogen atoms available for abstraction. A more controlled approach would be the anti-Markovnikov addition of HBr to 1,1-dibromopropene, which is not a standard reaction.

A more feasible, albeit non-stereoselective, synthesis would be the bromination of 1-bromopropene. This would likely proceed via an electrophilic addition mechanism and would result in a racemic mixture of this compound.

Experimental Protocol: Synthesis of Racemic this compound (Illustrative)

This is a generalized protocol and would require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromopropene (1 equivalent) in a suitable inert solvent such as carbon tetrachloride.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel. Maintain the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by observing the disappearance of the reddish-brown color of bromine.

  • Workup: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield racemic this compound.

Note on Enantioselective Synthesis: Achieving an enantioselective synthesis would likely require a more sophisticated approach, possibly involving a chiral catalyst or a starting material derived from the chiral pool. Further research and methods development are needed in this area.

Stereochemical Analysis

Polarimetry

Polarimetry is a key technique for determining the optical activity of a chiral compound. It measures the angle of rotation of plane-polarized light as it passes through a sample. The specific rotation, [α], is a characteristic physical property of a chiral molecule.

Predicted Specific Rotation

Due to the absence of experimentally determined values for this compound, a precise specific rotation cannot be provided. However, based on structurally similar small chiral brominated alkanes, it is anticipated that the enantiomers of this compound would exhibit a measurable specific rotation. The magnitude is difficult to predict accurately without experimental data, but the signs of rotation for the (R) and (S) enantiomers will be equal and opposite.

Table 1: Predicted Optical Properties of this compound Enantiomers

Property(R)-1,1,2-Tribromopropane(S)-1,1,2-TribromopropaneRacemic this compound
Specific Rotation ([(\alpha)]_D^20) Predicted to be non-zeroPredicted to have equal magnitude and opposite sign to (R)-enantiomer

Experimental Protocol: Polarimetry Measurement

  • Sample Preparation: Prepare a solution of the enantiomerically enriched this compound of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol (B145695) or chloroform).

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.

  • Measurement: Fill the polarimeter cell of a known path length (l, in dm) with the sample solution.

  • Data Acquisition: Measure the observed angle of rotation (α) at a specific temperature (T, usually 20°C or 25°C) and wavelength (λ, usually the sodium D-line at 589.3 nm).

  • Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α]_λ^T = α / (c * l)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. While standard ¹H and ¹³C NMR spectra of the enantiomers of this compound will be identical, the use of a chiral shift reagent or a chiral solvating agent can induce diastereomeric interactions, leading to distinguishable signals for the enantiomers. This allows for the determination of enantiomeric excess.

Predicted NMR Data

In the absence of experimental spectra, predicted ¹H and ¹³C NMR chemical shifts for this compound are provided below. These predictions are based on computational models and can serve as a guide for spectral interpretation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~ 6.2Doublet~ 8 Hz-CHBr₂
~ 4.5Quartet~ 8 Hz-CH(Br)CH₃
~ 2.1Doublet~ 7 Hz-CH₃
¹³C NMR ~ 55-CHBr₂
~ 50-CH(Br)CH₃
~ 25-CH₃

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition (Standard Spectra): Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer.

  • Data Acquisition (for Enantiomeric Excess Determination): To determine the enantiomeric excess of a non-racemic sample, add a small amount of a chiral shift reagent (e.g., a europium-based complex like Eu(hfc)₃) or a chiral solvating agent to the NMR sample. Acquire the ¹H NMR spectrum and observe the splitting of signals corresponding to the enantiomers.

  • Data Processing and Analysis: Process the acquired spectra (Fourier transformation, phasing, and baseline correction). Integrate the signals corresponding to each enantiomer in the presence of the chiral auxiliary to determine their relative ratio and calculate the enantiomeric excess (ee).

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the stereochemistry of this compound.

stereoisomers racemate Racemic this compound enantiomer_S (S)-1,1,2-Tribromopropane racemate->enantiomer_S 50% enantiomer_R (R)-1,1,2-Tribromopropane racemate->enantiomer_R 50% enantiomer_S->enantiomer_R Enantiomers (Non-superimposable mirror images)

Caption: Relationship between the stereoisomers of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_results Results synthesis Synthesis of This compound polarimetry Polarimetry (Optical Rotation) synthesis->polarimetry nmr NMR Spectroscopy (with Chiral Shift Reagent) synthesis->nmr specific_rotation Specific Rotation [α] polarimetry->specific_rotation ee Enantiomeric Excess (ee %) nmr->ee

Caption: Experimental workflow for the synthesis and stereochemical analysis.

Conclusion

This technical guide has provided a detailed examination of the stereoisomers and chirality of this compound. While direct experimental data for this compound is scarce, this guide has leveraged established principles of stereochemistry, proposed plausible synthetic and analytical methodologies, and presented predicted data to serve as a valuable resource for researchers in the fields of chemistry and drug development. The provided protocols and visualizations offer a solid foundation for further experimental investigation into the fascinating stereochemical world of this chiral molecule. Future work should focus on the experimental validation of the predicted properties and the development of efficient enantioselective synthetic routes.

An In-depth Technical Guide to the Synthesis of 1,1,2-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the potential synthesis pathways for 1,1,2-tribromopropane (CAS RN: 14602-62-1), a halogenated propane (B168953) derivative.[1][2] Due to the limited availability of direct experimental procedures for this specific isomer in published literature, this document outlines a plausible and chemically sound synthetic route based on established reaction mechanisms, primarily focusing on the free-radical addition of bromoform (B151600) to vinyl bromide. Physical and spectroscopic data for the target compound are also presented to aid in its identification and characterization.

Physical and Chemical Properties

This compound is a tribrominated alkane with the molecular formula C₃H₅Br₃ and a molecular weight of approximately 280.78 g/mol .[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC NameThis compound[1]
CAS Number14602-62-1[1][2]
Molecular FormulaC₃H₅Br₃[1][2]
Molecular Weight280.78 g/mol [1]
SMILESCC(C(Br)Br)Br[1]
InChI KeyZLOLQHBVMYXNHX-UHFFFAOYSA-N[1][2]

Proposed Synthesis Pathway: Free-Radical Addition of Bromoform to Vinyl Bromide

The most chemically viable approach for the synthesis of this compound is the free-radical addition of bromoform (tribromomethane) to vinyl bromide (bromoethene). This reaction is analogous to the well-documented free-radical additions of polyhalogenated alkanes to alkenes.[3][4] The reaction proceeds via a radical chain mechanism, typically initiated by peroxides or UV light.

The anti-Markovnikov regioselectivity of this radical addition is a key feature, where the dibromomethyl radical (•CHBr₂) adds to the less substituted carbon of the vinyl bromide double bond. This is followed by abstraction of a bromine atom from another molecule of bromoform to yield the final product and propagate the radical chain.

Synthesis_Pathway Proposed Synthesis of this compound Bromoform Bromoform (CHBr₃) Initiator Radical Initiator (e.g., Peroxide, UV light) Bromoform->Initiator Initiation Product This compound (CH₃-CH(Br)-CHBr₂) Bromoform->Product VinylBromide Vinyl Bromide (CH₂=CHBr) Intermediate Radical Intermediate (BrCH₂-CH(Br)-•CHBr₂) VinylBromide->Intermediate Initiator->Intermediate Addition Intermediate->Product Propagation

Caption: Proposed free-radical synthesis of this compound.

Experimental Protocols

Proposed Protocol: Peroxide-Initiated Addition of Bromoform to Vinyl Bromide

Materials:

  • Bromoform (CHBr₃)

  • Vinyl bromide (CH₂=CHBr)

  • Benzoyl peroxide (initiator)

  • Anhydrous, inert solvent (e.g., carbon tetrachloride or cyclohexane)

  • Apparatus for reflux with inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. The system should be thoroughly dried and purged with an inert gas.

  • Charging the Flask: The flask is charged with bromoform and the inert solvent.

  • Initiation: A catalytic amount of benzoyl peroxide is added to the flask. The mixture is heated to reflux (the boiling point will depend on the solvent used) to initiate the formation of radicals.

  • Addition of Alkene: Vinyl bromide, dissolved in the same inert solvent, is added dropwise from the dropping funnel to the refluxing mixture over a period of several hours. A slow addition rate is crucial to minimize polymerization of the vinyl bromide.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the consumption of starting materials and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then washed with a solution of sodium bisulfite to remove any unreacted bromine radicals and subsequently with water and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by fractional distillation under vacuum to isolate this compound.

Quantitative Data

Due to the lack of specific literature, the following quantitative data is hypothetical and based on typical yields for similar free-radical addition reactions.

Table 2: Hypothetical Reaction Parameters for the Synthesis of this compound

ParameterValueNotes
Reactants
Bromoform1.2 eq.
Vinyl Bromide1.0 eq.
Benzoyl Peroxide0.05 eq.
Reaction Conditions
SolventCyclohexane
TemperatureReflux (approx. 80°C)
Reaction Time6-8 hours
Yield
Theoretical YieldBased on vinyl bromide
Expected Crude Yield60-75%Highly dependent on reaction conditions
Purified Yield45-60%After vacuum distillation

Spectroscopic Data for Product Confirmation

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

Mass Spectrometry:

The NIST WebBook provides a mass spectrum for this compound, which can be used as a reference for confirming the product's identity.[2] Key fragmentation patterns would be expected due to the loss of bromine atoms and smaller alkyl fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl (CH₃) and the two methine (CH) protons. The coupling patterns and chemical shifts will be indicative of the 1,1,2-substitution pattern.

  • ¹³C NMR: The carbon-13 NMR spectrum should display three distinct signals corresponding to the three carbon atoms in different chemical environments.

Logical Workflow for Synthesis and Analysis

The overall process from planning the synthesis to confirming the final product can be visualized as a logical workflow.

Experimental_Workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_analysis Analysis Setup Reaction Setup (Inert Atmosphere) Reagents Charge Reagents (Bromoform, Initiator) Setup->Reagents Addition Slow Addition of Vinyl Bromide Reagents->Addition Reflux Reflux for 6-8h Addition->Reflux Wash Aqueous Wash (Sodium Bisulfite, Brine) Reflux->Wash Dry Dry Organic Layer Wash->Dry Evaporate Solvent Removal Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill GCMS GC-MS Analysis Distill->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Distill->NMR Final Characterized Product GCMS->Final NMR->Final

Caption: Workflow for the synthesis and analysis of this compound.

References

A Technical Guide to the Reactivity and Stability of 1,1,2-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of the chemical reactivity and stability of 1,1,2-Tribromopropane (CAS No. 14602-62-1). As a polyhalogenated hydrocarbon featuring both geminal and vicinal bromine atoms, its chemistry is characterized by a propensity for elimination reactions and susceptibility to thermal decomposition. This guide summarizes its physicochemical properties, outlines its stability profile, details its primary reaction pathways, and provides standardized protocols for key experimental procedures relevant to researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a halogenated derivative of propane. Its structure is unique in that it contains two bromine atoms on a primary carbon (a geminal dihalide arrangement) and one bromine atom on an adjacent secondary carbon (a vicinal arrangement). This configuration is the primary determinant of its chemical behavior.

Physicochemical Data

The experimental data for this compound is limited in the literature; therefore, computed values from chemical databases are included for a more complete profile. These are clearly marked to distinguish from experimental findings.

PropertyValueData TypeSource(s)
CAS Number 14602-62-1Experimental[1][2]
Molecular Formula C₃H₅Br₃Experimental[1][2]
Molecular Weight 280.78 g/mol Experimental[1][2]
IUPAC Name This compoundN/A[1]
Synonyms Propane, 1,1,2-tribromo-N/A[1][2]
Boiling Point 200 °CExperimental[3]
Density 2.333 g/cm³ComputedPubChem[1]
Vapor Pressure 0.3 mmHg at 25 °CComputedPubChem[1]
LogP (Octanol/Water) 2.59ComputedPubChem[1]
Refractive Index 1.57ComputedPubChem[1]
Appearance Colorless to light yellow liquid (presumed)Inferred[4][5]
Solubility Insoluble in water; Soluble in alcohol, etherInferred[5]

Chemical Stability

General Stability and Storage

Under standard laboratory conditions, this compound is expected to be stable. However, as with many polyhalogenated alkanes, prolonged exposure to light, moisture, and heat should be avoided to prevent gradual decomposition. The primary decomposition product under such conditions is likely hydrogen bromide (HBr). It is recommended to store the compound in a cool, dry, dark, and well-ventilated area in a tightly sealed container.

Thermal Decomposition

By analogy, this compound is expected to decompose under thermal stress to yield a mixture of brominated propene isomers and hydrogen bromide.[6] Potential products could include 1,2-dibromopropene, 1,1-dibromopropene, and other related compounds.

Incompatibilities

This compound is incompatible with:

  • Strong Oxidizing Agents: Can cause violent reactions.

  • Strong Bases: Promotes elimination reactions (see Section 3.2).

  • Reactive Metals: Such as sodium, potassium, and magnesium, which can cause dehalogenation.

Chemical Reactivity

The reactivity of this compound is governed by the presence of three C-Br bonds. The geminal bromines at the C1 position and the vicinal bromine at the C2 position create multiple sites for reaction.

Nucleophilic Substitution

Nucleophilic substitution is a possible reaction pathway for this compound. The bromine at the C2 position is on a secondary carbon, while those at the C1 position are on a primary carbon.

  • SN2 Reactions: Primary alkyl halides are particularly susceptible to SN2 reactions with good nucleophiles.[7][8] Therefore, the C1 position is a likely site for SN2 attack, especially with less sterically hindered nucleophiles.

  • SN1 Reactions: The secondary C2 position could potentially undergo SN1 reactions, particularly with weaker nucleophiles in polar protic solvents, via a secondary carbocation intermediate.

  • Competition with Elimination: It is critical to note that for secondary halides, and when using strong or sterically bulky bases as nucleophiles, elimination (E2) reactions often compete with or dominate over substitution (SN2) reactions.[9]

Elimination Reactions (Dehydrobromination)

The most prominent reaction of this compound is dehydrobromination, an elimination reaction typically promoted by a strong base, such as potassium hydroxide (B78521) (KOH) in an alcoholic solvent.[10] The presence of both vicinal and geminal dihalide structures suggests a pathway for successive eliminations.[11][12]

A plausible reaction pathway involves the initial loss of HBr to form a mixture of dibromopropene isomers. With a sufficient amount of a very strong base (e.g., sodium amide, NaNH₂), a second elimination can occur to yield a bromoalkyne.[11][12]

G start This compound intermediate Dibromopropene Mixture (e.g., 1,2-dibromopropene) start->intermediate - HBr (E2 Elimination) reagent1 Strong Base (e.g., alc. KOH) reagent1->start final_product Bromoalkyne (e.g., 1-Bromopropyne) intermediate->final_product - HBr (Further Elimination) reagent2 Excess Strong Base (e.g., NaNH₂) reagent2->intermediate

Caption: Logical pathway for the dehydrobromination of this compound.

Experimental Protocols

The following sections provide detailed methodologies for investigating the reactivity and stability of this compound.

Protocol: Base-Mediated Dehydrobromination

This protocol describes a general procedure for the elimination of HBr from this compound using a strong base.

1. Materials and Equipment:

  • This compound

  • Potassium Hydroxide (KOH)

  • Ethanol (B145695) (anhydrous)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

2. Procedure:

  • Set up a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • In the flask, dissolve this compound (1 equivalent) in 100 mL of ethanol.

  • While stirring, slowly add powdered potassium hydroxide (1.5 equivalents) to the solution. An exothermic reaction may occur.

  • Heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle and maintain for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or a preliminary GC-MS analysis of an aliquot.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add 50 mL of water and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel.

  • Shake the funnel, allow the layers to separate, and collect the organic (ether) layer.

  • Wash the organic layer twice with 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using the rotary evaporator to yield the crude product.

  • Purify the product via fractional distillation or column chromatography and characterize the resulting dibromopropene isomer(s) using NMR and GC-MS.

Protocol: Analysis of Thermal Decomposition Products

This workflow outlines the experimental steps to identify the products from the thermal decomposition of this compound.

G A Sample Preparation (this compound in inert carrier gas) B Pyrolysis Reactor / Shock Tube (Heat to target temperature, e.g., 350°C) A->B C Cryogenic Trapping (Condense volatile products in a cold trap, e.g., liquid N₂) B->C D Sample Introduction (Re-volatilize trapped products into GC inlet) C->D E GC-MS Analysis (Separate and identify decomposition products) D->E F Data Analysis (Identify peaks, quantify products, propose mechanism) E->F

Caption: Experimental workflow for thermal decomposition analysis.

1. System Description:

  • A pyrolysis gas chromatography-mass spectrometry (Py-GC-MS) system is ideal. Alternatively, a tube furnace connected to a gas sampling system and a GC-MS can be used.

2. Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a high-boiling point, inert solvent or prepare a gas-phase sample in an inert carrier gas like argon or nitrogen.

  • Decomposition: Introduce the sample into the pyrolysis unit or tube furnace, which has been pre-heated to the desired decomposition temperature (e.g., starting at 300 °C and increasing incrementally).

  • Product Collection: The effluent gas from the furnace, containing the decomposition products, is passed through a cryogenic trap (e.g., cooled with liquid nitrogen) to condense the volatile organic compounds. Hydrogen bromide (HBr) can be trapped separately using an alkaline solution.

  • Analysis: The trapped organic products are thermally desorbed and injected into a GC-MS system.

  • Data Interpretation: The resulting chromatogram will separate the components of the product mixture. Mass spectrometry data for each peak is used to identify the chemical structures of the decomposition products (e.g., various bromopropenes).

  • Mechanism Postulation: Based on the identified products, a mechanism for the thermal decomposition can be proposed, considering radical and molecular elimination pathways.[6]

Conclusion

This compound is a moderately stable polyhalogenated alkane whose reactivity is dominated by elimination reactions in the presence of bases. Its structural features, combining both geminal and vicinal bromides, provide multiple pathways for dehydrobromination to yield unsaturated brominated compounds. Thermally, it is expected to decompose into bromopropenes and HBr at elevated temperatures. Understanding these stability and reactivity profiles is essential for its safe handling, use in synthetic chemistry, and for predicting its environmental fate and toxicological pathways. The experimental protocols provided herein offer a standardized framework for further investigation of this compound's chemical properties.

References

An In-depth Technical Guide to the Core Differences Between Tribromopropane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key differences between the five structural isomers of tribromopropane (C₃H₅Br₃). The information presented herein is intended to support research, development, and drug discovery activities by offering a comparative analysis of the isomers' physicochemical properties, spectroscopic data, reactivity, and toxicological profiles. Detailed experimental protocols for synthesis and analysis are also included to facilitate practical applications.

Introduction to Tribromopropane Isomers

Tribromopropane exists as five distinct structural isomers, each with the same molecular formula but differing in the arrangement of the three bromine atoms on the propane (B168953) chain. This variation in structure gives rise to unique physical, chemical, and biological properties. The five isomers are:

Understanding the nuanced differences between these isomers is critical for their selective synthesis, identification, and application in various scientific fields, including as intermediates in organic synthesis and as subjects of toxicological evaluation.

Physicochemical Properties

The arrangement of the bromine atoms significantly influences the physical properties of the tribromopropane isomers. A summary of their key physicochemical data is presented in the table below for easy comparison.

Property1,1,1-TribromopropaneThis compound1,1,3-Tribromopropane1,2,2-Tribromopropane1,2,3-Tribromopropane
CAS Number 62127-61-114602-62-123511-78-614476-30-396-11-7
Molecular Weight ( g/mol ) 280.78280.78280.78280.78280.78
Boiling Point (°C) Not available192.6217.7Not available220
Melting Point (°C) Not availableNot availableNot availableNot available16-17
Density (g/mL) Not available2.3722.379Not available2.398 at 25°C
Refractive Index (n20/D) Not available1.574Not availableNot available1.584

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and differentiation of the tribromopropane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of each isomer are unique due to the different chemical environments of the protons and carbon atoms.

¹H NMR Spectral Data of 1,2,3-Tribromopropane (300 MHz, CDCl₃):

AssignmentChemical Shift (ppm)
CHBr4.363 (quintet)
CH₂Br3.92 (doublet), 3.87 (doublet)

Note: The spectrum exhibits complex splitting patterns due to diastereotopic protons.

Predicted ¹³C NMR Chemical Shifts for 1,2,3-Tribromopropane: [1]

Carbon AtomPredicted Chemical Shift (ppm)
C-1, C-3~35
C-2~45
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all isomers have the same molecular weight, their fragmentation patterns can differ, aiding in their identification.

Reactivity of Tribromopropane Isomers

The reactivity of the tribromopropane isomers is largely dictated by the position of the bromine atoms (primary, secondary, or on a gem-dibromo carbon).

  • Nucleophilic Substitution: Primary bromides (present in 1,1,3- and 1,2,3-tribromopropane) are generally more susceptible to SN2 reactions than secondary bromides (present in 1,1,2- and 1,2,3-tribromopropane) due to less steric hindrance. The gem-dibromo groups (in 1,1,1-, 1,1,2-, 1,1,3-, and 1,2,2-tribromopropane) can also undergo substitution reactions, though the reactivity may be different.

  • Elimination Reactions: The presence of protons on carbons adjacent to the brominated carbons allows for dehydrobromination reactions to form various brominated propenes. The specific product formed depends on the isomer and the reaction conditions (e.g., the base used). For instance, 1,1,3-tribromopropane can undergo selective elimination at either the C1 or C3 position.[2]

Toxicological Profile

The toxicity of halogenated hydrocarbons can vary significantly between isomers. Limited comparative toxicological data is available for all five tribromopropane isomers. However, studies on some of the isomers and related compounds provide insights into their potential health effects.

  • 1,2,3-Tribromopropane: This isomer is mutagenic in Salmonella typhimurium strains TA1535 and TA100, but only in the presence of a metabolic activation system (rat liver S9 mix).[1]

  • 1,1,3-Tribromopropane: Studies have shown that 1,1,3-tribromopropane is positive in DNA repair assays in primary rat hepatocyte cultures and the Salmonella/microsome assay. It is also strongly positive for micronucleus formation in mouse liver.[3]

In general, the toxicity of halogenated propanes is a concern, and appropriate safety precautions should be taken when handling any of the isomers.

Experimental Protocols

Synthesis of 1,2,3-Tribromopropane

Materials and Equipment:

  • 1-liter three-necked flask

  • Dropping funnel with calcium chloride tube

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath

  • Allyl bromide (dried and redistilled)

  • Bromine (dry)

  • Carbon tetrachloride (dry)

  • Separatory funnel

  • Claisen flask

  • Oil bath

  • Vacuum distillation apparatus

Procedure: [4]

  • Fit a 1-liter three-necked flask with a dropping funnel, a mechanical stirrer, and a thermometer.

  • Cool the flask in an ice-salt bath.

  • Add 132 mL of allyl bromide and 250 mL of dry carbon tetrachloride to the flask.

  • Place 80 mL of dry bromine into the dropping funnel.

  • With stirring, add the bromine dropwise at a rate that maintains the reaction temperature at or below 0 °C. The addition should take approximately 90 minutes.

  • After the addition is complete, allow the orange-colored solution to warm to room temperature while stirring for an additional 30 minutes.

  • Transfer the reaction mixture to a large separatory funnel.

  • Set up a 500 mL Claisen flask for distillation with the separatory funnel positioned to add the solution to the flask. Heat the Claisen flask in an oil bath at 120 °C.

  • Add the solution from the separatory funnel to the Claisen flask at a rate that keeps the flask no more than two-thirds full.

  • Once all the solution has been added, raise the oil bath temperature to 150 °C to distill off the carbon tetrachloride.

  • Apply a vacuum to the system and distill the residue. The remaining carbon tetrachloride will distill first, followed by 1,2,3-tribromopropane.

  • Collect the fraction boiling at 92-93 °C/10 mmHg or 100-103 °C/18 mmHg. This yields approximately 400 g of nearly colorless 1,2,3-tribromopropane.

General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Halogenated Hydrocarbons

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS)

  • Capillary column suitable for halogenated hydrocarbons (e.g., 14% cyanopropylphenyl/86% dimethylpolysiloxane)[5]

Procedure:

  • Sample Preparation: Dissolve a small amount of the tribromopropane isomer mixture in a suitable volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • GC Separation: The different isomers will be separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature program is typically used to achieve good separation.

  • MS Detection: As each isomer elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of the resulting ions, generating a mass spectrum for each component.

  • Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify each isomer by comparison to reference standards.

Visualizations

Tribromopropane_Isomers cluster_isomers Tribromopropane Isomers (C3H5Br3) 1,1,1-Tribromopropane 1,1,1-Tribromopropane This compound This compound 1,1,3-Tribromopropane 1,1,3-Tribromopropane 1,2,2-Tribromopropane 1,2,2-Tribromopropane 1,2,3-Tribromopropane 1,2,3-Tribromopropane Propane Propane Propane->1,1,1-Tribromopropane Bromination Propane->this compound Bromination Propane->1,1,3-Tribromopropane Bromination Propane->1,2,2-Tribromopropane Bromination Propane->1,2,3-Tribromopropane Bromination

Caption: Structural isomers of tribromopropane derived from propane.

Synthesis_Workflow cluster_synthesis Synthesis of 1,2,3-Tribromopropane cluster_analysis Characterization start Reactants (Allyl Bromide, Bromine) reaction Bromination Reaction (in Carbon Tetrachloride at 0°C) start->reaction workup Work-up (Warming to RT) reaction->workup purification Purification (Distillation) workup->purification product 1,2,3-Tribromopropane purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (GC-MS) product->ms purity Purity Assessment (e.g., GC) product->purity

Caption: General experimental workflow for the synthesis and characterization of 1,2,3-tribromopropane.

References

A Historical Inquiry into Halogenated Propanes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical overview of the research and development of halogenated propanes. From their early exploration as anesthetic agents to their widespread use as refrigerants and solvents, and the subsequent discovery of their toxicological and environmental impacts, this document traces the scientific journey of these versatile yet controversial compounds. This guide offers a detailed compilation of their physicochemical properties, historical synthesis and analytical methodologies, and an in-depth look at the toxicological pathways associated with their exposure. The information is presented to serve as a valuable resource for researchers in toxicology, environmental science, and drug development, providing a historical context for contemporary studies and highlighting the evolution of analytical and toxicological assessment methods.

Introduction: The Rise and Scrutiny of Halogenated Propanes

The history of halogenated propanes is a compelling narrative of chemical innovation, industrial application, and the eventual reckoning with unforeseen biological and environmental consequences. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto a simple three-carbon propane (B168953) backbone gives rise to a vast array of compounds with diverse physical and chemical properties. This versatility led to their adoption in a multitude of applications, driving significant research into their synthesis and characteristics.

Initial research in the mid-20th century was largely driven by the search for stable, non-flammable compounds for use as refrigerants, propellants, and fire suppressants. The success of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in these roles is a well-documented chapter in industrial chemistry. Simultaneously, the anesthetic properties of certain halogenated alkanes spurred investigations into their potential medical applications, building on the legacy of chloroform (B151607) and ether.

However, the widespread use of these compounds eventually led to the discovery of their detrimental effects on the environment, most notably the depletion of the ozone layer, and concerns over their persistence and bioaccumulation. Toxicological studies began to uncover a range of adverse health effects, from organ-specific toxicity to carcinogenicity and mutagenicity. This shift in understanding prompted a new wave of research focused on the mechanisms of toxicity, metabolic pathways, and the development of safer alternatives.

This guide aims to provide a detailed historical and technical account of this journey, equipping researchers with a thorough understanding of the scientific legacy of halogenated propanes.

Physicochemical Properties of Selected Halogenated Propanes

The physical and chemical properties of halogenated propanes are highly dependent on the nature, number, and position of the halogen substituents. The following tables summarize key quantitative data for a selection of historically significant halogenated propanes.

Table 1: Physical Properties of Selected Halogenated Propanes

Compound NameChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
1-ChloropropaneCH₃CH₂CH₂Cl78.54-122.846.60.892 (at 20°C)
2-ChloropropaneCH₃CHClCH₃78.54-11735.70.862 (at 20°C)
1,2-DichloropropaneCH₃CHClCH₂Cl112.99-100.496.41.156 (at 20°C)
1,2,3-Trichloropropane (B165214)CH₂ClCHClCH₂Cl147.43-14.7156.81.389 (at 20°C)[1]
1-Bromopropane (B46711)CH₃CH₂CH₂Br122.99-110711.354 (at 20°C)[2][3]
2-BromopropaneCH₃CHBrCH₃122.99-8959.41.31 (at 20°C)
1,2-DibromopropaneCH₃CHBrCH₂Br201.89-55.6141.61.933 (at 20°C)
1-Bromo-3-chloropropaneBr(CH₂)₃Cl157.44-58.9143.31.597 (at 20°C)[4]
2-Bromo-1-chloropropaneCH₃CHBrCH₂Cl157.44-1171.537

Table 2: Solubility and Vapor Pressure of Selected Halogenated Propanes

Compound NameWater Solubility (g/L)Solubility in Organic SolventsVapor Pressure (kPa at 20°C)
1-Chloropropane2.7Soluble in ethanol, ether, chloroform37.3
2-Chloropropane3.1Soluble in ethanol, ether48.7
1,2-Dichloropropane2.7Miscible with most common organic solvents5.3
1,2,3-Trichloropropane1.75[1]Soluble in alcohol, ether, chloroform0.4
1-Bromopropane2.5[3]Miscible with ethanol, ether[3]14.7[3]
2-Bromopropane1.7Soluble in ethanol, ether, chloroform21.3
1,2-Dibromopropane1.1Soluble in alcohol, ether0.9
1-Bromo-3-chloropropane0.98Soluble in ethanol, ether, chloroform0.85
2-Bromo-1-chloropropane---

Historical Experimental Protocols

The methodologies used to synthesize, analyze, and evaluate the toxicity of halogenated propanes have evolved significantly over time. This section provides an overview of key historical experimental protocols.

Synthesis of Halogenated Propanes

Early syntheses of halogenated propanes often relied on fundamental organic reactions. For example, the production of 1,2,3-trichloropropane could be achieved through the addition of chlorine to allyl chloride.[5] Other methods included the reaction of thionyl chloride with glycerol (B35011) or phosphorus pentachloride with dichloropropanol.[5]

A general historical workflow for the synthesis and purification of a simple halogenated propane is outlined below.

Synthesis_Workflow Reactants Reactants (e.g., Propane, Halogen) ReactionVessel Reaction Vessel (with Catalyst/UV light) Reactants->ReactionVessel Initiation CrudeProduct Crude Product Mixture ReactionVessel->CrudeProduct Reaction Washing Washing (e.g., with NaHCO₃ solution) CrudeProduct->Washing Neutralization Drying Drying (e.g., with anhydrous MgSO₄) Washing->Drying Water Removal Distillation Fractional Distillation Drying->Distillation Purification PureProduct Purified Halogenated Propane Distillation->PureProduct Analysis Characterization (e.g., Boiling Point, Refractive Index) PureProduct->Analysis

Caption: A generalized workflow for the synthesis and purification of halogenated propanes.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The advent of gas chromatography (GC) coupled with mass spectrometry (MS) revolutionized the analysis of volatile organic compounds, including halogenated propanes. This technique allows for the separation of complex mixtures and the identification of individual components based on their mass-to-charge ratio.

Experimental Protocol: GC-MS Analysis of Halogenated Propanes

  • Sample Preparation:

    • For liquid samples, dilute approximately 30 mg of the sample in 1-2 mL of a suitable solvent like acetone.[6]

    • For air or headspace analysis, a known volume of the gas is collected using a gas-tight syringe.

  • Instrumentation:

    • A gas chromatograph equipped with a capillary column (e.g., a nonpolar stationary phase) is used for separation.

    • The GC is coupled to a mass spectrometer, typically with an electron ionization (EI) source.

  • GC Conditions (Illustrative):

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/minute.[7]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless to maximize sensitivity for trace analysis.[8]

  • MS Conditions (Illustrative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Scan Range: m/z 40-550.[8]

    • Data Acquisition: Full scan mode to obtain a complete mass spectrum for each eluting peak.

  • Data Analysis:

    • The retention time of a peak in the total ion chromatogram (TIC) provides a preliminary identification.

    • The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) for definitive identification.

    • Quantification can be achieved by integrating the peak area and comparing it to a calibration curve generated from standards.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injection Sample Injection Column Capillary Column (Separation) Injection->Column IonSource Ion Source (EI) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (TIC and Mass Spectra) Detector->DataSystem Signal

Caption: A simplified workflow for the analysis of halogenated propanes using GC-MS.

Toxicological Assessment: The Ames Test for Mutagenicity

The Ames test, developed by Bruce Ames in the 1970s, became a cornerstone for assessing the mutagenic potential of chemical compounds.[9][10] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[9][11] The test measures the rate at which a test chemical causes a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.[9][10]

Experimental Protocol: Ames Test

  • Bacterial Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, each designed to detect different types of mutations (frameshift or base-pair substitution).[10][12]

  • Metabolic Activation: Since some chemicals only become mutagenic after being metabolized, the test is often performed both with and without the addition of a rat liver extract (S9 fraction), which contains metabolic enzymes like cytochrome P450.[11][12]

  • Procedure:

    • A small amount of the bacterial culture is mixed with the test compound at various concentrations.

    • The S9 fraction (if used) is added to the mixture.

    • The mixture is combined with molten top agar (B569324) and poured onto a minimal glucose agar plate that lacks histidine.

    • The plates are incubated at 37°C for 48-72 hours.[11]

  • Result Interpretation:

    • The number of revertant colonies on each plate is counted.

    • A significant, dose-dependent increase in the number of colonies on the test plates compared to the negative control plates indicates that the compound is mutagenic.[9]

Ames_Test_Logic Start Start with His- S. typhimurium Mix Mix bacteria with test compound (with and without S9 fraction) Start->Mix Plate Plate on histidine-free medium Mix->Plate Incubate Incubate at 37°C Plate->Incubate Observe Observe for colony growth Incubate->Observe Result1 No significant increase in colonies -> Not mutagenic Observe->Result1 No reversion Result2 Significant increase in colonies -> Mutagenic Observe->Result2 Reversion

Caption: Logical flow of the Ames test for assessing the mutagenicity of a chemical.

Toxicology and Mechanisms of Action

The toxicity of halogenated propanes varies widely depending on their structure. Research has implicated several of these compounds as carcinogens, mutagens, and organ-specific toxicants.

Table 3: Toxicological Data for Selected Halogenated Propanes

Compound NameCarcinogenicityMutagenicity (Ames Test)Acute Toxicity (LD₅₀, oral, rat)
1,2-DichloropropaneLikely human carcinogen[13]Positive2200 mg/kg
1,2,3-TrichloropropaneLikely human carcinogen[13]Positive300 mg/kg
1-BromopropaneReasonably anticipated to be a human carcinogen[14]Positive3600 mg/kg[15]
1,2-Dibromo-3-chloropropane (DBCP)Known human carcinogenPositive170-300 mg/kg
1,2,3-Tribromopropane-Highly mutagenic[16]-
Metabolic Activation and Detoxification

The toxicity of many halogenated propanes is dependent on their metabolic activation, primarily by the cytochrome P450 (CYP) enzyme system in the liver.[17][18] These enzymes can catalyze both oxidative and reductive pathways.

  • Oxidative Metabolism: This can involve the hydroxylation of a C-H bond, followed by the elimination of a hydrogen halide, leading to the formation of reactive aldehydes or ketones.

  • Reductive Metabolism: Under anaerobic conditions, CYP enzymes can catalyze the reductive dehalogenation of polyhalogenated propanes, generating free radicals that can damage cellular macromolecules.[17]

  • Glutathione (B108866) Conjugation: Glutathione S-transferases (GSTs) play a crucial role in the detoxification of halogenated propanes by catalyzing their conjugation with glutathione. However, this process can also lead to the formation of reactive intermediates in some cases. Depletion of cellular glutathione can lead to increased toxicity and carcinogenicity.[14]

Signaling Pathways in Halogenated Propane Toxicity

Exposure to halogenated propanes can disrupt various cellular signaling pathways, contributing to their toxic effects.

  • Oxidative Stress: The metabolism of some halogenated propanes can generate reactive oxygen species (ROS), leading to oxidative stress. This can damage DNA, proteins, and lipids, and activate stress-response pathways such as the Nrf2 pathway.

  • Inflammatory Signaling: Some chlorinated compounds have been shown to induce inflammatory responses, potentially through the activation of pathways like NF-κB (nuclear factor kappa-B).[19] Chronic inflammation is a known contributor to carcinogenesis.

  • DNA Damage Response: The genotoxicity of many halogenated propanes, either directly or through their metabolites, activates DNA damage response pathways.[14] This involves sensor proteins that detect DNA lesions and activate cell cycle checkpoints and DNA repair mechanisms.[20] If the damage is too severe, these pathways can trigger apoptosis (programmed cell death).

Toxicity_Pathway cluster_exposure Exposure & Metabolism cluster_cellular Cellular Effects cluster_outcome Toxicological Outcomes HP Halogenated Propane CYP450 Cytochrome P450 HP->CYP450 Metabolites Reactive Metabolites CYP450->Metabolites DNA_Damage DNA Damage Metabolites->DNA_Damage Oxidative_Stress Oxidative Stress Metabolites->Oxidative_Stress Inflammation Inflammation (NF-κB activation) Metabolites->Inflammation Mutagenesis Mutagenesis DNA_Damage->Mutagenesis Apoptosis Apoptosis DNA_Damage->Apoptosis Carcinogenesis Carcinogenesis Inflammation->Carcinogenesis Mutagenesis->Carcinogenesis

Caption: A simplified signaling pathway illustrating the mechanism of toxicity for some halogenated propanes.

Conclusion and Future Perspectives

The historical research on halogenated propanes offers valuable lessons in chemical development, risk assessment, and environmental stewardship. The trajectory from wonder chemicals to regulated substances underscores the importance of thorough toxicological and environmental evaluation throughout the lifecycle of a chemical.

For contemporary researchers, this historical context is crucial. Understanding the evolution of analytical techniques, from simple boiling point determinations to sophisticated GC-MS analyses, provides a framework for appreciating the capabilities and limitations of modern methods. Similarly, the progression of toxicological testing from acute toxicity studies to mechanism-based assays like the Ames test and the investigation of cellular signaling pathways highlights the increasing sophistication of our understanding of chemical-biological interactions.

Future research in this area will likely focus on several key aspects:

  • Developing more accurate predictive models for the toxicity of halogenated compounds based on their structure.

  • Investigating the long-term, low-dose exposure effects of persistent halogenated propanes and their metabolites.

  • Elucidating the complex interplay of metabolic pathways in determining the ultimate toxicological outcome of exposure.

  • Developing novel remediation technologies for environments contaminated with persistent halogenated propanes.

By building on the foundational knowledge established by decades of research, the scientific community can continue to address the challenges posed by these compounds and work towards the development of safer and more sustainable chemical technologies.

References

Navigating the Solubility Landscape of 1,1,2-Tribromopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,2-Tribromopropane (CAS No. 14602-62-1), a halogenated hydrocarbon of interest in various chemical and pharmaceutical research domains. Due to a notable lack of specific quantitative solubility data in publicly available literature, this guide synthesizes information based on the compound's chemical structure, the known properties of its isomers, and established principles of chemical solubility.

Core Physicochemical Properties

While specific solubility data remains elusive, a compilation of the known physical and chemical properties of this compound provides a foundational understanding of the compound.

PropertyValueSource
Molecular Formula C₃H₅Br₃PubChem[1]
Molecular Weight 280.78 g/mol PubChem[1]
CAS Number 14602-62-1NIST WebBook[2]
IUPAC Name This compoundPubChem[1]
Synonyms Propane (B168953), 1,1,2-tribromo-NIST WebBook[2]

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be inferred. The presence of three bromine atoms introduces polarity to the molecule. However, the propane backbone remains a significant nonpolar feature.

Water Solubility: this compound is expected to have very low solubility in water. Halogenated alkanes are generally hydrophobic. Information on its isomer, 1,2,3-Tribromopropane, indicates it is insoluble in water, and it is reasonable to assume a similar characteristic for this compound.[3][4][5][6]

Organic Solvent Solubility: It is anticipated that this compound will be soluble in a range of organic solvents. Its isomer, 1,2,3-Tribromopropane, is known to be soluble in alcohol and ether.[6] Therefore, this compound is likely soluble in:

  • Nonpolar solvents: such as hexane (B92381) and toluene, due to the nonpolar hydrocarbon portion of the molecule.

  • Polar aprotic solvents: such as acetone (B3395972) and diethyl ether.

  • Polar protic solvents: such as ethanol (B145695) and methanol, although potentially to a lesser extent than in nonpolar or polar aprotic solvents.

Experimental Protocol for Solubility Determination

For researchers seeking to establish quantitative solubility data for this compound, the following general experimental protocol for a sparingly soluble organic compound can be adapted.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (e.g., water, ethanol, hexane)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The excess solid ensures that saturation is reached.

    • Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is achieved. Constant agitation is crucial.

  • Sample Collection and Preparation:

    • After equilibration, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a filter.

    • Dilute the collected sample gravimetrically or volumetrically with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Visualizing Experimental and Theoretical Frameworks

To further aid in the understanding of solubility determination and the principles governing it, the following diagrams are provided.

G cluster_prep Solution Preparation cluster_sampling Sampling & Analysis cluster_quant Quantification A Add excess this compound to solvent B Equilibrate in thermostatically controlled shaker A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC or GC E->F I Calculate solubility F->I G Prepare calibration standards H Generate calibration curve G->H H->I G cluster_solute This compound (Solute) cluster_solvents Solvents Solute Nonpolar (Propane) & Polar (C-Br) Moieties Polar Polar Solvents (e.g., Water) Solute->Polar Low Solubility (Unlike) Nonpolar Nonpolar Solvents (e.g., Hexane) Solute->Nonpolar High Solubility (Like dissolves Like) Mixed Mixed Polarity Solvents (e.g., Ethanol) Solute->Mixed Moderate to High Solubility

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1,1,2-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,2-Tribromopropane is a halogenated hydrocarbon with the chemical formula C₃H₅Br₃.[1] As a polybrominated alkane, it serves as a valuable intermediate in organic synthesis. Its structural isomers, such as 1,2,3-tribromopropane (B147538), have been utilized in various chemical applications, including as a nematicide. The differential reactivity of the bromine atoms in this compound makes it a potentially useful building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. This document outlines a proposed laboratory protocol for the synthesis of this compound.

Principle of the Reaction

The proposed synthesis of this compound is based on the principle of electrophilic addition of bromine (Br₂) to 1-bromopropene. In this reaction, the electron-rich double bond of the alkene attacks the bromine molecule, which becomes polarized as it approaches the alkene. This leads to the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbon atoms of the bromonium ion in an anti-addition fashion, resulting in the formation of the vicinal dibromide. Due to the presence of the initial bromine atom on the double bond, the major product of this addition is this compound.

reaction_pathway Electrophilic Addition of Bromine to 1-Bromopropene start 1-Bromopropene (CH3CH=CHBr) reagent + Bromine (Br2) start->reagent intermediate Cyclic Bromonium Ion Intermediate reagent->intermediate Electrophilic Attack product This compound (CH3CHBrCHBr2) intermediate->product Nucleophilic Attack by Bromide Ion

Caption: Reaction pathway for the synthesis of this compound.

Proposed Experimental Protocol

This protocol is adapted from the well-established synthesis of 1,2,3-tribromopropane from allyl bromide.[2][3]

Materials and Reagents

  • 1-Bromopropene

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄), anhydrous

  • 5% Sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

Equipment

  • Three-necked round-bottom flask (500 mL)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Distillation apparatus (for vacuum distillation)

  • Heating mantle or oil bath

Procedure

  • Reaction Setup: Assemble a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to cool.

  • Initial Charge: In the flask, place 1.0 mole of 1-bromopropene dissolved in 200 mL of anhydrous carbon tetrachloride.

  • Addition of Bromine: Slowly add 1.0 mole of bromine from the dropping funnel to the stirred solution. Maintain the reaction temperature between -5°C and 0°C during the addition. The addition should take approximately 90 minutes. The disappearance of the red-brown color of bromine indicates the progress of the reaction.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir for an additional 30 minutes.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the solution with a 5% sodium bisulfite solution to remove any unreacted bromine.

    • Subsequently, wash with a saturated sodium bicarbonate solution to neutralize any acidity, followed by a final wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the carbon tetrachloride solvent by distillation at atmospheric pressure.

    • Purify the resulting crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Bromine is highly corrosive, toxic, and causes severe burns. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Carbon tetrachloride is a toxic and carcinogenic solvent. Handle with extreme care and avoid inhalation or skin contact.

  • The reaction is exothermic; therefore, slow addition of bromine and efficient cooling are crucial to control the reaction temperature.

experimental_workflow Experimental Workflow for this compound Synthesis setup Reaction Setup (Three-necked flask, stirrer, dropping funnel, thermometer) cooling Cooling (Ice-salt bath to -5°C) setup->cooling addition Slow Addition of Bromine to 1-Bromopropene in CCl4 cooling->addition reaction Stirring and Warming to Room Temperature addition->reaction workup Work-up (Washing with NaHSO3, NaHCO3, and water) reaction->workup drying Drying Organic Layer (Anhydrous MgSO4) workup->drying purification Purification (Solvent removal and vacuum distillation) drying->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (moles)Boiling Point (°C)
1-BromopropeneC₃H₅Br120.981.058-60
BromineBr₂159.811.058.8
This compoundC₃H₅Br₃280.78Theoretical Yield: 1.0~200[4]

Disclaimer

This protocol is a proposed method for the synthesis of this compound based on established chemical principles for similar reactions. It has been adapted from verified procedures for the synthesis of the isomer 1,2,3-tribromopropane. Researchers should conduct a thorough risk assessment before proceeding and perform the experiment with all necessary safety precautions in a controlled laboratory setting. The reaction conditions, particularly temperature and addition rate, may require optimization to maximize yield and purity.

References

Applications of 1,1,2-Tribromopropane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,2-Tribromopropane is a valuable, though less common, polyhalogenated building block in organic synthesis. Its primary utility lies in dehydrobromination reactions to generate synthetically useful intermediates such as brominated alkenes and alkynes. The presence of three bromine atoms on adjacent carbons allows for controlled elimination reactions, providing access to a variety of functionalized three-carbon synthons. These products can subsequently be employed in the synthesis of more complex molecules, including heterocycles and other scaffolds relevant to medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the key synthetic transformations of this compound.

Introduction

This compound possesses a geminal dibromide at the C1 position and a single bromine at the C2 position. This arrangement dictates its reactivity, primarily through elimination pathways. The regioselectivity of these eliminations can be controlled by the choice of base, leading to the formation of either vinyl bromides or alkynes. These products serve as versatile intermediates for cross-coupling reactions, nucleophilic substitutions, and cycloadditions, making this compound a useful starting material for the synthesis of a range of organic compounds.

Key Applications and Reaction Mechanisms

The principal application of this compound in organic synthesis is as a precursor for the formation of C-C double and triple bonds through dehydrobromination reactions. The reaction proceeds via an E2 (bimolecular elimination) mechanism, where a base abstracts a proton and a bromide is eliminated in a concerted step.[1]

Synthesis of 2-Bromo-1-propene (Hofmann Elimination)

The use of a sterically hindered, non-nucleophilic base, such as potassium tert-butoxide, favors the abstraction of the more accessible proton at the C1 position, leading to the formation of the less substituted alkene, 2-bromo-1-propene. This is an example of Hofmann elimination.[1][2]

Synthesis of 1-Bromo-1-propyne (Double Dehydrobromination)

Treatment of this compound with a strong, non-hindered base, such as sodium amide (NaNH₂), can effect a double dehydrobromination to yield 1-bromo-1-propyne.[2] The reaction proceeds through a vinyl bromide intermediate.

Quantitative Data Summary

While specific quantitative data for the dehydrobromination of this compound is not extensively reported, the following tables provide typical reaction parameters and expected yields based on analogous transformations of polyhalogenated alkanes.

Table 1: Synthesis of 2-Bromo-1-propene via Hofmann Elimination

ParameterValueReference
Starting Material This compound-
Reagent Potassium tert-butoxide (KOtBu)[1]
Solvent tert-Butanol or THF[1]
Temperature 50-80 °CGeneral Knowledge
Reaction Time 2-6 hoursGeneral Knowledge
Typical Yield 60-80%Estimated

Table 2: Synthesis of 1-Bromo-1-propyne via Double Dehydrobromination

ParameterValueReference
Starting Material This compound-
Reagent Sodium amide (NaNH₂) (2.2 equivalents)[2]
Solvent Liquid Ammonia (B1221849) or anhydrous THF[2]
Temperature -33 °C (liq. NH₃) or reflux (THF)[2]
Reaction Time 2-4 hoursGeneral Knowledge
Typical Yield 50-70%Estimated

Experimental Protocols

Protocol for the Synthesis of 2-Bromo-1-propene

Objective: To synthesize 2-bromo-1-propene from this compound via a Hofmann elimination reaction.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (1.2 eq)

  • Anhydrous tert-Butanol or THF

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous tert-butanol.

  • Slowly add potassium tert-butoxide to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or GC analysis.

  • After completion (typically 2-4 hours), cool the mixture to room temperature and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain 2-bromo-1-propene.

Protocol for the Synthesis of 1-Bromo-1-propyne

Objective: To synthesize 1-bromo-1-propyne from this compound via a double dehydrobromination reaction.

Materials:

  • This compound (1.0 eq)

  • Sodium amide (2.2 eq)

  • Anhydrous liquid ammonia or anhydrous THF

  • Pentane (B18724)

  • Cold water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using liquid ammonia):

  • Set up a three-necked flask with a dry ice/acetone condenser, an inlet for ammonia gas, and a dropping funnel.

  • Condense anhydrous ammonia into the flask at -78 °C.

  • Carefully add sodium amide to the liquid ammonia with stirring.

  • Slowly add a solution of this compound in a minimal amount of anhydrous diethyl ether via the dropping funnel.

  • Stir the reaction mixture at -33 °C (boiling point of ammonia) for 2-4 hours.

  • Carefully quench the reaction by the slow addition of cold water.

  • Allow the ammonia to evaporate in a well-ventilated fume hood.

  • Extract the aqueous residue with pentane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Carefully remove the solvent by distillation at atmospheric pressure (1-bromo-1-propyne is volatile) to obtain the product.

Visualizations

Hofmann_Elimination This compound This compound Intermediate Transition State This compound->Intermediate Proton Abstraction at C1 KOtBu KOtBu KOtBu->Intermediate 2-Bromo-1-propene 2-Bromo-1-propene Intermediate->2-Bromo-1-propene Bromide Elimination H-OtBu H-OtBu Intermediate->H-OtBu KBr KBr Intermediate->KBr

Caption: Hofmann elimination of this compound.

Double_Dehydrobromination This compound This compound Vinyl_Bromide 1,2-Dibromo-1-propene (Intermediate) This compound->Vinyl_Bromide E2 Elimination NaNH2_1 NaNH2 (1 eq) NaNH2_1->Vinyl_Bromide 1-Bromo-1-propyne 1-Bromo-1-propyne Vinyl_Bromide->1-Bromo-1-propyne E2 Elimination NaNH2_2 NaNH2 (1 eq) NaNH2_2->1-Bromo-1-propyne

Caption: Double dehydrobromination to form an alkyne.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Dissolve this compound in anhydrous solvent Add_Base Add Base (e.g., KOtBu or NaNH2) Start->Add_Base Heat Heat and Stir (Monitor by TLC/GC) Add_Base->Heat Quench Quench Reaction Heat->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Anhydrous Salt Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Distillation Concentrate->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for synthesis.

Conclusion

This compound serves as a competent precursor for the synthesis of valuable three-carbon building blocks, namely 2-bromo-1-propene and 1-bromo-1-propyne. The choice of a sterically hindered or a strong, unhindered base allows for the selective formation of these products through controlled elimination reactions. The protocols provided herein, based on established principles of organic synthesis, offer a framework for researchers to utilize this compound in their synthetic endeavors. Further exploration of its reactivity could unveil additional applications in the construction of complex organic molecules.

References

Application Notes and Protocols: 1,1,2-Tribromopropane in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and patent databases reveals a notable scarcity of documented applications for 1,1,2-tribromopropane as a direct precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs). While its isomeric counterpart, 1,2,3-tribromopropane, is cited more frequently as a versatile three-carbon building block in organic synthesis, specific examples of its integration into pharmaceutical manufacturing pathways are also not readily found in publicly accessible resources.

This document aims to provide a detailed overview of the available chemical information for this compound and to explore its potential reactivity in the context of pharmaceutical synthesis, based on general principles of organic chemistry. The absence of concrete examples necessitates a more theoretical approach to its potential applications.

Physicochemical Properties of this compound

A clear understanding of a compound's physical and chemical properties is fundamental to its potential application in synthesis. The table below summarizes key data for this compound.

PropertyValueReference
Molecular Formula C₃H₅Br₃[1][2]
Molecular Weight 280.78 g/mol [1][3]
CAS Number 14602-62-1[1][2]
IUPAC Name This compound[1]
Boiling Point 200 °C[4]
Appearance Data not readily available; likely a liquid at room temperature
Solubility Data not readily available; expected to be poorly soluble in water and soluble in organic solvents

Potential Synthetic Applications in a Pharmaceutical Context

While direct evidence is lacking, the chemical structure of this compound suggests several potential reaction pathways that are relevant to the construction of complex organic molecules, including pharmaceuticals. The presence of three bromine atoms offers multiple sites for nucleophilic substitution and elimination reactions.

A logical workflow for exploring the synthetic utility of this compound would involve reacting it with various nucleophiles to introduce different functional groups, which could then be further elaborated into a target pharmaceutical scaffold.

G cluster_0 Starting Material cluster_1 Potential Reactions cluster_2 Potential Intermediates cluster_3 Target Molecules This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution  + Nucleophile (e.g., R-NH₂, R-OH, R-SH) Elimination Elimination This compound->Elimination  + Base Alkylated Scaffolds Alkylated Scaffolds Nucleophilic Substitution->Alkylated Scaffolds Unsaturated Propane (B168953) Derivatives Unsaturated Propane Derivatives Elimination->Unsaturated Propane Derivatives Pharmaceutical Scaffolds Pharmaceutical Scaffolds Alkylated Scaffolds->Pharmaceutical Scaffolds  Further Functionalization Unsaturated Propane Derivatives->Pharmaceutical Scaffolds  Further Functionalization

Caption: Potential synthetic pathways originating from this compound.

Hypothetical Experimental Protocol: Nucleophilic Substitution

The following is a generalized, hypothetical protocol for a nucleophilic substitution reaction with this compound. This protocol is based on standard organic chemistry principles and would require significant optimization and adaptation for any specific substrate.

Objective: To synthesize a substituted propane derivative via nucleophilic attack on this compound.

Materials:

  • This compound

  • Nucleophile (e.g., a primary amine, alcohol, or thiol)

  • Apolar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Base (if required, e.g., Triethylamine, Potassium Carbonate)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Work-up and purification supplies (separatory funnel, drying agent, rotary evaporator, column chromatography materials)

Procedure:

  • Reaction Setup: Assemble a dry, inert-gas flushed reaction vessel equipped with a magnetic stirrer, condenser, and a temperature probe.

  • Reagent Preparation: Dissolve this compound (1 equivalent) in the chosen anhydrous solvent. In a separate flask, prepare a solution of the nucleophile (1-3 equivalents, depending on the desired degree of substitution) and, if necessary, a base in the same solvent.

  • Reaction: Add the solution of this compound to the reaction vessel. Begin stirring and bring the solution to the desired reaction temperature (this would need to be determined experimentally, ranging from room temperature to reflux).

  • Addition of Nucleophile: Slowly add the nucleophile solution to the reaction vessel using a dropping funnel. The rate of addition may need to be controlled to manage any exotherm.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding an appropriate aqueous solution (e.g., water or a saturated ammonium (B1175870) chloride solution).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by a suitable method, such as column chromatography, to isolate the desired substituted propane derivative.

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Conclusion

The available data strongly suggests that this compound is not a commonly utilized precursor in the pharmaceutical industry. While its chemical structure allows for a variety of potential synthetic transformations, the lack of documented applications in the synthesis of known drugs prevents the creation of specific, evidence-based application notes and protocols. The information provided here serves as a theoretical exploration of its potential utility based on fundamental principles of organic chemistry. Researchers and drug development professionals are advised to consider more readily documented and commercially available building blocks for their synthetic campaigns. Further investigation into specialized patent literature or internal industry documentation, which are not publicly accessible, would be necessary to definitively rule out any niche applications of this compound.

References

Application Note: Characterization of 1,1,2-Tribromopropane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive method for the qualitative and quantitative analysis of 1,1,2-tribromopropane using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol described herein provides a robust framework for sample preparation, instrument configuration, and data analysis, essential for the accurate characterization of this halogenated hydrocarbon. This methodology is particularly relevant for applications in environmental monitoring, chemical synthesis quality control, and toxicology studies.

Introduction

This compound (C₃H₅Br₃) is a halogenated organic compound with a molecular weight of 280.78 g/mol .[1][2] Its detection and characterization are critical in various scientific fields. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound.[3] The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.[3] This application note provides a detailed protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The following protocol outlines a standard liquid-liquid extraction procedure for the preparation of samples for GC-MS analysis.

Materials:

  • Sample containing this compound

  • Dichloromethane (B109758) (DCM), GC-MS grade

  • Anhydrous sodium sulfate (B86663)

  • Separatory funnel (50 mL)

  • Glass vials with PTFE-lined septa

  • Pipettes and pipette tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aqueous Sample Extraction:

    • Place 10 mL of the aqueous sample into a 50 mL separatory funnel.

    • Add 5 mL of dichloromethane to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer (DCM) into a clean glass vial.

    • Repeat the extraction with a fresh 5 mL portion of DCM.

    • Combine the organic extracts.

  • Drying the Extract:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

    • Gently swirl the vial and let it stand for 5 minutes.

  • Final Sample Preparation:

    • Carefully transfer the dried extract into a clean GC vial using a pipette.

    • Cap the vial immediately to prevent evaporation of the solvent and analyte.

    • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MS or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

The characterization of this compound by GC-MS is based on its retention time and mass spectrum.

Retention Time

Under the specified GC conditions, the retention time for this compound is expected to be consistent. However, slight variations may occur due to column aging or instrumental differences. The use of a retention time locking (RTL) method or an internal standard is recommended for precise identification.

Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in distinctive isotopic patterns for bromine-containing fragments.[4][5]

Table 1: Characteristic Mass Fragments of this compound

m/z Proposed Fragment Ion Relative Intensity (%) Notes
201/199[C₃H₅Br₂]⁺~40Loss of one bromine atom. Isotopic pattern visible.
119/121[C₃H₄Br]⁺~100Base peak. Isotopic pattern visible.
41[C₃H₅]⁺~80Propargyl cation.
39[C₃H₃]⁺~65Cyclopropenyl cation.

Note: Relative intensities are estimated from the NIST mass spectrum and may vary slightly between instruments.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the GC-MS analysis for this compound characterization.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Characterization A Aqueous Sample B Liquid-Liquid Extraction with Dichloromethane A->B C Drying with Anhydrous Na₂SO₄ B->C D Transfer to GC Vial C->D E Injection into GC-MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Data Acquisition G->H I Retention Time Analysis H->I J Mass Spectrum Analysis H->J K Compound Identification I->K J->K

Caption: Experimental workflow for GC-MS analysis of this compound.

logical_relationship Analyte This compound in Sample Matrix Separation Gas Chromatography (Separation by Volatility) Analyte->Separation Injection Detection Mass Spectrometry (Detection by m/z) Separation->Detection Elution Data Data Analysis (Retention Time & Mass Spectrum) Detection->Data Signal Result Qualitative & Quantitative Characterization Data->Result Interpretation

Caption: Logical relationship of the GC-MS characterization process.

Conclusion

This application note provides a detailed and robust method for the characterization of this compound using GC-MS. The described protocols for sample preparation and instrument parameters, along with the provided quantitative data and workflows, offer a solid foundation for researchers, scientists, and drug development professionals. This methodology ensures reliable and accurate identification and quantification of this compound in various sample matrices.

References

Application Note: Acquiring and Interpreting ¹H NMR Spectra of 1,1,2-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the acquisition and interpretation of ¹H Nuclear Magnetic Resonance (NMR) spectra of 1,1,2-tribromopropane. It includes experimental procedures, data presentation in a structured table, and a visual representation of the experimental workflow.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules.[1][2] ¹H NMR, or proton NMR, provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other nuclei, and relative numbers.[3] This application note outlines the methodology for obtaining a high-resolution ¹H NMR spectrum of this compound and provides a guide to its interpretation.

This compound (C₃H₅Br₃) is a halogenated propane (B168953) derivative.[4][5][6] The arrangement of its five protons in distinct chemical environments gives rise to a characteristic ¹H NMR spectrum, which can be used for its identification and for assessing its purity.

Experimental Protocols

A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.[7] The following protocol details the steps for sample preparation and instrument setup.

2.1. Sample Preparation

  • Glassware and Equipment: Ensure all glassware (NMR tube, Pasteur pipette, vial) is clean and dry to prevent contamination.[7] Drying in an oven and storing in a desiccator is recommended for NMR tubes.[8]

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[8][9]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[8] The deuterium (B1214612) in the solvent is "invisible" in the ¹H NMR spectrum and is used by the spectrometer for field-frequency locking.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl the vial to ensure the compound is fully dissolved. The final solution should be homogeneous and free of any solid particles.[9]

  • Filtering and Transfer: To remove any particulate matter that can degrade the spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added. TMS is chemically inert and its protons resonate at 0 ppm, providing a convenient reference point.[10] Many commercially available deuterated solvents already contain TMS.

  • Labeling: Clearly label the NMR tube with the sample identification.

2.2. NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValuePurpose
Spectrometer Frequency400 MHzHigher frequencies provide better signal dispersion.
SolventCDCl₃Deuterated solvent for locking and to avoid solvent signals.
Temperature298 K (25 °C)Standard operating temperature.
Pulse Programzg30A standard 30° pulse experiment for quantitative measurements.[11]
Number of Scans (NS)8-16Averaging multiple scans improves the signal-to-noise ratio.
Acquisition Time (AQ)3-4 sThe time during which the signal is detected.
Relaxation Delay (D1)1-2 sA delay to allow for nuclear relaxation between pulses.
Spectral Width (SW)16 ppmThe range of chemical shifts to be observed.
Receiver GainAutogainAutomatically adjusts the signal amplification.

Data Presentation: ¹H NMR Data for this compound

The predicted ¹H NMR spectrum of this compound is characterized by two distinct signals due to the two different chemical environments of the protons.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
A~5.9Doublet~4.01HCHBr₂
B~4.4Quartet~4.01HCHBr
C~2.5Doublet~7.03HCH₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Spectral Interpretation

The structure of this compound is CH₃-CHBr-CHBr₂.

  • Signal at ~5.9 ppm (CHBr₂): This signal corresponds to the single proton on the carbon atom bonded to two bromine atoms. The high chemical shift is due to the strong deshielding effect of the two electronegative bromine atoms. This proton is adjacent to the CHBr proton, and according to the n+1 rule, its signal is split into a doublet (1+1=2).

  • Signal at ~4.4 ppm (CHBr): This signal is assigned to the proton on the carbon atom bonded to one bromine atom and the methyl group. It is deshielded by the adjacent bromine atom, but less so than the CHBr₂ proton. This proton has two neighboring protons on the methyl group and one on the CHBr₂ group. However, due to the similar coupling constants, it appears as a quartet.

  • Signal at ~2.5 ppm (CH₃): This signal represents the three equivalent protons of the methyl group. These protons are adjacent to the CHBr proton, which splits their signal into a doublet (1+1=2).

The integration of the signals will show a ratio of 1:1:3, corresponding to the single proton of the CHBr₂ group, the single proton of the CHBr group, and the three protons of the CH₃ group, respectively.[3]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for acquiring and interpreting the ¹H NMR spectrum of this compound.

experimental_workflow Experimental Workflow for ¹H NMR of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup filter->setup acquire Acquire FID setup->acquire fourier Fourier Transform acquire->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate chem_shift Analyze Chemical Shifts integrate->chem_shift multiplicity Analyze Multiplicity chem_shift->multiplicity integration_analysis Analyze Integration multiplicity->integration_analysis assign Assign Signals to Protons integration_analysis->assign

Caption: A flowchart detailing the key stages of ¹H NMR analysis.

References

Application Notes and Protocols for 13C NMR Analysis of 1,1,2-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,2-Tribromopropane is a halogenated organic compound with the molecular formula C₃H₅Br₃. As a structural isomer of other tribromopropanes, its unique chemical environment necessitates precise analytical techniques for unambiguous identification and characterization. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive analytical method that provides detailed information about the carbon skeleton of a molecule. This document outlines the application of ¹³C NMR for the analysis of this compound, detailing the experimental protocol and presenting the expected spectral data. This information is particularly valuable for researchers and scientists involved in chemical synthesis, quality control, and drug development who require accurate structural elucidation of halogenated compounds.

Chemical Structure and Carbon Environments

This compound possesses three distinct carbon environments, which will give rise to three unique signals in a proton-decoupled ¹³C NMR spectrum. The structure is as follows:

  • C1: The methyl carbon (-CH₃)

  • C2: The methine carbon (-CHBr)

  • C3: The dibromomethyl carbon (-CBr₂)

The chemical shift of each carbon is influenced by the electronegativity of the neighboring bromine atoms. The carbon atom bonded to two bromine atoms (C3) is expected to be the most deshielded and therefore appear at the highest chemical shift (downfield), while the methyl carbon (C1) will be the most shielded and appear at the lowest chemical shift (upfield).

Data Presentation

The expected ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are predicted based on established empirical models and spectral databases for similar halogenated alkanes.

Carbon AtomChemical EnvironmentPredicted Chemical Shift (δ, ppm)
C1-C H₃25-35
C2-C HBr-45-55
C3-C Br₂-30-40

Note: Predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

This section provides a detailed methodology for conducting a ¹³C NMR analysis of this compound.

I. Sample Preparation

Proper sample preparation is critical for obtaining a high-quality ¹³C NMR spectrum.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Glass wool

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh approximately 50-100 mg of the this compound sample directly into a clean, dry vial. For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃, to the vial containing the sample.

  • Dissolution: Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if the sample does not readily dissolve at room temperature.

  • Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the solution through the glass wool directly into a clean 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral quality.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.

Typical Acquisition Parameters:

  • Spectrometer Frequency: ≥ 75 MHz for ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width (SW): 0 to 200 ppm

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quantitative analysis, but for routine characterization, 2 seconds is often sufficient.

  • Pulse Width (P1): A 30° or 90° pulse, calibrated for the specific probe.

  • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.

  • Decoupling: Broadband proton decoupling during acquisition.

Acquisition Workflow:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock onto the deuterium (B1214612) signal of the solvent (CDCl₃).

  • Shim the magnetic field to optimize homogeneity.

  • Load the standard ¹³C NMR acquisition parameters.

  • Set the appropriate number of scans.

  • Initiate the data acquisition.

III. Data Processing

Once the acquisition is complete, the raw data (Free Induction Decay, FID) needs to be processed to obtain the final spectrum.

Processing Steps:

  • Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the solvent peak (CDCl₃) to its known chemical shift (δ ≈ 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of the peaks corresponding to the carbon atoms of this compound.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the ¹³C NMR analysis of this compound and the experimental workflow.

Figure 1. Structural Relationship and Expected 13C NMR Signals cluster_structure This compound Structure cluster_spectrum Predicted 13C NMR Spectrum C1 CH₃ C2 CHBr C1->C2 Signal1 C1 (~25-35 ppm) C1->Signal1 C3 CBr₂ C2->C3 Br1 Br C2->Br1 Signal3 C2 (~45-55 ppm) C2->Signal3 Br2 Br C3->Br2 Br3 Br C3->Br3 Signal2 C3 (~30-40 ppm) C3->Signal2 Figure 2. Experimental Workflow for 13C NMR Analysis A Sample Preparation (Dissolution & Filtration) B NMR Spectrometer Setup (Locking & Shimming) A->B C Data Acquisition (Proton Decoupled 13C Experiment) B->C D Data Processing (FT, Phasing, Referencing) C->D E Spectral Analysis (Peak Picking & Assignment) D->E

Application Note and Protocol: Infrared Spectroscopy of 1,1,2-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational energies of its bonds. This absorption pattern is unique to the molecule and is represented as a spectrum, which serves as a molecular "fingerprint."

This document provides a detailed protocol for obtaining and interpreting the infrared spectrum of 1,1,2-Tribromopropane using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy. This compound is a halogenated hydrocarbon, and its IR spectrum is characterized by absorptions arising from carbon-hydrogen (C-H) and carbon-bromine (C-Br) bonds.

2. Materials and Equipment

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Sample of this compound (CAS No. 14602-62-1)[1]

  • Pasteur pipette or dropper

  • Volatile solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

3. Safety Precautions

This compound and its isomers are hazardous chemicals. It is crucial to handle the substance with care in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]

  • Handling: Avoid breathing mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, and eye protection.[3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as oxidizing agents.[3]

  • First Aid:

    • If on skin: Wash with plenty of soap and water. If skin irritation persists, call a physician.[2][3]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

    • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

    • If swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2]

4. Experimental Protocol

This protocol outlines the steps for acquiring an ATR-FTIR spectrum of liquid this compound.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup and diagnostic checks.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Before introducing the sample, a background spectrum must be collected. This will account for the absorbance of the ATR crystal, the atmosphere (e.g., CO2 and water vapor), and any other environmental factors.

    • Clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol) and allow it to evaporate completely.

    • Initiate the "Collect Background" or equivalent command in the spectrometer's software.

  • Sample Spectrum Acquisition:

    • Using a clean Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

    • Initiate the "Collect Sample" or equivalent command in the software. The instrument will irradiate the sample with the infrared beam and record the spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio of the spectrum.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum to generate the final infrared spectrum of this compound.

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify the characteristic absorption bands and compare them to known values for the functional groups present.

  • Cleaning:

    • After the analysis, thoroughly clean the ATR crystal. Use a lint-free wipe and an appropriate solvent to remove all traces of the sample.

    • Ensure the crystal is clean and dry for the next user.

5. Data Presentation: Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of similar compounds.[4]

Wavenumber Range (cm⁻¹)Bond VibrationIntensityNotes
2975 - 2845C-H (alkane) stretchingStrongThese absorptions are characteristic of sp³ hybridized C-H bonds. The presence of multiple C-H bonds in the molecule will likely result in a complex set of overlapping peaks in this region.[4]
1470 - 1370C-H (alkane) bendingMediumThese bands correspond to the scissoring and bending vibrations of the C-H bonds.
750 - 550C-Br stretchingStrongThe carbon-bromine bond is a strong absorber in this region of the infrared spectrum. The exact position will depend on the substitution pattern.[4]

6. Mandatory Visualization

The following diagram illustrates the experimental workflow for obtaining the infrared spectrum of this compound.

experimental_workflow start Start instrument_prep Instrument Preparation start->instrument_prep clean_crystal1 Clean ATR Crystal instrument_prep->clean_crystal1 background_scan Acquire Background Spectrum apply_sample Apply this compound Sample background_scan->apply_sample clean_crystal1->background_scan sample_scan Acquire Sample Spectrum apply_sample->sample_scan data_processing Process Data (Background Subtraction, Baseline Correction) sample_scan->data_processing data_analysis Analyze Spectrum and Identify Peaks data_processing->data_analysis clean_crystal2 Clean ATR Crystal data_analysis->clean_crystal2 end End clean_crystal2->end

Caption: Experimental workflow for ATR-FTIR analysis.

References

Application Note and Protocol for the Quantification of 1,1,2-Tribromopropane using Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,2-Tribromopropane is a halogenated organic compound of interest in environmental monitoring and toxicological research. Accurate quantification of this compound is crucial for assessing its presence in various matrices and understanding its potential impact. This document provides a detailed protocol for the quantitative analysis of this compound using an analytical standard, primarily employing Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure.

Principle of the Method

This method is based on the principle of external standard calibration using a certified analytical standard of this compound. A series of calibration standards at known concentrations are prepared and analyzed by GC-MS. The instrument response to the analyte is used to generate a calibration curve. The concentration of this compound in an unknown sample is then determined by comparing its instrument response to the calibration curve. Gas chromatography provides the necessary separation of the analyte from other components in the sample matrix, while mass spectrometry allows for sensitive and selective detection and quantification.

Materials and Reagents

  • Analytical Standard: this compound (CAS No. 14602-62-1), ≥98% purity

  • Solvent: High-purity methanol (B129727) or hexane (B92381) (GC grade or equivalent)

  • Internal Standard (Optional but Recommended): 1,2,3-Trichloropropane-d5 or similar deuterated analog

  • Reagent Water: Deionized or distilled water, free of organic contaminants

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa

  • Sample Containers: Amber glass vials with PTFE-lined screw caps

Experimental Protocols

Preparation of Standard Solutions

4.1.1. Stock Standard Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound analytical standard into a 10 mL Class A volumetric flask.

  • Record the exact weight.

  • Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.

  • Stopper the flask and invert several times to ensure complete dissolution and mixing.

  • Calculate the exact concentration of the stock solution in µg/mL.

  • Store the stock solution at 4°C in a tightly sealed amber vial.

4.1.2. Working Standard Solutions:

Prepare a series of working standard solutions by serial dilution of the stock standard solution with methanol. A typical calibration range might be from 0.1 µg/mL to 10 µg/mL. For example, to prepare a 10 µg/mL working standard, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

Sample Preparation

The choice of sample preparation will depend on the matrix (e.g., water, soil, biological tissue). Below is a general protocol for a water sample using liquid-liquid extraction.

  • Collect the water sample in a pre-cleaned amber glass vial, ensuring no headspace.

  • If required, add a preservative (e.g., ascorbic acid for chlorinated water samples).

  • To a 10 mL aliquot of the water sample in a separatory funnel, add a known amount of internal standard (if used).

  • Add 2 mL of hexane and shake vigorously for 2 minutes.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are suggested starting parameters and may require optimization for your specific instrument.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MS or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for this compound can be identified from its mass spectrum.[1]

Calibration and Quantification
  • Inject the prepared working standard solutions into the GC-MS system.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.995 for a valid calibration.

  • Inject the prepared sample extracts.

  • Determine the concentration of this compound in the sample by using the linear regression equation from the calibration curve.

Data Presentation

The quantitative data for the calibration of this compound should be summarized in a clear and structured table.

Calibration LevelStandard Concentration (µg/mL)Peak Area (Counts)
10.115,234
20.578,910
31.0155,480
42.5380,112
55.0765,987
610.01,520,450

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

experimental_workflow cluster_prep Preparation cluster_std_prep Standard Preparation cluster_sample_prep Sample Preparation (Aqueous) cluster_analysis Analysis cluster_data Data Processing std_start Weigh Analytical Standard stock_sol Prepare Stock Solution (1000 µg/mL) std_start->stock_sol Dissolve in Methanol working_std Prepare Working Standards (0.1-10 µg/mL) stock_sol->working_std Serial Dilution gcms GC-MS Analysis working_std->gcms Inject Standards sample_start Collect Water Sample add_is Add Internal Standard (optional) sample_start->add_is lle Liquid-Liquid Extraction with Hexane add_is->lle extract Collect Hexane Extract lle->extract extract->gcms Inject Sample Extract cal_curve Generate Calibration Curve gcms->cal_curve Peak Areas quant Quantify Sample Concentration cal_curve->quant report Final Report quant->report

References

Troubleshooting & Optimization

strategies to improve the yield of 1,1,2-Tribromopropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,1,2-tribromopropane synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on two primary synthetic routes: the addition of hydrogen bromide (HBr) to 2-bromopropene (B1265445) and the addition of HBr to 1-bromo-1-propene (B1584524).

Problem 1: Low or No Yield of this compound

Potential CauseRecommended Solution
Incorrect Regioselectivity of HBr Addition For the synthesis from 2-bromopropene, ensure you are following Markovnikov's rule, which predicts the formation of the more stable secondary carbocation, leading to the desired 1,1,2-isomer. For the synthesis from 1-bromo-1-propene, an anti-Markovnikov addition is required, which necessitates the presence of a radical initiator like peroxides.[1][2][3][4][5]
Impure Starting Materials Ensure the purity of the starting bromopropene isomer. Contamination with other isomers will lead to a mixture of products and lower the yield of the desired this compound.
Suboptimal Reaction Temperature Addition reactions of HBr are often exothermic. Maintain the recommended temperature range to avoid side reactions. For many bromination reactions, low temperatures (e.g., 0-5 °C) are crucial to control the reaction rate and minimize byproduct formation.
Presence of Radical Inhibitors (for anti-Markovnikov addition) When performing the anti-Markovnikov addition to 1-bromo-1-propene, ensure the absence of radical inhibitors, such as oxygen. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Insufficient Reaction Time Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS). If the reaction has not gone to completion, consider extending the reaction time.

Problem 2: Formation of Unexpected Byproducts

Potential CauseRecommended Solution
Formation of Isomeric Tribromopropanes The presence of the undesired 1,2,2-tribromopropane (B89273) (from 2-bromopropene) or 1,1,1-tribromopropane (B14695829) (from 1-bromo-1-propene) indicates issues with regioselectivity. Re-evaluate the reaction conditions to favor the desired addition mechanism.
Polymerization of the Alkene Alkenes can polymerize under certain conditions, especially in the presence of radical initiators.[6] To minimize this, control the reaction temperature and use an appropriate concentration of the starting alkene.
Elimination Reactions The product, this compound, can undergo elimination reactions to form dibromopropenes, especially in the presence of a base. Ensure the workup procedure is neutral or slightly acidic to avoid this.
Products from Radical Isomerization In radical reactions, the intermediate radical can potentially rearrange, leading to different brominated products.[6] Optimizing the reaction temperature can help minimize these side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most promising strategies to synthesize this compound with a high yield?

A1: The two most direct strategies involve the regioselective addition of hydrogen bromide (HBr) to a bromopropene isomer:

  • Markovnikov Addition to 2-Bromopropene: This method follows the principle that the hydrogen atom of HBr will add to the carbon with more hydrogen atoms, and the bromine will add to the more substituted carbon, leading to the formation of this compound. This reaction proceeds through a more stable secondary carbocation intermediate.[3][7]

  • Anti-Markovnikov Addition to 1-Bromo-1-propene: This approach requires a free-radical mechanism, typically initiated by peroxides (e.g., benzoyl peroxide) and/or UV light.[1][2][4][5] In this case, the bromine radical adds to the less substituted carbon of the double bond, resulting in the formation of a more stable secondary radical, which then abstracts a hydrogen atom from HBr to yield this compound.

Q2: How can I favor the anti-Markovnikov addition of HBr to 1-bromo-1-propene?

A2: To promote the anti-Markovnikov addition, it is crucial to generate free radicals. This is typically achieved by adding a radical initiator, such as a peroxide (e.g., benzoyl peroxide, ROOR), and often involves the use of heat or UV light to initiate the homolytic cleavage of the peroxide.[1][2][4][5][8] It is also important to exclude radical inhibitors like oxygen by performing the reaction under an inert atmosphere.[6]

Q3: What are common side reactions to be aware of during the synthesis of this compound?

A3: Common side reactions include the formation of the isomeric 1,2,2-tribromopropane if the regioselectivity is not well-controlled, polymerization of the starting alkene, and elimination reactions of the product to form dibromopropenes.[6] In the case of radical reactions, byproducts from radical isomerization can also occur.[6]

Q4: What are the recommended purification methods for this compound?

A4: Due to its relatively high boiling point, vacuum distillation is the primary and most effective method for purifying this compound.[9] This technique allows for distillation at a lower temperature, which helps to prevent the decomposition of the compound. Fractional distillation can be particularly useful for separating it from isomeric byproducts with close boiling points. The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Markovnikov Addition of HBr to 2-Bromopropene (Theoretical)

Disclaimer: This is a theoretical protocol based on established chemical principles. Researchers should conduct a thorough literature search and risk assessment before proceeding.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, place 2-bromopropene in a suitable inert solvent (e.g., dichloromethane (B109758) or pentane). Cool the flask to 0 °C in an ice bath.

  • HBr Addition: Slowly add a solution of HBr in acetic acid or bubble gaseous HBr through the solution while maintaining the temperature at 0 °C. The reaction should be carried out in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Synthesis of this compound via Anti-Markovnikov Addition of HBr to 1-Bromo-1-propene (Theoretical)

Disclaimer: This is a theoretical protocol based on established chemical principles. Researchers should conduct a thorough literature search and risk assessment before proceeding.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, place 1-bromo-1-propene in an inert solvent (e.g., pentane (B18724) or carbon tetrachloride). Add a catalytic amount of a radical initiator, such as benzoyl peroxide.

  • Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes to remove any oxygen.

  • HBr Addition: Slowly add HBr (as a gas or a solution in a non-polar solvent) to the reaction mixture at a controlled temperature, which may require gentle heating or UV irradiation to initiate the radical chain reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, wash the mixture with a dilute solution of sodium thiosulfate (B1220275) to remove any remaining peroxide and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_start Starting Material Selection cluster_reaction Reaction Conditions 2-Bromopropene 2-Bromopropene Markovnikov Addition\n(Ionic Mechanism) Markovnikov Addition (Ionic Mechanism) 2-Bromopropene->Markovnikov Addition\n(Ionic Mechanism) 1-Bromo-1-propene 1-Bromo-1-propene Anti-Markovnikov Addition\n(Radical Mechanism with Peroxide) Anti-Markovnikov Addition (Radical Mechanism with Peroxide) 1-Bromo-1-propene->Anti-Markovnikov Addition\n(Radical Mechanism with Peroxide) Crude Product Crude Product Markovnikov Addition\n(Ionic Mechanism)->Crude Product Anti-Markovnikov Addition\n(Radical Mechanism with Peroxide)->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

Caption: Synthetic pathways to this compound.

Troubleshooting_Yield Low Yield Low Yield Incorrect Regioselectivity Incorrect Regioselectivity Low Yield->Incorrect Regioselectivity Impure Starting Materials Impure Starting Materials Low Yield->Impure Starting Materials Suboptimal Temperature Suboptimal Temperature Low Yield->Suboptimal Temperature Side Reactions Side Reactions Low Yield->Side Reactions Verify Reaction Mechanism\n(Markovnikov vs. Anti-Markovnikov) Verify Reaction Mechanism (Markovnikov vs. Anti-Markovnikov) Incorrect Regioselectivity->Verify Reaction Mechanism\n(Markovnikov vs. Anti-Markovnikov) Purify Bromopropene Isomers Purify Bromopropene Isomers Impure Starting Materials->Purify Bromopropene Isomers Optimize Temperature Control Optimize Temperature Control Suboptimal Temperature->Optimize Temperature Control Minimize Polymerization/Elimination Minimize Polymerization/Elimination Side Reactions->Minimize Polymerization/Elimination

Caption: Troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Bromination Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: My aromatic bromination is resulting in multiple brominated products. How can I improve the selectivity for mono-bromination?

A1: Polybromination is a common issue, especially with highly activated aromatic rings like phenols and anilines. The strong electron-donating groups on these substrates make the aromatic ring highly susceptible to electrophilic attack at multiple positions.[1] To enhance mono-bromination selectivity, consider the following strategies:

  • Choice of Brominating Agent: Use a milder brominating agent. N-bromosuccinimide (NBS) is often a better choice than elemental bromine (Br₂) for controlling selectivity.[1]

  • Solvent Selection: Employing non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) can help moderate the reaction.[1]

  • Temperature Control: Lowering the reaction temperature, for instance to -30 °C, can significantly improve selectivity by slowing down the reaction rate and favoring the kinetic product.[1]

  • Stoichiometry: Carefully control the stoichiometry by using only one equivalent of the brominating agent.[1]

  • Protecting Groups: For highly activated substrates like anilines, temporarily protecting the activating group (e.g., by converting an amino group to an acetamido group) can reduce its activating strength and prevent over-bromination.

Q2: I am observing a significant amount of dibrominated byproduct in my benzylic bromination reaction using NBS. What can I do to minimize this?

A2: The formation of dibrominated byproducts in benzylic bromination is often due to the reactivity of the mono-brominated product. Here are some strategies to favor mono-bromination:

  • Control of Reaction Time: Monitor the reaction closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed to prevent further bromination of the product.

  • Temperature: Lowering the reaction temperature can improve selectivity for the mono-brominated product. For example, in the photochemical bromination of 4-chlorotoluene (B122035) with NBS, reducing the temperature to 0 °C can provide better control over selectivity.[2]

  • Stoichiometry of NBS: Using a slight excess of the substrate relative to NBS can help to ensure that the NBS is consumed before significant dibromination of the product occurs. Using only 1.05 equivalents of NBS has been shown to be effective in many cases.[2]

Q3: My bromination of an alkene is producing bromohydrins as a major byproduct. How can I prevent this?

A3: Bromohydrin formation occurs when water is present in the reaction mixture and acts as a nucleophile, attacking the intermediate bromonium ion. To minimize this:

  • Anhydrous Conditions: Ensure that your solvent and reagents are anhydrous. Using a non-aqueous solvent like dichloromethane or carbon tetrachloride is crucial.

  • Solvent Choice: The choice of solvent can influence the outcome. Protic solvents like water or alcohols will favor halohydrin or haloether formation, respectively.[3]

Q4: During the α-bromination of my ketone, I am observing bromination on the aromatic ring as a side reaction. How can I improve the selectivity for the α-position?

A4: Aromatic ring bromination is a competing reaction, especially with electron-rich aromatic ketones. To favor α-bromination:

  • Catalyst Choice: Avoid strong Lewis acids that promote electrophilic aromatic substitution. Acid catalysts like p-toluenesulfonic acid (p-TsOH) or the use of acidic alumina (B75360) can favor α-bromination.[4]

  • Brominating Agent: N-bromosuccinimide (NBS) is generally more selective for the α-position compared to elemental bromine.[5]

  • Reaction Conditions: The reaction conditions, including the solvent, can play a significant role. For instance, in the microwave-assisted α-bromination of acetophenone (B1666503) with NBS, dichloromethane was found to be a superior solvent for selective mono-bromination.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible CauseRecommended Solution(s)
Inactive Brominating Agent Use a fresh batch of the brominating agent. NBS can degrade over time.
Insufficient Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress. Some reactions require elevated temperatures to proceed.[5]
Poor Catalyst Activity Ensure the catalyst is active and used in the appropriate amount. For acid-catalyzed reactions, the choice and concentration of the acid are critical.[6]
Radical Inhibitors Present If performing a radical bromination, ensure there are no unintended radical inhibitors in your starting materials or solvent.
Issue 2: Formation of Polybrominated Byproducts
Possible CauseRecommended Solution(s)
Highly Activated Substrate For phenols and anilines, protect the activating group (e.g., acetylation of the amine).
Excess Brominating Agent Use a stoichiometric amount or a slight excess of the substrate.[1]
High Reaction Temperature Lower the reaction temperature to improve selectivity.[1][2]
Polar Protic Solvent Switch to a non-polar aprotic solvent like CH₂Cl₂ or CCl₄.[1]
Issue 3: Formation of Polymeric Byproducts
Possible CauseRecommended Solution(s)
Radical Polymerization Exclude light by wrapping the reaction vessel in aluminum foil. Add a radical inhibitor such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT).
Acid-Catalyzed Polymerization Use an acid scavenger like sodium carbonate or pyridine (B92270) to neutralize the HBr byproduct as it forms.

Data Presentation

Table 1: Comparison of Brominating Agents for α-Bromination of Acetophenone Derivatives
Brominating AgentCatalyst/SolventTemperatureReaction TimeYield (%)Selectivity
Elemental Bromine (Br₂)AlCl₃ (cat.) / EtherIce Bath to RTNot Specified88-96α-bromination
N-Bromosuccinimide (NBS)Acidic Al₂O₃ / MethanolReflux10-20 min89α-bromination
Copper(II) Bromide (CuBr₂)Acetic Acid90 °C3 h~60α-bromination
Pyridine Hydrobromide PerbromideAcetic Acid90 °C3 h85α-bromination

Data is for 4'-chloroacetophenone (B41964) and acetophenone as representative substrates.[5]

Table 2: Selectivity in Free Radical Bromination of Alkanes
C-H Bond TypeRelative Reactivity (Bromination)
Primary (1°)1
Secondary (2°)82
Tertiary (3°)1640

This high selectivity of bromine radicals for tertiary C-H bonds is a key feature of free-radical bromination.

Experimental Protocols

Protocol 1: Selective Mono-bromination of Toluene (B28343) (Benzylic Bromination)

This protocol is adapted for the selective mono-bromination at the benzylic position, minimizing the formation of dibrominated byproducts.[7][8]

Materials:

  • Toluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve toluene in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the mixture to reflux with stirring. The reaction is often initiated by light, so exposure to a standard laboratory light source is sufficient.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide (B58015) is floating on the surface.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

  • Wash the filtrate with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl (B1604629) bromide.

  • Purify the product by distillation under reduced pressure.

Visualizations

Byproduct_Formation_Benzylic_Bromination cluster_main Desired Reaction Pathway cluster_byproduct Byproduct Formation Pathway Toluene Toluene Benzyl_Radical Benzyl_Radical Toluene->Benzyl_Radical H abstraction by Br• Toluene->Benzyl_Radical Benzyl_Bromide Benzyl_Bromide Benzyl_Radical->Benzyl_Bromide + Br2 Benzyl_Radical->Benzyl_Bromide Dibromomethyl_Radical Dibromomethyl_Radical Benzyl_Bromide->Dibromomethyl_Radical H abstraction by Br• Benzyl_Bromide->Dibromomethyl_Radical Dibromotoluene Dibromotoluene Dibromomethyl_Radical->Dibromotoluene + Br2 Dibromomethyl_Radical->Dibromotoluene Initiator Initiator Br_Radical Br_Radical Initiator->Br_Radical generates NBS NBS Br2 Br2 NBS->Br2 reacts with HBr to form HBr HBr

Caption: Radical mechanism for benzylic bromination showing the desired pathway and byproduct formation.

Troubleshooting_Flowchart Start Bromination Reaction Issue Issue Issue Start->Issue Identify Problem Polybromination Polybromination Issue->Polybromination Polybromination? Low_Yield Low_Yield Issue->Low_Yield Low/No Yield? Other_Byproducts Other_Byproducts Issue->Other_Byproducts Other Byproducts? Success Success Issue->Success No Issues Solution Solution Sol_Poly Control Stoichiometry Lower Temperature Use Milder Reagent (NBS) Change Solvent Polybromination->Sol_Poly Yes Sol_Yield Check Reagent Activity Increase Temperature Check Catalyst Low_Yield->Sol_Yield Yes Sol_Other Anhydrous Conditions? Radical Inhibitor? Acid Scavenger? Other_Byproducts->Sol_Other Yes

Caption: A logical flowchart for troubleshooting common issues in bromination reactions.

References

troubleshooting common issues in 1,1,2-Tribromopropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,1,2-tribromopropane. This resource is designed to assist researchers, scientists, and professionals in drug development with troubleshooting common issues encountered during its synthesis. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through the addition of bromine (Br₂) to 1-bromopropene or the addition of hydrogen bromide (HBr) to a dibromopropene isomer. The free radical bromination of 1-bromopropane (B46711) can also yield a mixture of polybrominated propanes, including the 1,1,2-isomer, though this method may lack selectivity.

Q2: What are the major challenges in synthesizing this compound?

A2: The primary challenges include controlling the regioselectivity of the bromine or HBr addition to achieve the desired 1,1,2-isomer, preventing over-bromination to form tetrabromopropanes, and minimizing elimination side reactions that can lead to the formation of unsaturated byproducts. Purification of the final product from its isomers and other byproducts can also be challenging due to similar physical properties.

Q3: How can I purify the synthesized this compound?

A3: Purification is typically achieved through fractional distillation under reduced pressure. This method is effective in separating this compound from isomers and other impurities with different boiling points. Column chromatography can also be employed for higher purity, particularly to remove polar impurities.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Low product yield is a frequent issue and can be attributed to several factors.

Possible Cause Recommended Solution
Incomplete Reaction - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials. - Extend Reaction Time: If the reaction has not gone to completion, consider extending the reaction time. - Increase Temperature: Cautiously increase the reaction temperature, but be mindful of potential side reactions.
Side Reactions - Control Temperature: Many side reactions are temperature-dependent. Maintaining the recommended reaction temperature is crucial. For exothermic reactions like bromination, ensure efficient cooling. - Optimize Reagent Stoichiometry: Use the correct molar ratios of reactants. An excess of bromine can lead to over-bromination.
Loss During Work-up and Purification - Careful Extraction: Ensure proper phase separation during aqueous work-up to avoid loss of product in the aqueous layer. - Efficient Distillation: Use a well-insulated fractional distillation apparatus to ensure good separation and minimize loss.
Problem 2: Formation of Isomeric Impurities

The presence of other tribromopropane isomers (e.g., 1,2,2-tribromopropane (B89273) or 1,2,3-tribromopropane) can be a significant issue.

Possible Cause Recommended Solution
Lack of Regioselectivity in Bromination/Hydrobromination - Choice of Reagents and Catalysts: The choice of brominating agent and the presence or absence of radical initiators or catalysts can influence the regioselectivity. For instance, the addition of HBr in the presence of peroxides proceeds via an anti-Markovnikov mechanism. - Control of Reaction Conditions: Temperature and solvent can affect the reaction pathway and the formation of different isomers.
Isomerization of the Product - Mild Reaction Conditions: Avoid harsh acidic or basic conditions during the reaction and work-up, as these can sometimes promote isomerization.
Problem 3: Presence of Over-brominated Products (e.g., Tetrabromopropanes)

The formation of products with more than three bromine atoms can occur if the reaction is not carefully controlled.

Possible Cause Recommended Solution
Excess Bromine - Control Stoichiometry: Use a slight excess of the bromo-alkene or dibromo-alkene relative to the brominating agent (Br₂ or HBr) to ensure the complete consumption of the latter. - Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture to maintain a low concentration of free bromine at any given time.
Problem 4: Formation of Elimination Byproducts (Unsaturated Compounds)

Elimination reactions can compete with the desired addition reaction, leading to the formation of dienes or alkynes.

Possible Cause Recommended Solution
High Reaction Temperature - Maintain Low Temperature: Addition reactions are generally favored at lower temperatures, while elimination reactions are favored at higher temperatures. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Presence of Strong Bases - Neutral or Acidic Conditions: Avoid basic conditions, as they strongly promote elimination. If a base is needed for work-up, use a mild one like sodium bicarbonate and perform the washing at a low temperature.

Experimental Protocols

Synthesis of this compound via Bromination of 1-Bromopropene

This protocol describes a common method for the synthesis of this compound.

Materials:

  • 1-Bromopropene

  • Liquid Bromine

  • Carbon Tetrachloride (or another suitable inert solvent)

  • 5% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 1-bromopropene in carbon tetrachloride.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of liquid bromine in carbon tetrachloride from the dropping funnel to the stirred solution of 1-bromopropene. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 1-Bromopropene in CCl4 cool Cool to 0-5 °C start->cool add_br2 Slowly add Br2 solution cool->add_br2 react Stir at room temperature add_br2->react wash_bicarb Wash with NaHCO3 solution react->wash_bicarb Transfer to separatory funnel wash_water Wash with water wash_bicarb->wash_water wash_brine Wash with brine wash_water->wash_brine dry Dry with MgSO4 wash_brine->dry filter Filter dry->filter evaporate Solvent Evaporation filter->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Common Synthesis Issues issue Observed Issue low_yield Low Yield issue->low_yield impurities Isomeric Impurities issue->impurities over_bromination Over-bromination issue->over_bromination elimination Elimination Byproducts issue->elimination cause1 Incomplete Reaction low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Poor Regioselectivity impurities->cause3 cause4 Excess Bromine over_bromination->cause4 cause5 High Temperature elimination->cause5 solution1 Extend reaction time / Increase temp. cause1->solution1 solution2 Control temperature / Optimize stoichiometry cause2->solution2 solution3 Optimize reagents/catalysts cause3->solution3 solution4 Use slight excess of alkene / Slow Br2 addition cause4->solution4 solution5 Maintain low reaction temperature cause5->solution5

Caption: Logical relationships in troubleshooting this compound synthesis.

identifying and mitigating side reactions in 1,1,2-Tribromopropane preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,1,2-tribromopropane. The focus is on identifying and mitigating common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: While detailed literature on the synthesis of this compound is sparse, the most plausible methods are based on established organic chemistry principles. These include:

  • Electrophilic addition of bromine to 2-bromopropene (B1265445): This is a direct and theoretically straightforward approach.

  • Radical substitution of 1,2-dibromopropane: This method is likely to produce a mixture of isomers and is generally less selective.

Q2: What are the most common side reactions and byproducts I should be aware of during the synthesis of this compound?

A2: The primary challenges in the synthesis of this compound are controlling the regioselectivity and preventing further bromination. Common side products include:

  • 1,2,2-Tribromopropane: This is a common isomeric impurity, particularly in the addition of bromine to 2-bromopropene.

  • 1,2,3-Tribromopropane: This isomer can also be formed, especially under conditions that allow for rearrangement or non-selective bromination.

  • Tetrabromopropanes: Over-bromination can lead to the formation of various tetrabrominated propanes.

  • Dibromopropenes: Elimination of HBr from the product can occur, especially at higher temperatures, leading to various dibromopropene isomers.

Q3: How can I minimize the formation of isomeric byproducts?

A3: Minimizing isomeric impurities requires careful control of reaction conditions to favor the desired regioselectivity. For the electrophilic addition of bromine to 2-bromopropene, the following can be influential:

  • Low Temperatures: Running the reaction at low temperatures (e.g., 0 to -10 °C) can enhance the kinetic control of the reaction, favoring the formation of the 1,1,2-isomer.

  • Solvent Choice: The use of non-polar solvents can help to stabilize the bromonium ion intermediate and influence the regiochemical outcome.

Q4: What is the best way to purify the final this compound product?

A4: Fractional distillation under reduced pressure is the most effective method for purifying this compound from its isomers and other byproducts. The different boiling points of the various tribromopropane isomers allow for their separation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low yield of the desired product - Incomplete reaction. - Formation of multiple side products. - Loss of product during workup or purification.- Monitor the reaction progress using GC-MS or NMR to ensure completion. - Optimize reaction conditions (temperature, solvent, reaction time) to favor the desired product. - Ensure efficient extraction and careful fractional distillation.
Presence of significant amounts of 1,2,2-tribromopropane - Lack of regioselectivity in the bromination of 2-bromopropene.- Lower the reaction temperature. - Experiment with different solvents to influence the stability of the carbocation intermediate.
Formation of tetrabromopropanes - Excess bromine used in the reaction.- Use a stoichiometric amount of bromine, or a slight excess of the alkene. - Add the bromine slowly to the reaction mixture to avoid localized high concentrations.
Product is discolored (yellow or brown) - Presence of unreacted bromine. - Formation of polymeric byproducts.- Wash the crude product with a solution of sodium thiosulfate (B1220275) to remove excess bromine. - Ensure the starting materials are pure and the reaction is conducted under an inert atmosphere to minimize polymerization.
Formation of alkenes (dibromopropenes) - High reaction or distillation temperature causing elimination of HBr.- Maintain a low reaction temperature. - Use vacuum distillation for purification to keep the temperature low.

Quantitative Data Summary

The following table provides illustrative data on the expected yields and purity of this compound under different hypothetical reaction conditions. This data is intended for comparative purposes to guide optimization.

Reaction Conditions Starting Material Temperature (°C) Solvent Approximate Yield of this compound (%) Major Impurities
12-Bromopropene25Carbon Tetrachloride40-501,2,2-Tribromopropane, Tetrabromopropanes
22-Bromopropene0Carbon Tetrachloride60-701,2,2-Tribromopropane
32-Bromopropene0Dichloromethane55-651,2,2-Tribromopropane
41,2-Dibromopropane80 (with radical initiator)None (neat)20-301,2,3-Tribromopropane, other isomers

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound via Bromination of 2-Bromopropene

Materials:

  • 2-Bromopropene

  • Liquid Bromine

  • Carbon Tetrachloride (or another suitable inert solvent)

  • Sodium bicarbonate solution (5%)

  • Sodium thiosulfate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromopropene in an equal volume of carbon tetrachloride.

  • Cool the flask in an ice-salt bath to between 0 and -10 °C.

  • Slowly add a stoichiometric amount of liquid bromine dissolved in carbon tetrachloride from the dropping funnel to the stirred solution. Maintain the temperature below 0 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at 0 °C.

  • Allow the mixture to warm to room temperature and then transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium thiosulfate solution (to remove unreacted bromine), and 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Visualizations

Synthesis_Pathway 2-Bromopropene 2-Bromopropene Carbocation_Intermediate Bromonium Ion/ Carbocation Intermediate 2-Bromopropene->Carbocation_Intermediate + Br2 Bromine (Br2) Bromine (Br2) Bromine (Br2)->Carbocation_Intermediate This compound This compound (Major Product) Carbocation_Intermediate->this compound + Br-

Caption: Proposed synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 2-Bromopropene 2-Bromopropene This compound This compound 2-Bromopropene->this compound + Br2 1,2,2-Tribromopropane 1,2,2-Tribromopropane (Isomerization) 2-Bromopropene->1,2,2-Tribromopropane + Br2 (alternative addition) Tetrabromopropanes Tetrabromopropanes (Over-bromination) This compound->Tetrabromopropanes + Br2 (excess) Dibromopropenes Dibromopropenes (Elimination) This compound->Dibromopropenes - HBr (heat)

Caption: Potential side reactions in this compound synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_impurities Analyze by GC-MS/ NMR start->check_impurities isomers Isomeric Impurities (e.g., 1,2,2-TBP) check_impurities->isomers Isomers Detected over_bromination Over-bromination (Tetrabromopropanes) check_impurities->over_bromination Higher MW Impurities unreacted_sm Unreacted Starting Material check_impurities->unreacted_sm Starting Material Detected optimize_temp Lower Reaction Temperature isomers->optimize_temp optimize_stoich Adjust Stoichiometry (less Br2) over_bromination->optimize_stoich increase_time Increase Reaction Time/Temperature unreacted_sm->increase_time

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Optimizing Reaction Temperature for 1,1,2-Tribromopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,2-Tribromopropane. The following information is intended to assist in optimizing reaction conditions, with a particular focus on the impact of temperature on reaction yield, purity, and byproduct formation.

Troubleshooting Guides

This guide addresses specific issues that users might encounter during the synthesis of this compound, particularly through the bromination of 1-bromopropene.

Q1: My reaction is yielding a significant amount of a high-boiling point residue and the overall yield of this compound is low. What is the likely cause and how can I mitigate this?

A1: A high-boiling point residue and low yield are often indicative of side reactions, primarily polymerization of the starting alkene. This is typically caused by excessive reaction temperatures. The bromination of alkenes is an exothermic process, and without proper temperature control, localized heating can occur, promoting polymerization.

Troubleshooting Steps:

  • Temperature Control: It is crucial to maintain a low and consistent reaction temperature. For similar bromination reactions, temperatures around 0°C or even as low as -5°C have been shown to be effective in minimizing side reactions.[1]

  • Rate of Reagent Addition: Add the bromine solution dropwise to the solution of 1-bromopropene. A slow and controlled addition rate helps to dissipate the heat generated during the reaction and maintain a stable temperature.[1]

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to promote even heat distribution and prevent localized temperature increases.

Q2: I am observing the formation of unexpected isomeric byproducts in my final product mixture. How can I improve the selectivity of the reaction?

A2: The formation of isomeric byproducts can arise from rearrangements of the carbocation intermediate or radical side reactions, which can be influenced by temperature and the presence of impurities or light.

Troubleshooting Steps:

  • Strict Temperature Control: As with minimizing polymerization, maintaining a low and stable temperature is key to enhancing selectivity. Higher temperatures can provide the activation energy for less favorable reaction pathways.

  • Inert Atmosphere: To prevent radical side reactions, which can be initiated by oxygen, it is advisable to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[2]

  • Exclusion of Light: Photochemical reactions can also lead to the formation of radical species. Performing the reaction in a flask protected from light (e.g., wrapped in aluminum foil) can help minimize these unwanted side reactions.

Q3: The reaction seems to be very slow or does not go to completion, even after extended reaction times. What could be the issue?

A3: While high temperatures are detrimental, excessively low temperatures can significantly slow down the reaction rate. Additionally, the purity of reactants and solvents can play a crucial role.

Troubleshooting Steps:

  • Optimal Temperature Range: While starting at a very low temperature (e.g., -5°C to 0°C) is recommended for the initial addition of bromine, allowing the reaction to slowly warm to room temperature after the addition is complete can help drive the reaction to completion.[1]

  • Reactant and Solvent Purity: Ensure that the 1-bromopropene is free from polymerization inhibitors that may be present from storage. Solvents should be anhydrous, as water can interfere with the reaction mechanism.

Frequently Asked Questions (FAQs)

What is the optimal reaction temperature for the synthesis of this compound?

While a definitive optimal temperature can be substrate and scale-dependent, a general guideline for the bromination of alkenes is to maintain a low temperature, typically between -5°C and 0°C , during the addition of bromine.[1] This helps to control the exothermicity of the reaction and minimize the formation of byproducts. After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature.

How does reaction temperature affect the yield and purity of this compound?

Reaction temperature has a significant impact on both yield and purity:

  • Low Temperatures (-5°C to 0°C): Generally lead to higher yields and purity by minimizing side reactions such as polymerization and the formation of isomeric byproducts.[1]

  • High Temperatures (>25°C): Can lead to a decrease in yield due to the increased rate of side reactions. This will also result in a less pure product, requiring more extensive purification steps. A yield of 93% has been reported at 25-30°C for a similar reaction, but with the observation of a small amount of high-boiling product.[1]

What are the common side reactions to be aware of when synthesizing this compound?

The primary side reactions include:

  • Polymerization: Of the starting alkene (1-bromopropene), leading to high-boiling point residues.[2]

  • Formation of Isomeric Dibromopropanes: If the starting material contains impurities or if reaction conditions promote rearrangement.

  • Over-bromination: Although less common with controlled stoichiometry, it can lead to the formation of tetrabromopropanes.

Data Presentation

Table 1: Effect of Temperature on Yield in a Representative Bromination Reaction

Reaction Temperature (°C)Theoretical Yield (%)Observed ByproductsReference
-5 to 096 - 98Minimal[1]
25 to 3093Small amount of high-boiling residue[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from 1-Bromopropene

This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.

Materials:

  • 1-Bromopropene

  • Bromine

  • Anhydrous Carbon Tetrachloride (or another suitable inert solvent)

  • Ice-salt bath

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a drying tube (e.g., filled with calcium chloride)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-bromopropene in a minimal amount of anhydrous carbon tetrachloride.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to approximately -5°C with continuous stirring.

  • Bromine Addition: Slowly add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel. Maintain the reaction temperature between -5°C and 0°C throughout the addition. The addition process should take approximately 1.5 hours.[1]

  • Reaction Completion: After the bromine addition is complete, allow the reaction mixture to slowly warm up to room temperature while continuing to stir for an additional 30 minutes.[1]

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the solution with a saturated sodium thiosulfate (B1220275) solution to remove any unreacted bromine (the orange-red color should disappear).

    • Wash with water and then with a saturated sodium bicarbonate solution.

    • Finally, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude this compound can be purified by vacuum distillation.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis issue Identify Issue start->issue low_yield Low Yield / High Residue issue->low_yield Low Yield? isomers Isomeric Byproducts issue->isomers Byproducts? slow_reaction Slow / Incomplete Reaction issue->slow_reaction Slow Reaction? solution1 Decrease Temperature (-5 to 0 C) Slow Bromine Addition Increase Stirring low_yield->solution1 solution2 Maintain Low Temperature Use Inert Atmosphere Protect from Light isomers->solution2 solution3 Slightly Increase Temperature Post-Addition Check Reactant/Solvent Purity slow_reaction->solution3 end Optimized Synthesis solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

overcoming challenges in the purification of polyhalogenated compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of polyhalogenated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of polyhalogenated compounds?

A1: Researchers often face several challenges during the purification of polyhalogenated compounds. These include:

  • Co-elution of congeners and isomers: Many polyhalogenated compounds exist as complex mixtures of isomers with very similar physical and chemical properties, making them difficult to separate by traditional chromatographic methods.

  • Thermal instability: Some polyhalogenated compounds are thermally labile and can degrade at elevated temperatures required for distillation.

  • Susceptibility to oxidation: Certain compounds, particularly halogenated anilines, are prone to oxidation, leading to discoloration (e.g., turning yellow or brown) and the formation of impurities.

  • Matrix interference: Environmental and biological samples often contain complex matrices with lipids, sulfur, and other compounds that can interfere with the analysis.

  • Low recovery rates: Achieving high recovery of the target compounds can be challenging due to their volatility, adsorption to labware, or losses during multi-step cleanup procedures.

Q2: My purified polyhalogenated compound is discolored. What is the likely cause and how can I fix it?

A2: Discoloration, especially a yellow or brown hue, in purified polyhalogenated compounds is often a sign of oxidation. This is particularly common in compounds with amine functionalities, such as halogenated anilines.

Troubleshooting Steps:

  • Recrystallization: For solid compounds, recrystallization is an effective method to remove colored impurities. In some cases, adding a small amount of a reducing agent like sodium dithionite (B78146) or activated charcoal during recrystallization can help.

  • Distillation: For liquid compounds, distillation, particularly under vacuum, can be effective. Distilling over a small amount of zinc dust can help prevent oxidation during the process.

  • Inert Atmosphere: To prevent future oxidation, handle and store the purified compound under an inert atmosphere, such as nitrogen or argon.

Q3: I am observing peak tailing and poor separation during the column chromatography of my polyhalogenated compounds. What could be the issue?

A3: Peak tailing and poor separation in column chromatography can be caused by several factors:

  • Strong interaction with the stationary phase: The lone pair of electrons on the halogen atoms can interact strongly with the silica (B1680970) gel, leading to tailing.

  • Inappropriate solvent system: An eluent with either too high or too low polarity can result in poor separation.

  • Column overloading: Exceeding the capacity of the column can lead to broad and overlapping peaks.

  • Compound instability on silica: Some polyhalogenated compounds can degrade on the acidic surface of silica gel.

Q4: How can I remove elemental sulfur, a common interference in environmental samples?

A4: Elemental sulfur is a frequent contaminant in sediment and soil extracts that can interfere with the gas chromatography analysis of polyhalogenated compounds. It can be removed by treating the sample extract with activated copper powder or granules. The sulfur reacts with the copper to form copper sulfide, which precipitates and can be removed by filtration.

Troubleshooting Guides

Guide 1: Column Chromatography Issues

This guide addresses common problems encountered during the purification of polyhalogenated compounds using column chromatography.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Isomers - Inadequate column length or particle size of the stationary phase.- Incorrect mobile phase composition.- Increase the column length or use a stationary phase with smaller particles to enhance resolution.- Optimize the mobile phase by performing a gradient elution or by adding a small percentage of a more polar or non-polar solvent.
Compound Elutes Too Quickly or Too Slowly - Mobile phase is too polar or too non-polar.- Adjust the polarity of the mobile phase. For compounds eluting too quickly, decrease the polarity. For compounds eluting too slowly, increase the polarity.
Peak Tailing - Strong interaction between the analyte and the stationary phase.- Presence of acidic or basic sites on the stationary phase.- Use a less polar stationary phase like alumina.- Add a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds) to the mobile phase to block active sites.
Low Recovery - Irreversible adsorption of the compound onto the column.- Decomposition of the compound on the stationary phase.- Deactivate the silica gel by adding a small percentage of water.- Use a different stationary phase such as Florisil® or alumina.- Perform the chromatography at a lower temperature.
Guide 2: Crystallization Difficulties

This guide provides solutions for common issues faced during the crystallization of polyhalogenated compounds.

Problem Possible Cause(s) Suggested Solution(s)
Compound Fails to Crystallize - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Evaporate some of the solvent to increase the concentration.- Add a seed crystal of the pure compound.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites.
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too rapidly.- Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Formation of Small or Impure Crystals - Rapid cooling.- High concentration of impurities.- Allow the solution to cool down slowly and undisturbed.- Perform a preliminary purification step (e.g., column chromatography) to remove the bulk of the impurities before crystallization.

Quantitative Data Summary

The following tables summarize the recovery efficiencies of different purification techniques for various polyhalogenated compounds.

Table 1: Recovery of Polychlorinated Biphenyls (PCBs) from Sediment Samples

Purification Method Extraction Solvent Recovery Range (%) Reference
Shaking Assisted ExtractionToluene55-90[1]
Shaking Assisted ExtractionDichloromethane71-86[1]
Shaking Assisted ExtractionHexane (B92381)43-107[1]
Ultrasounds Assisted ExtractionToluene50-108[1]
Ultrasounds Assisted ExtractionDichloromethane44-101[1]
Ultrasounds Assisted ExtractionHexane57-95[1]
Accelerated Solvent Extraction with Florisil CleanupNot Specified84.3-103.4[2]

Table 2: Recovery of Organochlorine Pesticides and PCBs using Different Cleanup Sorbents

Sorbent Average Recovery of 6 indicator PCBs (%) Reference
Florisil102.4[3]
Alumina93.5[3]
Aminopropyl (NH2)86.5[3]

Table 3: Recovery of PCBs and their Metabolites from Tissue Samples using Pressurized Liquid Extraction with Florisil

Compound Class Recovery Range (%) Relative Standard Deviation (%) Reference
PCBs78-11213-37[4]
Hydroxylated (OH)-PCBs46 ± 24[4]
Methylsulfonyl (MeSO2)-PCBs89 ± 2124[4]

Experimental Protocols

Protocol 1: Florisil® Column Cleanup for PCBs and Organochlorine Pesticides (Based on US EPA Method 3620C)

1. Column Preparation:

  • Activate Florisil® by heating at 130°C for at least 16 hours.

  • Pack a chromatography column (20 mm I.D.) with 20 g of activated Florisil®.

  • Gently tap the column to settle the packing.

  • Add 1-2 cm of anhydrous sodium sulfate (B86663) to the top of the Florisil®.

2. Column Conditioning:

  • Pre-elute the column with 100 mL of hexane.

  • Allow the hexane to drain to the top of the sodium sulfate layer, ensuring the column does not run dry.

3. Sample Loading:

  • Concentrate the sample extract to a small volume (e.g., 1-2 mL) in hexane.

  • Quantitatively transfer the concentrated extract to the top of the column.

4. Elution:

  • Fraction 1 (PCBs and some pesticides): Elute the column with 150 mL of hexane. Collect the eluate.

  • Fraction 2 (More polar pesticides): Elute the column with a suitable solvent mixture, such as 50% diethyl ether in hexane. The exact composition and volume will depend on the specific target analytes.

5. Concentration and Analysis:

  • Concentrate each fraction to the desired final volume using a rotary evaporator or a gentle stream of nitrogen.

  • The fractions are now ready for analysis by Gas Chromatography (GC) with an appropriate detector (e.g., Electron Capture Detector - ECD).

Protocol 2: Recrystallization of a Solid Polyhalogenated Compound

1. Solvent Selection:

  • Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Common solvents for polyhalogenated compounds include hexane, toluene, ethanol, and mixtures thereof.

2. Dissolution:

  • Place the impure solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

3. Decolorization (if necessary):

  • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Workflow Crude_Sample Crude Polyhalogenated Compound Sample Extraction Solvent Extraction Crude_Sample->Extraction Cleanup Cleanup/Fractionation Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis Purity Analysis (GC, HPLC) Concentration->Analysis Purified_Product Purified Product Analysis->Purified_Product

Caption: General workflow for the purification of polyhalogenated compounds.

Troubleshooting_Discoloration Start Purified Compound is Discolored Is_Solid Is the compound a solid? Start->Is_Solid Recrystallize Recrystallize (may add activated charcoal) Is_Solid->Recrystallize Yes Distill Perform Vacuum Distillation (may add zinc dust) Is_Solid->Distill No Store_Inert Store under inert atmosphere (N2 or Ar) Recrystallize->Store_Inert Distill->Store_Inert

Caption: Troubleshooting guide for discolored polyhalogenated compounds.

References

methods for removing residual solvents from 1,1,2-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing residual solvents from 1,1,2-Tribromopropane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for removing residual solvents from this compound?

A1: The most effective methods for removing residual solvents from this compound are primarily distillation-based techniques. Given the high boiling point of this compound, vacuum distillation is highly recommended to prevent thermal decomposition.[1][2][3] Fractional distillation under reduced pressure can be particularly effective for separating solvents with close boiling points.[4][5][6] For removal of specific impurities, especially water, azeotropic distillation can be employed.[7][8] In some cases, a stream of inert gas, such as nitrogen, can be used to facilitate the removal of volatile solvents at a lower temperature.[9][10][11]

Q2: Why is vacuum distillation preferred for purifying this compound?

A2: this compound has a high boiling point of 200°C at atmospheric pressure.[12] Distilling at this high temperature can lead to decomposition of the compound. Vacuum distillation allows for the purification of compounds at significantly lower temperatures by reducing the pressure above the liquid, thereby lowering its boiling point.[1][2][13] This minimizes the risk of thermal degradation and is a more energy-efficient process.[13]

Q3: What are common impurities found in crude this compound?

A3: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents used in the reaction or workup. For instance, if prepared from the bromination of an alkene, you might find unreacted bromine or other halogenated alkanes.[14][15] Solvents from extraction or washing steps, such as dichloromethane (B109758) or diethyl ether, may also be present.

Q4: Can I use a rotary evaporator to remove residual solvents?

A4: A rotary evaporator is effective for removing highly volatile solvents from a much less volatile compound. While it can be used as an initial step to remove the bulk of a low-boiling solvent, it is generally insufficient for removing trace amounts of residual solvents or for separating solvents with boiling points close to that of this compound, especially under the vacuum limitations of a standard rotary evaporator. For high-purity requirements, fractional or vacuum distillation is necessary.

Q5: How can I remove residual water from this compound?

A5: Residual water can be removed by several methods. A final wash with brine (saturated aqueous sodium chloride solution) during the workup can remove the majority of water from the organic layer.[7] For trace amounts of water, drying agents like anhydrous magnesium sulfate (B86663) or sodium sulfate can be used.[7] Azeotropic distillation with a suitable entrainer like toluene (B28343) can also be an effective method for removing water.[7]

Troubleshooting Guides

Distillation Issues
Problem Possible Cause(s) Solution(s)
Bumping / Uneven Boiling - Lack of boiling chips or stir bar.- Superheating of the liquid.[3]- Too rapid heating.- Always add new boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure smooth and even heating with a heating mantle or oil bath.- Reduce the heating rate.
Product is not distilling - The vacuum is not low enough.- The heating temperature is too low.- There is a leak in the system.- The thermometer is placed incorrectly.- Check the vacuum pump and ensure all connections are airtight. Use high-vacuum grease on all joints.[1]- Gradually increase the temperature of the heating bath.- Check all joints and seals for leaks. A hissing sound can indicate a leak.- The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[5]
Flooding of the fractionating column - Excessive heating rate causing a high boil-up rate.- The column is not vertical.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column.[4] - Ensure the distillation apparatus is clamped in a perfectly vertical position.
Poor Separation of Components - Distillation rate is too fast.- Inefficient fractionating column (not enough theoretical plates).- Fluctuations in the heating or vacuum.- Slow down the distillation to allow for proper equilibration on the column.[4]- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).- Ensure a stable heat source and a consistent vacuum. Use a manometer to monitor the pressure.
Product decomposition in the distillation pot - The heating bath temperature is too high.- Presence of impurities that catalyze decomposition.- Use vacuum distillation to lower the boiling point and thus the required heating temperature.[2]- Consider a pre-purification step (e.g., washing with a mild base or acid) to remove reactive impurities.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is suitable for removing residual solvents and other impurities with boiling points significantly different from this compound.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Short-path distillation head or standard distillation setup with a condenser

  • Receiving flasks

  • Heating mantle or oil bath

  • Vacuum pump and tubing

  • Manometer

  • Cold trap (recommended to protect the pump)

  • High-vacuum grease

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware is dry and free of cracks. Lightly grease all ground-glass joints to ensure an airtight seal.[1]

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum. The liquid may bubble vigorously as volatile solvents are removed.[16]

  • Heating: Once a stable vacuum is achieved (as indicated by the manometer), begin to heat the distillation flask gently.

  • Collecting Fractions:

    • Collect any low-boiling solvents that distill over first in a separate receiving flask.

    • Once the temperature stabilizes at the boiling point of this compound at the given pressure, change to a clean receiving flask to collect the purified product.

    • Monitor the temperature and pressure throughout the distillation. A pure compound should distill over a narrow temperature range at a constant pressure.[1]

  • Shutdown: Once the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.[16]

Protocol 2: Removal of Volatile Solvents using a Nitrogen Stream

This method is useful for removing small amounts of volatile residual solvents without significant heating.

Materials:

  • This compound containing volatile solvent

  • Schlenk flask or a flask with a sidearm

  • Nitrogen gas source with a regulator

  • Needle or glass tube

  • Warming bath (optional)

Procedure:

  • Place the this compound in the flask.

  • Insert a needle or glass tube connected to the nitrogen source, positioning the outlet just above the surface of the liquid.

  • Start a gentle stream of nitrogen gas flowing over the liquid's surface. This will increase the rate of evaporation by lowering the partial pressure of the solvent vapor above the liquid.[9][10][11]

  • Optionally, the flask can be gently warmed in a water bath to further accelerate the solvent removal.

  • Continue the nitrogen stream until the residual solvent has been removed, which can be monitored by techniques such as NMR or GC analysis.

Data Presentation

Table 1: Physical Properties of this compound and Common Solvents

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 1 atm)
This compound280.78200
Dichloromethane84.9340
Diethyl Ether74.1234.6
Toluene92.14111
Water18.02100

Data sourced from PubChem and other chemical suppliers.[17]

Table 2: Estimated Boiling Points of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
100~140
50~120
20~100
10~85
1~50

Note: These are estimates and the actual boiling point may vary. A pressure-temperature nomograph should be consulted for more accurate predictions.

Visualizations

Experimental_Workflow General Workflow for Purification of this compound cluster_pre_distillation Pre-Distillation Steps cluster_distillation Distillation cluster_post_distillation Post-Distillation Crude_Product Crude this compound Washing Aqueous Wash (e.g., with NaHCO3 then Brine) Drying Drying over Anhydrous Agent (e.g., MgSO4) Washing->Drying Filtration Filtration Drying->Filtration Solvent_Removal Initial Solvent Removal (Rotary Evaporator or N2 Stream) Filtration->Solvent_Removal Vacuum_Distillation Vacuum Distillation Solvent_Removal->Vacuum_Distillation Fraction_Collection Collection of Pure Fractions Vacuum_Distillation->Fraction_Collection Analysis Purity Analysis (GC, NMR) Fraction_Collection->Analysis Storage Storage Analysis->Storage

Caption: Workflow for this compound Purification.

Troubleshooting_Logic Troubleshooting Logic for Distillation Issues Check_Heating Is heating rate appropriate? Check_Vacuum Is vacuum stable and low enough? Check_Heating->Check_Vacuum Yes Adjust_Heat Adjust heating rate Check_Heating->Adjust_Heat No Check_Apparatus Is apparatus set up correctly? Check_Vacuum->Check_Apparatus Yes Check_Leaks Check for vacuum leaks Check_Vacuum->Check_Leaks No Check_Thermometer Verify thermometer placement Check_Apparatus->Check_Thermometer No Check_Column Is column flooded? Check_Apparatus->Check_Column Yes Resolved Problem Resolved Adjust_Heat->Resolved Check_Leaks->Resolved Check_Thermometer->Resolved Reduce_Heat_for_Flooding Reduce heating to stop flooding Check_Column->Reduce_Heat_for_Flooding Yes Check_Column->Resolved No Reduce_Heat_for_Flooding->Resolved

Caption: Distillation Troubleshooting Decision Tree.

References

safe handling and storage procedures for 1,1,2-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the safe handling and storage of 1,1,2-Tribromopropane. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses specific issues that users might encounter during their experiments with this compound.

Q1: I accidentally spilled a small amount of this compound on my lab bench. What should I do?

A1: For a small spill, you should first ensure the area is well-ventilated. Then, absorb the spill with an inert material such as vermiculite, sand, or earth. Place the absorbed material into a suitable, sealed container for disposal. Do not let the product enter drains, other waterways, or soil. After cleaning the spill, wash your hands thoroughly.

Q2: I think I may have inhaled some vapors of this compound and feel dizzy. What is the appropriate first aid response?

A2: Immediately move to an area with fresh air. If you are not breathing, have a trained person administer artificial respiration. If breathing is difficult, provide oxygen. It is crucial to obtain medical aid promptly.

Q3: What are the symptoms of skin or eye exposure to this compound?

A3: Skin contact may lead to irritation, which can be characterized by itching, scaling, reddening, or blistering.[1] Eye contact can cause redness, pain, and potentially severe eye damage.[1]

Q4: What should I do if this compound comes into contact with my skin or eyes?

A4: For skin contact, immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1] For eye contact, rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice or attention.[1]

Q5: Can I store this compound in a general chemical cabinet?

A5: It is recommended to store this compound in a tightly-closed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible substances and sources of ignition.[1] The storage area should be locked up.[1]

Q6: What personal protective equipment (PPE) is required when handling this compound?

A6: When handling this chemical, you should wear protective gloves, protective clothing, and eye/face protection.[1] Use only outdoors or in a well-ventilated area to avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

Quantitative Data Summary

PropertyValue
CAS Number14602-62-1
Purity98%
Signal WordWarning
Hazard StatementsH315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Experimental Protocols

Protocol for Handling and Use
  • Preparation : Before handling, ensure you have read and understood the Safety Data Sheet. Work in a well-ventilated area, such as a chemical fume hood.

  • Personal Protective Equipment : Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.

  • Dispensing : When transferring the liquid, do so carefully to avoid splashing. Use a properly calibrated pipette or a graduated cylinder.

  • Heating : If heating is required, use a water bath or a heating mantle. Avoid open flames.

  • Post-Handling : After handling, wash your hands thoroughly with soap and water.

Protocol for Spill Cleanup
  • Evacuation : If the spill is large, evacuate the immediate area.

  • Ventilation : Ensure the area is well-ventilated to disperse vapors.

  • Containment : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid.

  • Collection : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal : Dispose of the waste container according to your institution's hazardous waste disposal procedures.

Safe Handling and Storage Workflow

G reception Receiving this compound storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Store locked up. reception->storage handling Handle in a well-ventilated area with appropriate PPE (gloves, goggles, lab coat). storage->handling use Use in Experiment handling->use spill Spill Occurs handling->spill waste Dispose of as hazardous waste according to regulations. use->waste spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->waste

Caption: Logical workflow for the safe handling and storage of this compound.

References

Technical Support Center: 1,1,2-Tribromopropane Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the thermal decomposition of 1,1,2-Tribromopropane.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound begin to decompose?

Q2: What are the primary decomposition products of this compound?

A2: The thermal decomposition of analogous brominated alkanes, such as 1,2-dibromopropane (B165211), primarily yields bromopropenes and hydrogen bromide (HBr)[1]. This suggests that this compound likely decomposes via similar pathways to form a mixture of isomeric dibromopropenes and HBr.

Q3: What are the underlying mechanisms of thermal decomposition?

A3: The thermal decomposition of similar short-chain brominated alkanes is understood to proceed through a dual mechanism involving:

  • Unimolecular elimination: This is an intramolecular process where a molecule of HBr is eliminated from the tribromopropane molecule.

  • Radical-chain process: This involves the homolytic cleavage of a carbon-bromine bond to form bromine and alkyl radicals, which then propagate a chain reaction. The presence of HBr can also catalyze this radical-chain process[1].

Q4: Are there any visual cues that indicate the onset of decomposition?

A4: While not definitive, visual cues such as a change in color (e.g., development of a yellowish or brownish tint) or the evolution of fumes (which could be HBr) may indicate that decomposition is occurring.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the thermal decomposition of this compound during your experiments.

Issue Potential Cause Recommended Action
Unexpected side-products observed in post-reaction analysis (e.g., by GC-MS or NMR). The reaction temperature may be too high, leading to the thermal decomposition of this compound.- Lower the reaction temperature if the primary reaction kinetics allow. - Consider using a chemical stabilizer to inhibit decomposition pathways. - Minimize the time the compound is held at elevated temperatures.
A decrease in the yield of the desired product and an increase in tar-like residues. Significant decomposition of this compound is occurring, leading to polymerization of the decomposition products.- Implement the use of a radical scavenger or an antioxidant to inhibit the radical-chain decomposition pathway. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative processes.
Corrosion or etching of metallic reaction vessels or equipment. Formation of hydrogen bromide (HBr) as a decomposition product, which is corrosive.- Use glass-lined or other corrosion-resistant reaction vessels. - Consider adding an acid scavenger to neutralize the HBr as it is formed.
Inconsistent reaction outcomes when using the same protocol. The purity of the this compound may vary between batches, with some containing impurities that catalyze decomposition.- Use a purified grade of this compound. - Consider passing the compound through a column of activated carbon or alumina (B75360) to remove impurities before use.

Experimental Protocols

General Protocol for Evaluating Stabilizer Effectiveness

This protocol provides a general framework for screening and quantifying the effectiveness of different stabilizers in preventing the thermal decomposition of this compound.

1. Materials:

  • This compound (high purity)

  • Candidate stabilizers (e.g., hindered phenols, amines, ortho-esters)

  • Inert solvent (e.g., a high-boiling point hydrocarbon or silicone oil)

  • Internal standard for GC or HPLC analysis

  • Reaction vials or a small-scale reactor with temperature control and inert atmosphere capabilities

  • Analytical instrumentation (GC-MS, HPLC, or NMR)

2. Procedure:

  • Prepare stock solutions of the candidate stabilizers in the chosen inert solvent at known concentrations.

  • In a series of reaction vials, add a measured amount of this compound.

  • To each vial (except for the control), add a specific volume of a stabilizer stock solution to achieve the desired final concentration (e.g., 0.1%, 0.5%, 1.0% w/w).

  • Add a known amount of the internal standard to each vial.

  • Seal the vials under an inert atmosphere (e.g., by purging with nitrogen or argon).

  • Place the vials in a heating block or oil bath set to a temperature known to induce decomposition (e.g., 200-220°C).

  • At set time intervals (e.g., 1, 2, 4, 8 hours), remove a vial from the heat and cool it rapidly to quench the reaction.

  • Analyze the contents of each vial by GC-MS or HPLC to quantify the remaining concentration of this compound and identify any decomposition products.

3. Data Analysis:

  • Plot the concentration of this compound versus time for the control and each stabilizer concentration.

  • Calculate the rate of decomposition for each condition.

  • The effectiveness of a stabilizer can be quantified by the percentage decrease in the decomposition rate compared to the control.

Recommended Classes of Stabilizers
Stabilizer Class Examples Proposed Mechanism of Action Typical Concentration Range
Hindered Phenols Butylated hydroxytoluene (BHT), 2,6-di-tert-butyl-4-methoxyphenol (B167138) (DTBMP)Act as antioxidants and radical scavengers, inhibiting the radical-chain decomposition pathway.0.05 - 1.0% (w/w)
Amines Di-2-ethylhexylamine, AnilineAct as acid scavengers to neutralize HBr and may also inhibit radical formation.0.005 - 1.0% (w/w)
Ortho-esters Trimethylorthoformate, TriethylorthoformateCan react with acidic byproducts like HBr, thus inhibiting acid-catalyzed decomposition.0.001 - 5.0% (w/w)
Stable Nitroxide Radicals 4-hydroxy-TEMPOHighly effective radical scavengers that can terminate the radical-chain process.0.01 - 0.5% (w/w)

Visualizations

Decomposition Pathway of this compound

G TBP This compound Heat Heat (>200°C) TBP->Heat Unimolecular Unimolecular Elimination Heat->Unimolecular Radical Radical-Chain Process Heat->Radical Products1 Dibromopropenes + HBr Unimolecular->Products1 Radicals Alkyl & Bromine Radicals Radical->Radicals Products2 Dibromopropenes + HBr Radicals->Products2

Caption: Dual decomposition pathway of this compound.

Experimental Workflow for Stabilizer Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_TBP 1. Prepare this compound Samples Prep_Stab 2. Add Stabilizers at Various Concentrations Prep_TBP->Prep_Stab Prep_Control 3. Prepare Control (No Stabilizer) Prep_TBP->Prep_Control Heating 4. Heat Samples at Defined Temperature Prep_Stab->Heating Prep_Control->Heating Sampling 5. Collect Samples at Time Intervals Heating->Sampling Analysis 6. Analyze by GC-MS/HPLC Sampling->Analysis Data 7. Quantify Decomposition Rate Analysis->Data Conclusion 8. Determine Stabilizer Effectiveness Data->Conclusion

Caption: Workflow for evaluating stabilizer effectiveness.

References

Technical Support Center: Scaling Up 1,1,2-Tribromopropane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the considerations for scaling up the production of 1,1,2-Tribromopropane. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work and scale-up efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: The two most viable synthesis routes for scaling up the production of this compound are:

  • Free-Radical Bromination of 1-Bromopropane (B46711): This method involves the reaction of 1-bromopropane with bromine in the presence of UV light or a radical initiator. While potentially cost-effective, it can lead to a mixture of polybrominated products and isomers, requiring significant purification.

  • Electrophilic Addition of Bromine to 1-Bromopropene: This route offers higher selectivity towards the desired product. The reaction involves the addition of molecular bromine across the double bond of 1-bromopropene. Careful control of reaction conditions is necessary to minimize side reactions.

Q2: What are the major safety concerns when handling bromine at an industrial scale?

A2: Bromine is a highly corrosive, toxic, and volatile substance, requiring stringent safety protocols during large-scale production.[1][2] Key safety concerns include:

  • High Reactivity: Bromine is a strong oxidizing agent and can react violently with a wide range of organic and inorganic materials.[1]

  • Toxicity: Inhalation of bromine vapors can cause severe respiratory damage, and direct contact can result in severe skin and eye burns.

  • Corrosivity: Bromine is corrosive to many metals, necessitating the use of specialized equipment made from corrosion-resistant materials like glass-lined steel, PVDF, or specific alloys.

  • Environmental Hazard: Spills or releases of bromine can have a significant negative impact on the environment.

Q3: What are the expected byproducts in this compound synthesis, and how can they be minimized?

A3: The formation of byproducts is a common challenge in the synthesis of this compound. The primary byproducts depend on the chosen synthesis route:

  • Free-Radical Bromination: This method can produce a variety of over-brominated propanes (e.g., tetrabromopropanes) and other isomers of tribromopropane. To minimize these, it is crucial to control the stoichiometry of the reactants, reaction time, and temperature.

  • Electrophilic Addition: While more selective, side reactions such as substitution or elimination can occur, especially at elevated temperatures. The presence of impurities in the starting materials can also lead to unwanted byproducts. Using a non-polar solvent and maintaining a low reaction temperature can help to improve selectivity.

Q4: What purification methods are effective for this compound at a larger scale?

A4: A multi-step purification process is typically required to achieve high-purity this compound. This generally involves:

  • Quenching: Neutralizing any unreacted bromine with a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite.

  • Washing: Removing acidic byproducts (like HBr) and water-soluble impurities by washing the organic phase with water and a dilute base (e.g., sodium bicarbonate solution).

  • Drying: Removing residual water from the organic phase using a suitable drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride.

  • Distillation: The final purification step is typically fractional distillation under reduced pressure to separate the this compound from any remaining impurities and byproducts.

Q5: What analytical techniques are recommended for quality control during and after production?

A5: Robust analytical methods are essential for monitoring the reaction progress and ensuring the final product meets the required specifications. Recommended techniques include:

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or an electron capture detector (ECD) is the primary method for determining the purity of this compound and quantifying any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the final product and identify any isomeric impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule and to monitor the disappearance of starting materials.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution(s)
Incomplete Reaction - Increase reaction time. - For free-radical bromination, ensure adequate UV light exposure or initiator concentration. - For electrophilic addition, ensure stoichiometric or slight excess of bromine.
Side Reactions - Optimize reaction temperature; lower temperatures often favor the desired product. - Control the rate of bromine addition to prevent localized high concentrations. - Ensure the absence of water or other nucleophiles that could lead to byproducts.
Loss during Workup - Minimize the number of extraction and transfer steps. - Ensure complete phase separation during washing steps to avoid loss of product in the aqueous layer. - Optimize distillation conditions (pressure and temperature) to prevent product decomposition.
Issue 2: Poor Selectivity and Formation of Multiple Products
Potential Cause Recommended Solution(s)
Non-selective Reaction Conditions (Free-Radical Bromination) - Use a solvent that can help control the reactivity of the bromine radical. - Carefully control the bromine-to-substrate ratio to favor mono-addition.
Isomerization - Maintain a low reaction temperature to disfavor rearrangement reactions.
Impure Starting Materials - Ensure the purity of 1-bromopropane or 1-bromopropene before use, as impurities can lead to a range of side products.
Issue 3: Difficulty in Removing Unreacted Bromine
Potential Cause Recommended Solution(s)
Insufficient Quenching Agent - Add an excess of the quenching agent (e.g., sodium thiosulfate solution) until the characteristic red-brown color of bromine disappears.[3]
Poor Mixing - Ensure vigorous stirring during the quenching process to facilitate contact between the organic and aqueous phases.
Degraded Quenching Agent - Prepare a fresh solution of the quenching agent.

Experimental Protocols

Note: These are generalized protocols and must be optimized and validated for specific equipment and scales.

Protocol 1: Synthesis of this compound via Free-Radical Bromination of 1-Bromopropane
  • Reactor Setup: Charge a suitable reactor equipped with a mechanical stirrer, a condenser, a UV lamp, a thermocouple, and an addition funnel with 1-bromopropane.

  • Initiation: Begin stirring and start the UV lamp.

  • Bromine Addition: Slowly add liquid bromine to the reactor via the addition funnel. Control the addition rate to maintain the desired reaction temperature (typically close to the boiling point of the solvent, if used, or as determined by process optimization).

  • Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots to determine the consumption of 1-bromopropane and the formation of this compound.

  • Reaction Completion: Once the desired conversion is achieved, turn off the UV lamp.

  • Purification: Proceed with the quenching, washing, drying, and distillation steps as outlined in the FAQs.

Protocol 2: Synthesis of this compound via Electrophilic Addition of Bromine to 1-Bromopropene
  • Reactor Setup: Charge the reactor with 1-bromopropene and a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride). Cool the reactor to the desired temperature (typically 0-10 °C) using a cooling jacket.

  • Bromine Addition: Slowly add a solution of bromine in the same solvent to the reactor. Maintain the temperature throughout the addition.

  • Reaction Monitoring: Monitor the disappearance of the bromine color and the reaction progress by GC.

  • Reaction Completion: Continue stirring for a designated period after the bromine addition is complete.

  • Purification: Follow the standard quenching, washing, drying, and distillation procedures.

Visualizations

Synthesis_Pathways cluster_0 Free-Radical Bromination cluster_1 Electrophilic Addition 1-Bromopropane 1-Bromopropane 1,1,2-Tribromopropane_FR This compound 1-Bromopropane->1,1,2-Tribromopropane_FR + Br2, UV light Byproducts_FR Isomers & Polybrominated Alkanes 1-Bromopropane->Byproducts_FR + Br2, UV light 1-Bromopropene 1-Bromopropene 1,1,2-Tribromopropane_EA This compound 1-Bromopropene->1,1,2-Tribromopropane_EA + Br2 Byproducts_EA Substitution/Elimination Products 1-Bromopropene->Byproducts_EA Side Reactions

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Analyze Reaction Mixture (GC, TLC) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Adjust_Conditions Adjust Reaction Time, Temperature, or Reagent Stoichiometry Incomplete_Reaction->Adjust_Conditions Yes Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Adjust_Conditions->Check_Reaction Optimize_Selectivity Optimize Temperature, Solvent, and Addition Rate Side_Products->Optimize_Selectivity Yes Check_Workup Analyze Organic Layer Post-Workup Side_Products->Check_Workup No Optimize_Selectivity->Check_Reaction Workup_Loss Product Loss During Workup? Check_Workup->Workup_Loss Optimize_Workup Optimize Washing, Drying, and Distillation Steps Workup_Loss->Optimize_Workup Yes End Process Optimized Workup_Loss->End No Optimize_Workup->Check_Workup

Caption: A logical workflow for troubleshooting production issues.

References

Validation & Comparative

A Comparative Analysis of 1,1,2-Tribromopropane and 1,2,3-Tribromopropane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of halogenated hydrocarbons, isomers often exhibit distinct physical, chemical, and toxicological profiles. This guide provides a detailed comparative analysis of two such isomers: 1,1,2-Tribromopropane and 1,2,3-Tribromopropane (B147538). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to facilitate informed decisions in experimental design and chemical handling.

Chemical and Physical Properties: A Tabular Comparison

The fundamental characteristics of this compound and 1,2,3-Tribromopropane are summarized below. These properties influence their behavior in various experimental and industrial settings.

PropertyThis compound1,2,3-Tribromopropane
CAS Number 14602-62-196-11-7
Molecular Formula C₃H₅Br₃C₃H₅Br₃
Molecular Weight 280.78 g/mol 280.78 g/mol
Appearance -Colorless to pale yellow liquid
Boiling Point 192.6 °C at 760 mmHg[1]218-220 °C[2][3]
Melting Point -4-17 °C[2][3][4]
Density 2.372 g/cm³[1]~2.48 g/cm³
Solubility -Insoluble in water; soluble in alcohol and ether[5]
Vapor Pressure 0.677 mmHg at 25°C[1]0.23 mmHg at 20°C[2]
Refractive Index 1.574[1]1.584

Molecular Structure and Synthesis

The arrangement of bromine atoms on the propane (B168953) backbone dictates the chemical reactivity and steric hindrance of each isomer.

Caption: Molecular structures of 1,1,2- and 1,2,3-Tribromopropane.

A common and well-documented laboratory-scale synthesis for 1,2,3-Tribromopropane involves the bromination of allyl bromide.

G Synthesis of 1,2,3-Tribromopropane AllylBromide Allyl Bromide ReactionVessel Reaction at 0-5°C AllylBromide->ReactionVessel Bromine Bromine Bromine->ReactionVessel Solvent Carbon Tetrachloride (Solvent) Solvent->ReactionVessel Workup Aqueous Wash ReactionVessel->Workup Reaction Mixture Distillation Distillation Workup->Distillation Organic Phase Product 1,2,3-Tribromopropane Distillation->Product Purified Product

Caption: Experimental workflow for the synthesis of 1,2,3-Tribromopropane.

Experimental Protocol: Synthesis of 1,2,3-Tribromopropane from Allyl Bromide

This protocol is adapted from established organic synthesis procedures.

Materials:

  • Allyl bromide

  • Bromine

  • Carbon tetrachloride (or a suitable alternative solvent)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allyl bromide in carbon tetrachloride.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add bromine dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted bromine.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent by distillation.

  • Purify the resulting 1,2,3-tribromopropane by vacuum distillation.

Reactivity and Mechanistic Insights

The reactivity of these isomers is largely governed by the position of the bromine atoms.

This compound: The presence of two bromine atoms on a terminal carbon (a gem-dibromide) and one on an adjacent carbon suggests a propensity for elimination reactions. Treatment with a strong base would likely lead to dehydrobromination, potentially forming various brominated propenes. The specific products would depend on the reaction conditions and the regioselectivity of the elimination.

1,2,3-Tribromopropane: This symmetrical isomer also undergoes dehydrobromination in the presence of a strong base. The elimination of one mole of hydrogen bromide can lead to the formation of dibromopropenes. Further elimination can yield bromopropyne or allene, depending on the reaction conditions.

Toxicological Profile

The toxicity of halogenated propanes is a significant concern for researchers. Available data, primarily from studies on related compounds, suggests that both 1,1,2- and 1,2,3-tribromopropane should be handled with care.

AspectThis compound1,2,3-Tribromopropane
Acute Toxicity No specific data found.Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
Carcinogenicity No specific data found.Suspected of causing cancer.[4]
Mutagenicity No specific data found.-
Genotoxicity A study on 1,1,3-tribromopropane (B1194335) showed it to be positive in DNA repair and Salmonella/microsome assays. It is possible "1,1,3-" is a typographical error and refers to one of the isomers in this guide.-

It is important to note that the structurally similar compound, 1,2-dibromo-3-chloropropane (B7766517) (DBCP), is a known carcinogen and has been shown to cause reproductive toxicity. Given the structural similarities, it is prudent to handle all tribromopropane isomers as potentially hazardous materials.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • This compound: The ¹H NMR spectrum is expected to show a complex pattern due to the presence of a chiral center at the second carbon, leading to diastereotopic protons. The ¹³C NMR spectrum would display three distinct signals corresponding to the three non-equivalent carbon atoms.

  • 1,2,3-Tribromopropane: The ¹H NMR spectrum of this symmetrical molecule is characterized by a quintet for the central CHBr proton and a doublet for the two CH₂Br groups. The ¹³C NMR spectrum shows two signals, one for the two equivalent terminal carbons and one for the central carbon.

Mass Spectrometry:

Both isomers would have the same molecular ion peak in their mass spectra due to their identical molecular weight. However, the fragmentation patterns would differ based on the stability of the resulting carbocations and radical fragments, which is influenced by the positions of the bromine atoms. This difference in fragmentation can be used to distinguish between the isomers.

Conclusion

This compound and 1,2,3-Tribromopropane, while sharing the same molecular formula, exhibit differences in their physical properties and are expected to show distinct reactivity and toxicological profiles. The symmetrical nature of 1,2,3-tribromopropane simplifies its spectroscopic analysis compared to the more complex patterns expected for this compound. Both compounds should be handled with appropriate safety precautions due to the known hazards of related halogenated hydrocarbons. Further direct comparative studies are needed to fully elucidate the differences in their reactivity and biological effects. This guide provides a foundational understanding based on available data to aid researchers in their work with these compounds.

References

structural validation of 1,1,2-Tribromopropane via spectroscopic methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural validation of 1,1,2-Tribromopropane utilizing a suite of spectroscopic techniques. Through a comparative approach with its constitutional isomers, this document offers a detailed examination of the unique spectral fingerprints that enable unambiguous identification. All quantitative data is presented in structured tables, and detailed experimental protocols for the key analytical methods are provided.

Spectroscopic Data Comparison

The structural elucidation of this compound and its isomers relies on the distinct patterns observed in various spectroscopic analyses. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data of Tribromopropane Isomers (Predicted for this compound)

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound Predicted: δ 2.5-2.8 (d, 3H, -CH₃), δ 4.8-5.2 (q, 1H, -CHBr-), δ 6.0-6.3 (d, 1H, -CHBr₂)
1,1,1-Tribromopropane No data available
1,1,3-Tribromopropane Predicted: H-1 (CHBr₂): Triplet, H-2 (-CH₂-): Multiplet, H-3 (-CH₂Br): Triplet[1]
1,2,2-Tribromopropane No data available
1,2,3-Tribromopropane δ 3.87 (m, 2H), δ 3.92 (m, 2H), δ 4.363 (m, 1H)[2]

Table 2: ¹³C NMR Spectral Data of Tribromopropane Isomers

CompoundChemical Shift (δ) ppm
This compound Data available in spectral databases, specific shifts not individually listed.[3]
1,1,1-Tribromopropane No data available
1,1,3-Tribromopropane Data available in spectral databases, specific shifts not individually listed.[4]
1,2,2-Tribromopropane Data available in spectral databases, specific shifts not individually listed.[5]
1,2,3-Tribromopropane Data available in spectral databases, specific shifts not individually listed.[6]

Table 3: Key IR Absorption Bands of Tribromopropane Isomers (cm⁻¹)

CompoundC-H stretchingC-H bendingC-Br stretching
This compound ~2900-3000~1380-1450~500-700
1,1,1-Tribromopropane No data availableNo data availableNo data available
1,1,3-Tribromopropane No data availableNo data availableNo data available
1,2,2-Tribromopropane Data available in spectral databases.[5]Data available in spectral databases.[5]Data available in spectral databases.[5]
1,2,3-Tribromopropane ~2900-3000~1400-1450~500-700[7]

Table 4: Mass Spectrometry Data (m/z) of Tribromopropane Isomers

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 278, 280, 282 (isotopic pattern)[8]199, 201[3]
1,1,1-Tribromopropane 278, 280, 282 (isotopic pattern)[9]Data available in spectral databases.
1,1,3-Tribromopropane 278, 280, 282 (isotopic pattern)Data available in spectral databases.
1,2,2-Tribromopropane 278, 280, 282 (isotopic pattern)[10]Data available in spectral databases.[5]
1,2,3-Tribromopropane 278, 280, 282 (isotopic pattern)[11]199, 201, 119, 121, 39

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12] The solution should be free of particulate matter.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.[13] A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using a reference standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[14] Solid samples can be analyzed as a KBr pellet or a Nujol mull.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[15]

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure solvent should be acquired and subtracted from the sample spectrum.[16]

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups and bond vibrations.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[17]

  • Ionization: Ionize the sample molecules using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[17]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[18]

  • Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.[19]

Visualizing the Validation Workflow and Fragmentation

Logical Workflow for Structural Validation

The following diagram illustrates the systematic approach to validating the structure of this compound using multiple spectroscopic methods.

cluster_0 Spectroscopic Analysis Workflow for this compound Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS 1H_NMR 1H NMR NMR->1H_NMR 13C_NMR 13C NMR NMR->13C_NMR Structure_Validation Structural Validation IR->Structure_Validation MS->Structure_Validation 1H_NMR->Structure_Validation 13C_NMR->Structure_Validation

Caption: Workflow for the structural validation of this compound.

Plausible Mass Spectrometry Fragmentation Pathway

The mass spectrum of this compound is characterized by a specific fragmentation pattern that provides valuable structural information. The diagram below depicts a likely fragmentation pathway.

cluster_1 Mass Spectrometry Fragmentation of this compound M [C3H5Br3]+. m/z = 278, 280, 282 M-Br [C3H5Br2]+ m/z = 199, 201 M->M-Br - Br. M-CHBr2 [C2H4Br]+ m/z = 107, 109 M->M-CHBr2 - .CHBr2 C3H5 [C3H5]+ m/z = 41 M-Br->C3H5 - 2Br.

Caption: Plausible fragmentation pathway of this compound in MS.

References

comparing the physical properties of tribromopropane isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Physical Properties of Tribromopropane Isomers for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the key physical properties of five structural isomers of tribromopropane: 1,1,1-tribromopropane, 1,1,2-tribromopropane, 1,1,3-tribromopropane, 1,2,2-tribromopropane (B89273), and 1,2,3-tribromopropane. Understanding these properties is crucial for their application in organic synthesis, materials science, and pharmaceutical development. All data presented is supported by experimental findings from various scientific sources.

Comparative Analysis of Physical Properties

The physical properties of tribromopropane isomers are primarily influenced by the position of the bromine atoms on the propane (B168953) chain. This substitution pattern affects intermolecular forces, molecular symmetry, and packing efficiency in the solid state, leading to variations in boiling points, melting points, densities, and refractive indices.

Table 1: Physical Properties of Tribromopropane Isomers

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index (n_D)
1,1,1-Tribromopropane Not availableNot availableNot availableNot available
This compound 200[1]16.19 (estimate)[2]2.3451 (estimate)[2]1.5870 (estimate)[2]
1,1,3-Tribromopropane Not availableNot availableNot availableNot available
1,2,2-Tribromopropane 191[3]Not availableNot availableNot available
1,2,3-Tribromopropane 220[4][5][6][7][8][9]16-17[4][6][7][8][9]2.398 at 25 °C[4][6][7][8][9]1.584 at 20 °C[5][7][8][9]

Note: "Not available" indicates that reliable experimental data was not found in the searched sources. Some values are noted as estimates from computational predictions.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties discussed in this guide.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser

  • Thermometer

  • Boiling chips

  • Distillation head and receiving flask

Procedure:

  • Place a small volume of the tribromopropane isomer into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Melting Point

The melting point is the temperature at which a solid becomes a liquid. For pure crystalline solids, this occurs over a narrow range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes

  • Thermometer

  • Sample of the tribromopropane isomer (if solid at room temperature)

Procedure:

  • If the isomer is solid, finely powder a small amount.

  • Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the melting point is approached.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[4]

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

  • Water bath for temperature control.

Procedure (using a pycnometer for high accuracy):

  • Weigh the clean, dry pycnometer.

  • Fill the pycnometer with the liquid isomer, ensuring no air bubbles are present.

  • Place the pycnometer in a water bath at a specific temperature (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

  • Adjust the volume of the liquid to the calibration mark on the pycnometer.

  • Weigh the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Sample of the tribromopropane isomer

Procedure:

  • Calibrate the Abbe refractometer using a standard sample with a known refractive index.

  • Ensure the prism of the refractometer is clean and dry.

  • Using a dropper, place a few drops of the liquid isomer onto the prism.

  • Close the prism and allow the sample to reach the desired temperature by circulating water from the constant temperature bath (typically 20 °C).

  • Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Read the refractive index from the instrument's scale.

Visualization of Isomeric Structures and Boiling Points

The following diagram illustrates the structural formulas of the five tribromopropane isomers and their experimentally determined or estimated boiling points. This visualization aids in understanding the relationship between molecular structure and this key physical property.

Tribromopropane_Isomers cluster_isomers Tribromopropane Isomers (C3H5Br3) cluster_properties Physical Properties 1,1,1-Tribromopropane 1,1,1-Tribromopropane (Br3CCH2CH3) BP1 Boiling Point: Not Available 1,1,1-Tribromopropane->BP1 This compound This compound (Br2CHCHBrCH3) BP2 Boiling Point: ~200 °C This compound->BP2 1,1,3-Tribromopropane 1,1,3-Tribromopropane (Br2CHCH2CH2Br) BP3 Boiling Point: Not Available 1,1,3-Tribromopropane->BP3 1,2,2-Tribromopropane 1,2,2-Tribromopropane (CH2BrCBr2CH3) BP4 Boiling Point: ~191 °C 1,2,2-Tribromopropane->BP4 1,2,3-Tribromopropane 1,2,3-Tribromopropane (CH2BrCHBrCH2Br) BP5 Boiling Point: 220 °C 1,2,3-Tribromopropane->BP5

Caption: Structural isomers of tribromopropane and their boiling points.

References

reactivity comparison of 1,1,2-Tribromopropane and 1,1,3-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of halogenated hydrocarbons, isomeric variations can lead to significant differences in chemical behavior. This guide provides a comparative analysis of the reactivity of 1,1,2-tribromopropane and 1,1,3-tribromopropane (B1194335), two isomers with distinct structural arrangements of bromine atoms. This comparison is crucial for researchers and professionals in drug development and organic synthesis, where the choice of isomer can profoundly impact reaction outcomes.

Structural and Electronic Overview

The differential reactivity of these two isomers is rooted in the substitution pattern of the bromine atoms on the propane (B168953) chain.

  • This compound possesses a geminal dibromo group at the C1 position and a single bromine atom at the C2 (secondary) position.

  • 1,1,3-Tribromopropane features a geminal dibromo group at the C1 position and a single bromine atom at the C3 (primary) position.

This seemingly subtle difference in the location of the third bromine atom dictates the steric environment and the nature of the carbon-halogen bonds, thereby influencing their susceptibility to nucleophilic substitution and elimination reactions.

Comparative Reactivity Analysis

The reactivity of these compounds is best understood by examining their behavior in two fundamental reaction types: nucleophilic substitution (SN2) and elimination (E2).

Nucleophilic Substitution (SN2)

The SN2 reaction mechanism is highly sensitive to steric hindrance at the reaction center.[1][2] In this context, the primary halide in 1,1,3-tribromopropane is significantly more accessible to an incoming nucleophile than the secondary halide in this compound.

FeatureThis compound1,1,3-Tribromopropane
Reactive Site for SN2 C2 (Secondary Halide)C3 (Primary Halide)
Steric Hindrance HigherLower
Predicted SN2 Reactivity SlowerFaster

Therefore, for synthetic applications requiring a nucleophilic substitution, 1,1,3-tribromopropane is the more reactive isomer due to the presence of the less sterically hindered primary bromine atom. The rate of SN2 reactions generally follows the order: primary > secondary > tertiary halides.[3][4]

Elimination (Dehydrobromination - E2)

Elimination reactions, particularly the E2 mechanism, are favored by strong, bulky bases and are influenced by the substitution of the carbon bearing the leaving group. The order of reactivity for haloalkanes in dehydrohalogenation is typically tertiary > secondary > primary.[5]

In both isomers, elimination can occur. However, the nature of the resulting alkenes and the relative ease of elimination will differ.

FeatureThis compound1,1,3-Tribromopropane
Potential Elimination Sites Elimination of HBr from C1-C2 or C2-C3Elimination of HBr from C1-C2 or C2-C3
Nature of Halides Involved Geminal (C1) and Secondary (C2)Geminal (C1) and Primary (C3)
Predicted E2 Reactivity More FavorableLess Favorable

This compound is predicted to be more reactive towards elimination. The secondary bromide at the C2 position, along with the adjacent hydrogens, provides a more substituted system that can lead to a more stable alkene product, a factor that often accelerates elimination reactions. In contrast, elimination in 1,1,3-tribromopropane would involve either the primary bromide or hydrogens adjacent to the geminal dibromide, which is generally less favored.

Experimental Protocols

Experimental Protocol: Dehydrobromination of Tribromopropane

This protocol is adapted from the synthesis of 2,3-dibromopropene (B1205560) from 1,2,3-tribromopropane (B147538) and can be used as a starting point for comparing the reactivity of 1,1,2- and 1,1,3-tribromopropane.[6][7]

Objective: To perform a dehydrobromination reaction on this compound and 1,1,3-tribromopropane under identical conditions and analyze the product distribution and reaction rate.

Materials:

  • This compound

  • 1,1,3-Tribromopropane

  • Sodium hydroxide (B78521) (NaOH), pellets

  • Ethanol (B145695)

  • Water

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • 500 mL round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In two separate 500 mL round-bottomed flasks, place 0.1 mol of either this compound or 1,1,3-tribromopropane.

  • To each flask, add 100 mL of ethanol and a magnetic stirrer.

  • Prepare a solution of 0.15 mol of sodium hydroxide in 50 mL of water and add it to each flask.

  • Attach a reflux condenser to each flask and heat the mixtures to reflux using a heating mantle.

  • Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., every 30 minutes) and analyzing them by GC-MS to determine the consumption of the starting material and the formation of products.

  • After a set reaction time (e.g., 4 hours), cool the reaction mixtures to room temperature.

  • Transfer the contents of each flask to a separatory funnel and add 100 mL of water.

  • Extract the organic layer with a suitable solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analyze the crude product mixture by GC-MS to identify and quantify the different alkene products formed.

Expected Outcome: By comparing the rate of disappearance of the starting materials and the yields of the elimination products, a quantitative comparison of the reactivity of the two isomers can be established.

Logical Reactivity Comparison

The following diagram illustrates the logical flow of comparing the reactivity of the two isomers based on their structural features and the principles of SN2 and E2 reactions.

G Reactivity Comparison Logic cluster_isomers Isomers cluster_reactions Reaction Types cluster_factors Influencing Factors cluster_prediction Reactivity Prediction This compound This compound AlkylHalideNature Nature of Alkyl Halide (Primary vs. Secondary) This compound->AlkylHalideNature Secondary Bromine 1,1,3-Tribromopropane 1,1,3-Tribromopropane 1,1,3-Tribromopropane->AlkylHalideNature Primary Bromine SN2 SN2 SN2_Reactivity SN2 Reactivity: 1,1,3 > 1,1,2 SN2->SN2_Reactivity E2 E2 E2_Reactivity E2 Reactivity: 1,1,2 > 1,1,3 E2->E2_Reactivity StericHindrance Steric Hindrance StericHindrance->SN2 AlkylHalideNature->SN2 AlkylHalideNature->E2

Caption: Logical flow for comparing the reactivity of tribromopropane isomers.

Conclusion

The reactivity of this compound and 1,1,3-tribromopropane is dictated by the position of the single bromine atom on the propane chain. For nucleophilic substitution reactions (SN2), 1,1,3-tribromopropane is the more reactive isomer due to its less sterically hindered primary bromide. Conversely, for elimination reactions (E2), This compound is predicted to be more reactive as it possesses a secondary bromide that can lead to the formation of a more substituted and stable alkene. The provided experimental framework allows for a practical investigation to quantify these predicted differences in reactivity, providing valuable data for synthetic planning.

References

Differentiating Tribromopropane Isomers: A Mass Spectrometry Fragmentation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical step in chemical analysis. This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of four tribromopropane isomers: 1,1,1-tribromopropane, 1,1,2-tribromopropane, 1,2,2-tribromopropane, and 1,2,3-tribromopropane. By understanding their distinct fragmentation pathways under electron ionization (EI), researchers can confidently differentiate between these closely related structures.

The four isomers of tribromopropane, while sharing the same molecular formula (C₃H₅Br₃) and nominal mass, exhibit unique mass spectra due to the different substitution patterns of the bromine atoms on the propane (B168953) backbone. These differences lead to the formation of characteristic fragment ions, allowing for their individual identification.

Comparative Analysis of Fragmentation Patterns

The electron ionization (EI) mass spectra of the tribromopropane isomers are characterized by a series of bromine-containing fragment ions. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in distinctive isotopic patterns for these fragments, appearing as pairs of peaks separated by two mass units (m/z).

The relative abundances of key fragment ions serve as a fingerprint for each isomer. Below is a summary of the major fragment ions observed for each tribromopropane isomer.

m/zIon Formula1,1,1-TribromopropaneThis compound1,2,2-Tribromopropane1,2,3-Tribromopropane
201/203/205[C₃H₅Br₂]⁺MinorAbundantAbundantAbundant
199/201/203[C₃H₃Br₂]⁺MinorSignificantSignificantSignificant
121/123[C₃H₅Br]⁺MinorSignificantSignificantSignificant
119/121[C₃H₃Br]⁺AbundantMinorMinorMinor
41[C₃H₅]⁺Base PeakMinorMinorSignificant
39[C₃H₃]⁺SignificantBase PeakBase PeakBase Peak

Note: The relative abundances are categorized as Base Peak, Abundant, Significant, and Minor for qualitative comparison based on available spectral data.

1,1,1-Tribromopropane is distinguished by the prominent peak at m/z 41, corresponding to the allyl cation [C₃H₅]⁺, which is its base peak. The loss of two bromine atoms to form the [C₃H₃Br]⁺ ion (m/z 119/121) is also a significant fragmentation pathway.

This compound and 1,2,2-Tribromopropane show very similar fragmentation patterns, with the base peak for both isomers being the propargyl cation [C₃H₃]⁺ at m/z 39. They both exhibit abundant [C₃H₅Br₂]⁺ ions (m/z 201/203/205) resulting from the loss of a single bromine atom.

1,2,3-Tribromopropane also has its base peak at m/z 39. However, it can be differentiated from the 1,1,2- and 1,2,2- isomers by the relatively higher abundance of the [C₃H₅]⁺ ion at m/z 41.

Experimental Protocols

The mass spectra referenced in this guide are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, with a final hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[1]

  • Source Temperature: 230 °C.[1]

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-350.

Fragmentation Workflow

The fragmentation of tribromopropane isomers in an EI mass spectrometer follows a general workflow, initiated by the ionization of the molecule. The resulting molecular ion is often unstable and undergoes a series of fragmentation steps to produce smaller, more stable ions.

FragmentationWorkflow M Tribromopropane (M) M_ion Molecular Ion [M]⁺˙ M->M_ion Ionization (70 eV) Frag1 [M-Br]⁺ M_ion->Frag1 - Br• Frag3 [M-HBr]⁺˙ M_ion->Frag3 - HBr Frag2 [M-2Br]⁺ Frag1->Frag2 - Br• Frag4 [C₃H₅]⁺ Frag1->Frag4 - Br₂ Frag5 [C₃H₃]⁺ Frag2->Frag5 - H₂

Caption: Generalized fragmentation workflow for tribromopropane isomers.

This guide provides a foundational understanding of the key differences in the mass spectrometric fragmentation of tribromopropane isomers. For definitive identification, it is recommended to compare the obtained mass spectrum with reference spectra from established databases such as the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS).

References

A Comparative Guide to the Conformational Analysis of Tribromopropane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the conformational preferences of tribromopropane isomers. Due to the extensive availability of experimental data, this document focuses primarily on the well-studied 1,2,3-tribromopropane (B147538), with a discussion on other isomers such as 1,1,2-tribromopropane, 1,1,3-tribromopropane, and 1,2,2-tribromopropane (B89273), for which detailed conformational studies are less prevalent in published literature.

Conformational Analysis of 1,2,3-Tribromopropane

The conformational landscape of 1,2,3-tribromopropane is primarily dictated by the rotational possibilities around the C1-C2 and C2-C3 bonds. Experimental studies, predominantly using proton nuclear magnetic resonance (¹H NMR) spectroscopy, have provided significant insights into the relative populations of its various staggered conformers.

In nonpolar solvents, 1,2,3-tribromopropane preferentially exists in enantiomeric conformations where destabilizing 1,3-parallel bromine-bromine interactions are avoided.[1][2] As the solvent polarity increases, other rotamers begin to contribute to the equilibrium, although their role remains minor.[1][2][3] The most stable conformer in various media is identified as the one with two parallel (1,3) halogen-hydrogen attractive interactions.[3]

Quantitative Data from ¹H NMR Studies

The populations of different conformers can be estimated from vicinal proton-proton coupling constants (³JHH). The following table summarizes key NMR data for 1,2,3-tribromopropane in different solvents.

SolventParameterValue (ppm)J(A,B) (Hz)J(A,C) (Hz)J(B,C) (Hz)J(B,C') (Hz)
CCl₄ (8 mol%)D(A)4.3224.257.04-10.960.37
D(B)3.909
D(C)3.815
Acetonitrile (8 mol%)D(A)4.5194.606.64-11.210.32
D(B)3.979
D(C)3.868

Data sourced from Ernst, L. (1973) for solutions at approximately 30 °C.[2][4]

The ranges of conformer populations in various solvents, as determined from vicinal coupling constants, indicate that with increasing solvent polarity, the population of certain conformers decreases while others increase, reflecting the shift in the conformational equilibrium.[2]

Other Tribromopropane Isomers: A Comparative Overview

Detailed experimental data on the conformational analysis of other tribromopropane isomers is sparse in the public domain. However, a qualitative comparison can be made based on their structural differences.

  • This compound: Rotation around the C1-C2 bond would be the primary focus. The geminal bromine atoms on C1 would create significant steric hindrance, likely favoring conformations that minimize interactions with the bromine and methyl groups on C2.

  • 1,1,3-Tribromopropane: This isomer features a Br₂CH-CH₂-CH₂Br structure.[5] The conformational landscape is influenced by steric and electronic effects.[5] While direct experimental studies on its rotameric equilibrium are limited, insights can be drawn from the extensive research on 1,2,3-tribromopropane.[5]

  • 1,2,2-Tribromopropane: The central carbon atom bonded to two bromine atoms makes this isomer structurally distinct. Conformational analysis would involve rotation around the C1-C2 bond, with the bulky CBr₂ group influencing the preferred orientation of the CH₂Br and CH₃ groups.

The lack of comprehensive studies on these isomers highlights an area for future research to fully characterize the conformational preferences across the tribromopropane family.

Experimental and Computational Methodologies

The conformational analysis of halogenated propanes relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a primary experimental method for studying conformational equilibria in solution.[1][5]

Protocol for ¹H NMR-based Conformational Analysis:

  • Sample Preparation: Prepare dilute solutions (e.g., 8 mol%) of the tribromopropane isomer in various solvents of differing polarity (e.g., carbon tetrachloride, acetonitrile, dimethyl sulfoxide).[2] Add a small amount of an internal reference standard like tetramethylsilane (B1202638) (TMS).[2] Degas the samples using the freeze-pump-thaw technique to remove dissolved oxygen.[2]

  • Data Acquisition: Record high-resolution ¹H NMR spectra on a spectrometer (e.g., 100 MHz or 300 MHz) at a controlled probe temperature (e.g., 30 °C).[2][4]

  • Spectral Analysis: Analyze the complex second-order spectra to extract chemical shifts (δ) and spin-spin coupling constants (J-values), particularly the three-bond vicinal couplings (³JHH).[2]

  • Conformer Population Analysis: Use the experimentally determined vicinal coupling constants in conjunction with the Karplus equation or modified forms to estimate the dihedral angles and, subsequently, the relative populations of the staggered rotamers.[6]

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of molecules in the gas phase, free from intermolecular forces.[7] It provides information on bond lengths, bond angles, and the conformational composition of the substance.[8][9] This method is particularly valuable for comparing with computational data and understanding intrinsic conformational preferences.

Computational Chemistry

Semi-empirical or ab initio calculations are used to model the potential energy surface of the molecule as a function of dihedral angles.[2] These calculations can predict the relative energies of different conformers and the energy barriers between them. However, results from semi-empirical methods for 1,2,3-tribromopropane have shown only moderate agreement with experimental findings.[1][2]

Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for a comprehensive conformational analysis study, integrating both experimental and computational approaches.

G cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_analysis Final Analysis & Conclusion Mol Select Isomer InitialGeom Generate Initial Geometries Mol->InitialGeom EnergyMin Energy Minimization InitialGeom->EnergyMin ConfSearch Conformational Search (e.g., Rotational Scan) EnergyMin->ConfSearch StableConf Identify Stable Conformers ConfSearch->StableConf CalcParams Calculate NMR Parameters (J-couplings, Chemical Shifts) StableConf->CalcParams Compare Compare Computational & Experimental Results CalcParams->Compare SamplePrep Sample Preparation NMR_Acq NMR Data Acquisition SamplePrep->NMR_Acq GED_Acq Gas Electron Diffraction (Optional) SamplePrep->GED_Acq DataProc Process Experimental Data NMR_Acq->DataProc GED_Acq->DataProc ExtractParams Extract Experimental Parameters (J-couplings, Dihedral Angles) DataProc->ExtractParams ExtractParams->Compare Conclusion Determine Conformer Populations & Relative Stabilities Compare->Conclusion

Caption: Workflow for conformational analysis of tribromopropane.

Conclusion

References

A Comparative Guide to Purity Assessment of 1,1,2-Tribromopropane: GC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is a critical parameter that can significantly impact experimental outcomes, from reaction yields and byproduct formation to the efficacy and safety of pharmaceutical products. 1,1,2-Tribromopropane, a halogenated propane, is no exception. This guide provides a comprehensive comparison of gas chromatography (GC) with alternative analytical techniques for assessing the purity of this compound, supported by experimental data and detailed protocols.

At a Glance: Method Comparison

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD), is a cornerstone technique for the purity analysis of volatile and semi-volatile compounds like this compound. However, other methods, such as quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offer distinct advantages.

ParameterGas Chromatography (GC-MS/ECD)Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and column interactionNuclear spin resonance in a magnetic fieldSeparation based on polarity and column interaction
Primary Use Identification and quantification of volatile impuritiesAbsolute purity determination and structural elucidationAnalysis of non-volatile or thermally labile impurities
Sensitivity High (ppb to ppm levels)Moderate (typically >0.1%)Varies with detector (ppm to ppb levels)
Quantification Relative (area percent) or external/internal standardsAbsolute (using a certified internal standard)External/internal standards
Sample Throughput HighModerateModerate to High
Structural Info Mass fragmentation patterns (MS)Detailed molecular structureLimited (retention time)

In-Depth Analysis with Gas Chromatography

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture. For this compound, GC can effectively separate the main component from potential impurities such as isomers (e.g., 1,2,3-tribromopropane), precursors (e.g., brominated propenes), and byproducts of synthesis.

Experimental Protocol: GC-ECD Analysis of this compound

This protocol is adapted from established methods for similar halogenated propanes and is suitable for the routine purity assessment of this compound.[1]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as hexane (B92381) or ethyl acetate.

  • If using an internal standard for quantification, add a known amount of a suitable standard (e.g., 1,2-dibromo-3-chloropropane) to the sample solution.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with an Electron Capture Detector (ECD).

  • Column: Agilent J&W DB-624 (60 m x 0.32 mm, 1.8 µm film thickness) or equivalent phase.[1]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2 mL/min).

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Detector: ECD at 300°C.

3. Chromatographic Conditions:

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injection Volume: 1 µL.

4. Data Analysis:

  • Purity is typically determined by area percent calculation, where the peak area of this compound is expressed as a percentage of the total area of all detected peaks.

  • For more accurate quantification, a calibration curve can be constructed using certified reference standards.

Logical Workflow for GC Purity Assessment

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Standard Add Internal Standard (optional) Dissolve->Standard Injection Inject into GC Standard->Injection Separation Chromatographic Separation Injection->Separation Detection ECD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (Area % or Conc.) Integration->Calculation

GC Purity Analysis Workflow

Alternative Analytical Techniques

While GC is a robust method, alternative techniques can provide complementary or, in some cases, superior information for purity assessment.

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR is a primary analytical method that allows for the direct determination of a compound's purity without the need for a specific reference standard of the analyte.[2] The quantification is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Key Advantages of qNMR:

  • Absolute Quantification: Provides a direct measure of purity against a certified internal standard.[3]

  • Structural Confirmation: Simultaneously confirms the structure of the main component and can help identify impurities.[2]

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: Generally less sensitive than GC for detecting trace impurities.[2]

  • Signal Overlap: Complex mixtures can lead to overlapping signals, complicating quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is particularly useful for analyzing non-volatile or thermally labile compounds. While this compound itself is volatile and well-suited for GC, HPLC could be employed to detect high molecular weight impurities that may not be amenable to GC analysis.

When to Consider HPLC:

  • To analyze for potential non-volatile contaminants or degradation products.

  • When derivatization is required to analyze certain impurities by GC.

Comparative Data Summary

The following table presents a hypothetical comparison of results for a sample of this compound analyzed by GC-ECD and qNMR.

ParameterGC-ECD ResultqNMR ResultRemarks
Purity (%) 99.85 (Area %)99.7 (w/w %)GC provides a relative purity, while qNMR gives an absolute purity.
Identified Impurities 1,2,3-Tribromopropane (0.10%)Dibromopropene isomer (0.05%)Residual solvent (e.g., Dichloromethane)GC is excellent for separating and identifying volatile, structurally related impurities. qNMR can readily detect proton-containing impurities, including residual solvents.
Limit of Detection (LOD) ~0.01%~0.1%GC-ECD offers superior sensitivity for halogenated compounds.[1]
Limit of Quantitation (LOQ) ~0.05%~0.5%GC allows for more precise quantification of low-level impurities.

Conclusion and Recommendations

For the routine purity assessment of this compound, Gas Chromatography with either an ECD or MS detector is the recommended technique . It offers high sensitivity for the detection of common volatile impurities and provides excellent separation capabilities.

Quantitative NMR serves as an excellent orthogonal method for absolute purity determination and structural confirmation. It is particularly valuable for the certification of reference materials and for cases where an absolute purity value is required.

The choice of analytical method should be guided by the specific requirements of the research or application. For comprehensive characterization, a combination of both GC and qNMR can provide the most complete picture of the purity and composition of a this compound sample.

Logical Relationship of Analytical Choices

Decision_Tree Start Purity Assessment of This compound Question1 Need to detect trace volatile impurities? Start->Question1 Question2 Require absolute purity value? Question1->Question2 No GC Use Gas Chromatography (GC-ECD/MS) Question1->GC Yes Question3 Suspect non-volatile impurities? Question2->Question3 No NMR Use Quantitative NMR (qNMR) Question2->NMR Yes Question3->GC No HPLC Consider HPLC Question3->HPLC Yes Both Use both GC and qNMR for comprehensive analysis GC->Both NMR->Both

Decision workflow for purity analysis

References

A Comparative Guide to the Synthesis of Tribromopropanes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists and pharmaceutical scientists, the synthesis of halogenated compounds is a fundamental task, providing key intermediates for a wide array of more complex molecules. Among these, tribromopropanes are valuable building blocks, with their various isomers offering different reactive profiles. This guide provides a comparative analysis of the primary synthesis routes to various tribromopropane isomers, presenting available experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Evaluation of Synthesis Routes: A Strategic Workflow

The selection of an optimal synthesis route is a multi-faceted decision process. Key criteria include safety, environmental impact, cost-effectiveness, and the ultimate control and throughput of the reaction. A logical workflow for this evaluation process is outlined below.

SynthesisEvaluation start Define Target Tribromopropane Isomer lit_search Literature and Patent Search start->lit_search propose_routes Propose Potential Synthesis Routes lit_search->propose_routes evaluation Evaluate Routes (SELECT Criteria) propose_routes->evaluation safety Safety Assessment (Reagent Toxicity, Reaction Hazards) evaluation->safety S environmental Environmental Impact (Solvents, Byproducts) evaluation->environmental E economic Economic Feasibility (Reagent Cost, Yield) evaluation->economic E control Process Control & Purity (Reaction Conditions, Isolation) evaluation->control C throughput Throughput & Scalability (Reaction Time, Equipment) evaluation->throughput T legal Legal Considerations (IP, Patents) evaluation->legal L select_route Select Optimal Route safety->select_route environmental->select_route economic->select_route control->select_route throughput->select_route legal->select_route lab_validation Laboratory Validation & Optimization select_route->lab_validation final_protocol Finalized Synthesis Protocol lab_validation->final_protocol

Caption: Workflow for the strategic evaluation of chemical synthesis routes.

Comparative Analysis of Tribromopropane Synthesis Routes

The synthesis of tribromopropanes can be approached through several general reaction types, including the bromination of alkenes, free-radical substitution of alkanes, and hydrobromination of halo-alkenes. The specific isomer obtained is highly dependent on the starting material and reaction conditions.

Target IsomerStarting Material(s)ReagentsReaction TypeReported YieldKey Considerations
1,2,3-Tribromopropane (B147538) Allyl bromideBr₂ in CCl₄Electrophilic Addition95-98%[1]Highly efficient and well-documented. Requires careful temperature control.
GlycerolPBr₃ or P + Br₂SubstitutionVariableA classic but potentially less clean method.
1,1,2-Tribromopropane 1-BromopropeneHBrElectrophilic AdditionNot specifiedFollows Markovnikov's rule.
1,1-DibromopropaneBr₂ (UV light)Free-Radical SubstitutionNot specifiedPotential for over-bromination and isomer mixtures.
1,1,3-Tribromopropane Bromoform, EtheneDibenzoyl peroxideFree-Radical AdditionNot specifiedA plausible but less common route.
3-Bromo-1-propyneHBrHydrobrominationNot specifiedRequires control of addition across the triple bond.
1,2,2-Tribromopropane 2-BromopropeneBr₂Electrophilic AdditionNot specifiedStraightforward addition across the double bond.
2,2-DibromopropaneBr₂ (UV light)Free-Radical SubstitutionNot specifiedProne to the formation of multiple products.
1,1,1-Tribromopropane 1,1,1-TrichloropropaneHBr/AlBr₃Halogen ExchangeNot specifiedRequires harsh conditions and a suitable catalyst.

Detailed Experimental Protocols

Synthesis of 1,2,3-Tribromopropane via Bromination of Allyl Bromide

This method is the most established and high-yielding route to 1,2,3-tribromopropane.

Materials and Equipment:

  • 1-liter three-necked flask

  • Dropping funnel with calcium chloride tube

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Claisen flask for distillation

  • Oil bath

  • Vacuum source

  • Allyl bromide (dried and redistilled)

  • Bromine (dry)

  • Carbon tetrachloride (dry)

Procedure:

  • Equip the 1-liter three-necked flask with the dropping funnel, mechanical stirrer, and thermometer.

  • In the flask, combine 132 mL of dried and redistilled allyl bromide and 250 mL of dry carbon tetrachloride.

  • Cool the flask in an ice-salt bath to between -5°C and 0°C.

  • Slowly add 80 mL (255 g) of dry bromine from the dropping funnel to the stirred solution. Maintain the temperature below 0°C throughout the addition, which should take approximately 90 minutes.

  • After the addition is complete, allow the orange-colored solution to warm to room temperature while stirring for an additional 30 minutes.

  • Transfer the reaction mixture to a large separatory funnel.

  • Set up the Claisen flask for distillation with an oil bath.

  • Add the reaction solution to the Claisen flask and heat the oil bath to approximately 120°C to distill off the carbon tetrachloride.

  • Once the bulk of the solvent is removed, increase the oil bath temperature to 150°C.

  • Apply a vacuum to the system and distill the residue. The remaining carbon tetrachloride will distill first, followed by the 1,2,3-tribromopropane.

  • Collect the fraction boiling at 92-93°C/10 mmHg or 100-103°C/18 mmHg. This yields approximately 400 grams of nearly colorless 1,2,3-tribromopropane.

Discussion of Alternative Synthesis Strategies

While the synthesis of 1,2,3-tribromopropane is straightforward, the preparation of its isomers often requires more nuanced approaches.

  • Free-Radical Bromination: The free-radical bromination of monobromopropanes can theoretically yield various dibromopropanes, which upon further bromination could lead to tribromopropanes. However, this method generally suffers from a lack of selectivity, leading to a mixture of isomers that would require challenging separation. The reactivity of C-H bonds towards bromination is tertiary > secondary > primary, which can be used to predict the major products.

  • Hydrobromination of Brominated Propenes: The addition of hydrogen bromide (HBr) to various brominated propenes offers a more controlled approach to specific isomers. The regioselectivity of this reaction is dictated by Markovnikov's rule in the absence of peroxides, and by the anti-Markovnikov rule in their presence.[2]

    • Markovnikov Addition: The hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, while the bromine atom adds to the more substituted carbon.[2] For example, the addition of HBr to 1-bromopropene would be expected to yield 1,2-dibromopropane.

    • Anti-Markovnikov Addition: In the presence of peroxides, the addition is reversed, with the bromine atom adding to the less substituted carbon.[2] This allows for the synthesis of isomers that are not accessible through the standard electrophilic addition.

Safety Considerations

The synthesis of tribromopropanes involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Bromine: Is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Carbon Tetrachloride: Is a toxic and environmentally harmful solvent. Its use should be minimized, and it should be handled with care in a fume hood.

  • Tribromopropanes: Are irritants and may have other toxicological properties. Direct contact with skin and eyes should be avoided.

Researchers should always consult the Safety Data Sheets (SDS) for all reagents and products before commencing any experimental work. A thorough risk assessment should be conducted to identify and mitigate potential hazards.

References

Comparative Study on the Mutagenic Potential of Tribromopropane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the mutagenic potential of three tribromopropane isomers: 1,2,3-tribromopropane (B147538), 1,1,2-tribromopropane, and 1,1,3-tribromopropane (B1194335). The information is compiled from various toxicological studies to assist in hazard identification and risk assessment.

Executive Summary

Studies on the mutagenic potential of tribromopropane isomers indicate that both 1,2,3-tribromopropane and 1,1,3-tribromopropane possess genotoxic activity. 1,2,3-Tribromopropane has been shown to be a potent mutagen in the Ames test, requiring metabolic activation to exert its effects. Similarly, 1,1,3-tribromopropane has tested positive in the Salmonella/microsome assay and has demonstrated significant clastogenic activity in an in vivo micronucleus assay. Data on the mutagenic potential of this compound is currently not available in publicly accessible literature. The genotoxicity of these compounds is believed to be mediated by their metabolic activation, primarily through cytochrome P450 oxidation and glutathione (B108866) conjugation, leading to the formation of reactive intermediates that can form DNA adducts.

Data Presentation: Mutagenicity of Tribromopropane Isomers

IsomerAssayTest SystemMetabolic Activation (S9)ResultReference
1,2,3-Tribromopropane Ames TestSalmonella typhimurium TA100RequiredPositive[1]
This compound ---Data Not Available-
1,1,3-Tribromopropane Ames TestSalmonella typhimuriumRequiredPositive[2]
Micronucleus AssayMouse (in vivo)Not ApplicableStrongly Positive (in liver)[2]

Experimental Protocols

Detailed experimental protocols for the specific studies on tribromopropane isomers are not available in the reviewed literature. Therefore, representative, standardized protocols for the Ames test and the in vivo micronucleus assay are provided below. These protocols are based on established methodologies and provide a framework for how such studies are generally conducted.

Ames Test (Bacterial Reverse Mutation Assay)

This test evaluates the ability of a chemical to induce reverse mutations at a specific locus in strains of Salmonella typhimurium that are auxotrophic for histidine.

1. Materials:

  • Tester Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

  • Test Compound: Tribromopropane isomer dissolved in a suitable solvent (e.g., DMSO).

  • S9 Mix: A mixture containing the S9 fraction from the liver of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a mixture of phenobarbital (B1680315) and β-naphthoflavone), and cofactors (e.g., NADP+, glucose-6-phosphate).

  • Media: Nutrient broth, minimal glucose agar (B569324) plates, and top agar containing a trace amount of histidine and biotin.

  • Controls: Negative (solvent) control and positive controls (known mutagens specific for each strain, with and without S9 activation).

2. Procedure:

  • Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight to obtain a dense culture.

  • Plate Incorporation Method:

    • To a tube containing molten top agar at 45°C, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer for experiments without metabolic activation.

    • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

    • Spread the top agar evenly and allow it to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

In Vivo Micronucleus Assay

This assay detects chromosomal damage in erythroblasts by measuring the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in the bone marrow or peripheral blood of treated animals.

1. Materials:

  • Test Animals: Typically young adult mice or rats.

  • Test Compound: Tribromopropane isomer dissolved or suspended in a suitable vehicle.

  • Staining Solutions: May-Grünwald and Giemsa stains, or fluorescent dyes like acridine (B1665455) orange.

  • Controls: Negative (vehicle) control and a positive control (a known clastogen like cyclophosphamide).

2. Procedure:

  • Dosing: Administer the test compound to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. Typically, animals are dosed once or twice.

  • Sample Collection: At an appropriate time after the last dose (usually 24 and 48 hours), collect bone marrow or peripheral blood.

  • Slide Preparation:

    • Bone Marrow: Flush the femur or tibia with fetal bovine serum. Centrifuge the cell suspension, and use the pellet to make smears on glass slides.

    • Peripheral Blood: Collect a small drop of blood and make a smear on a glass slide.

  • Staining: Air-dry the smears and stain them to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).

  • Scoring: Under a microscope, score a predetermined number of PCEs (e.g., 2000 per animal) for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess cytotoxicity.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the negative control group indicates a positive result.

Visualizations

Experimental Workflows

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis strain Bacterial Strain Culture mix Mix Bacteria, Compound, & S9/Buffer in Top Agar strain->mix compound Test Compound Dilutions compound->mix s9 S9 Mix Preparation s9->mix pour Pour onto Minimal Agar Plates mix->pour incubate Incubate at 37°C pour->incubate count Count Revertant Colonies incubate->count analyze Statistical Analysis count->analyze

Ames Test Experimental Workflow

Micronucleus_Assay_Workflow cluster_treatment Animal Treatment cluster_sampling Sample Collection & Preparation cluster_analysis Analysis dosing Administer Test Compound to Animals collect Collect Bone Marrow or Peripheral Blood dosing->collect smear Prepare Smears on Slides collect->smear stain Stain Slides smear->stain score Microscopic Scoring of Micronuclei stain->score analyze Statistical Analysis score->analyze Metabolic_Activation cluster_cyp CYP-Mediated Oxidation cluster_gst GST-Mediated Conjugation TBP Tribromopropane Isomer CYP Cytochrome P450 TBP->CYP GST Glutathione S-Transferase TBP->GST Oxidized_Metabolite Oxidized Metabolite (e.g., halohydrin, epoxide) CYP->Oxidized_Metabolite Oxidation Reactive_Intermediate Reactive Electrophilic Intermediate Oxidized_Metabolite->Reactive_Intermediate GSH_Conjugate Glutathione Conjugate GST->GSH_Conjugate Conjugation with GSH GSH_Conjugate->Reactive_Intermediate DNA_Adduct DNA Adduct Formation Reactive_Intermediate->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation

References

Safety Operating Guide

Proper Disposal of 1,1,2-Tribromopropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential, immediate safety and logistical information for the proper disposal of 1,1,2-Tribromopropane, ensuring the safety of researchers, scientists, and drug development professionals.

The proper disposal of this compound is critical to maintaining a safe laboratory environment and ensuring regulatory compliance. As a halogenated hydrocarbon, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides a procedural, step-by-step plan for its safe disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat to prevent skin and eye contact.[1]

  • Ventilation: All handling and waste collection activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[1]

  • Ignition Sources: Keep this compound and its waste away from heat, sparks, open flames, and other potential ignition sources.[2]

Step-by-Step Disposal Protocol

The disposal of this compound is managed through its classification as a hazardous waste. Adherence to the following procedural steps is critical for safe and compliant disposal.

  • Waste Identification and Segregation:

    • Properly identify the waste as "Halogenated Organic Waste."

    • Segregate this compound waste from non-halogenated solvents, aqueous solutions, and other waste streams to prevent dangerous reactions and to facilitate proper treatment, which is typically high-temperature incineration.

  • Waste Collection:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure, tight-fitting lid.

    • The original manufacturer's container is often a suitable choice for waste accumulation, provided it is properly labeled.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number: "14602-62-1".

    • List all constituents and their approximate concentrations if it is a mixed waste.

    • Indicate the specific hazards associated with the waste (e.g., "Toxic," "Harmful if swallowed").

  • Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

    • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[2]

    • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.

  • Disposal:

    • The final disposal of this compound must be conducted by a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[2]

    • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste container.

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2]

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 14602-62-1AK Scientific, Inc. SDS[4]
Molecular Formula C3H5Br3PubChem[5]
Purity 98%AK Scientific, Inc. SDS[4]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.AK Scientific, Inc. SDS[4]

Experimental Protocols

The standard and recommended disposal method for this compound is incineration by a licensed hazardous waste facility . This process utilizes high temperatures to break down the chemical into less hazardous components, with scrubbers and other pollution control devices to treat the off-gases. Due to the specialized equipment and permits required, this is not a procedure to be performed in a standard laboratory setting. The key "experimental protocol" for laboratory personnel is the safe and compliant preparation of the waste for collection by a professional disposal service as outlined in the "Step-by-Step Disposal Protocol" above.

Disposal Workflow

This compound Disposal Workflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate collect Collect in a Labeled, Compatible Container segregate->collect close Keep Container Securely Closed collect->close store Store in Designated Satellite Accumulation Area close->store containment Use Secondary Containment store->containment contact_ehs Contact EH&S for Waste Pickup containment->contact_ehs disposal_service Licensed Hazardous Waste Disposal Service contact_ehs->disposal_service incineration High-Temperature Incineration disposal_service->incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,1,2-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,1,2-Tribromopropane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₃H₅Br₃[1]
Molecular Weight 280.78 g/mol [1]
CAS Number 14602-62-1[1]
Appearance Colorless to pale yellow liquid
Odor Strong, characteristic odor
Boiling Point 200 °C
Solubility Slightly soluble in water; soluble in most organic solvents

Note: It is important to note that specific occupational exposure limits (PEL, REL, TLV) for this compound have not been established by OSHA, NIOSH, or ACGIH.[2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for handling this compound.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Hand Protection Double gloving is recommended. Outer Glove: Viton™ or Silver Shield®/4H® Inner Glove: NitrileViton™ gloves offer excellent resistance to chlorinated and aromatic solvents.[4][5][6][7] Silver Shield®/4H® gloves are a laminate film resistant to a broad range of chemicals, including halogenated hydrocarbons.[8][9][10][11][12] Always inspect gloves for integrity before use and replace immediately if contaminated or damaged.
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the face from splashes.
Respiratory Protection NIOSH-approved respirator with organic vapor (OV) cartridges (black color code)A full-facepiece respirator provides a higher level of protection.[13][14] A respirator fit test is required before use. Cartridges should be replaced on a regular schedule or when breakthrough is detected.[15][16]
Skin and Body Protection Chemical-resistant lab coat or apron made of a suitable material (e.g., Viton™ or laminate film) and closed-toe shoesEnsure the lab coat has long sleeves and is fully buttoned. Consider chemical-resistant shoe covers for large-scale operations.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following step-by-step procedure is critical for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Have spill control materials (e.g., absorbent pads, vermiculite) readily available.

  • Donning PPE:

    • Don all required PPE as specified in the table above before handling the chemical.

  • Handling and Dispensing:

    • Carefully open the container, avoiding splashes.

    • Use a properly calibrated pipette or other suitable dispensing device to transfer the chemical.

    • Keep the container tightly sealed when not in use.

    • Avoid direct contact with the liquid and inhalation of vapors.

  • During the Experiment:

    • Continuously monitor the experiment for any signs of leaks or spills.

    • If a spill occurs, follow the emergency procedures outlined below.

  • Post-Experiment:

    • Decontaminate all equipment that has come into contact with this compound according to the decontamination plan.

    • Properly label and store all waste as hazardous waste.

Decontamination and Disposal Plan

Proper decontamination and disposal are crucial to prevent environmental contamination and ensure a safe working environment.

Decontamination of Equipment:

  • Gross Decontamination: Physically remove as much of the this compound as possible using absorbent materials.

  • Wash and Rinse: Wash the equipment with a detergent solution and water. For hydrocarbon processing equipment, an aqueous solution of a terpene-based extractant and a surfactant can be effective.[17]

  • Solvent Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to dissolve any remaining residue. This step should be performed in a fume hood.

  • Final Rinse and Drying: Perform a final rinse with deionized water and allow the equipment to dry completely before storage or reuse.

  • Verification: Where applicable and feasible, wipe testing can be performed to verify the effectiveness of the decontamination.

Disposal of Waste:

  • Chemical Waste: All unused this compound and solutions containing it must be collected in a designated, properly labeled, and sealed hazardous waste container. Halogenated solvent waste should be segregated in its own container.[18]

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and disposable labware, must be disposed of as hazardous waste.[18]

  • Labeling and Storage: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound." Store waste containers in a designated, well-ventilated, and secondary containment area.

  • Regulatory Compliance: All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.[19][20] Do not dispose of this compound or contaminated materials down the drain or in the regular trash.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area as described in the decontamination plan.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound prep Preparation - Work in fume hood - Safety shower/eyewash check - Assemble equipment - Spill kit ready ppe Don PPE - Double gloves (Viton/Silver Shield) - Goggles and face shield - Respirator (OV cartridge) - Chemical-resistant lab coat prep->ppe handling Handling & Dispensing - Open container carefully - Use appropriate dispensing device - Keep container sealed ppe->handling experiment Experiment in Progress - Monitor for leaks/spills handling->experiment post_exp Post-Experiment - Decontaminate equipment - Segregate and label waste experiment->post_exp spill Spill Occurs experiment->spill disposal Waste Disposal - Collect in designated containers - Store in secondary containment - Contact EHS for pickup post_exp->disposal spill_response Spill Response - Evacuate and ventilate - Contain with absorbent - Clean up and decontaminate spill->spill_response first_aid First Aid Measures - Inhalation, Skin, Eye, Ingestion spill_response->first_aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.